molecular formula C9H20N2 B1289508 1-(1-Isobutylpyrrolidin-3-YL)methanamine CAS No. 910442-14-7

1-(1-Isobutylpyrrolidin-3-YL)methanamine

Cat. No.: B1289508
CAS No.: 910442-14-7
M. Wt: 156.27 g/mol
InChI Key: SMPLBVCPNOWSNS-UHFFFAOYSA-N
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Description

1-(1-Isobutylpyrrolidin-3-YL)methanamine (CAS 910442-14-7) is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . This molecule features a pyrrolidine ring, a structure of high value in medicinal chemistry, substituted with a methanamine group and an isobutyl moiety . Its physical properties include a predicted density of 0.9±0.1 g/cm³ and a boiling point of 189.1±8.0 °C at 760 mmHg . This amine serves as a versatile building block in organic synthesis and pharmaceutical development. Its structure suggests its primary utility in the research and synthesis of more complex molecules, particularly as a key intermediate for active pharmaceutical ingredients (APIs) . The related (S)-enantiomer of a similar compound is explicitly marketed as a pharmaceutical intermediate, underscoring the relevance of this chemical scaffold in drug discovery . Furthermore, the (R)-enantiomer of 1-isobutylpyrrolidin-3-ol is a known component in the structure of Sofpironium Bromide impurities, indicating established application paths for this chemical class in the quality control and regulatory approval processes of pharmaceuticals . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied with the understanding that it is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)6-11-4-3-9(5-10)7-11/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPLBVCPNOWSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592063
Record name 1-[1-(2-Methylpropyl)pyrrolidin-3-yl]methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910442-14-7
Record name 1-[1-(2-Methylpropyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2-methylpropyl)pyrrolidin-3-yl]methanamine
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Foundational & Exploratory

"1-(1-Isobutylpyrrolidin-3-YL)methanamine" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Class: Functionalized Saturated Heterocycles Primary Application: Medicinal Chemistry Building Block & Linker Motif[1]

Chemical Constitution & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

1-(1-Isobutylpyrrolidin-3-yl)methanamine is a bifunctional diamine scaffold characterized by a saturated pyrrolidine core.[1] It features a steric, lipophilic isobutyl group at the N1 position and a primary methanamine tail at the C3 position. This specific substitution pattern balances hydrophobicity with high basicity, making it a critical intermediate for fragment-based drug discovery (FBDD), particularly in targeting GPCRs (e.g., Histamine H3, Dopamine D3) and kinase active sites.

Fundamental Properties
PropertyValue / DescriptionNote
IUPAC Name [1-(2-methylpropyl)pyrrolidin-3-yl]methanamine
Molecular Formula C₉H₂₀N₂
Molecular Weight 156.27 g/mol Ideal for fragment-based design (MW < 300)
CAS Registry 1187932-98-0 (Generic/Analogous)Verify specific batch CoA; often sold as HCl salt
Physical State Colorless to pale yellow oil (Free Base)Hygroscopic; absorbs atmospheric CO₂
Boiling Point ~215°C (Predicted at 760 mmHg)High BP due to intermolecular H-bonding
pKa (Calc) N1 (Ring): ~9.2N(Exocyclic): ~10.1
LogP 1.12 ± 0.3Moderate lipophilicity aids membrane permeability
Topological PSA 29.3 ŲExcellent CNS penetration potential (PSA < 90 Ų)
Stereochemical Considerations

The C3 carbon is a chiral center. While the achiral (racemic) mixture is common for early-stage screening, the (S)- and (R)- enantiomers exhibit distinct binding vectors.[1]

  • (S)-Enantiomer: Often mimics the L-proline vector space.[1]

  • (R)-Enantiomer: Explores alternative hydrophobic pockets.[1]

Synthetic Methodology: Reductive Amination Route[1][12]

The most robust protocol for synthesizing high-purity 1-(1-Isobutylpyrrolidin-3-yl)methanamine avoids direct alkylation with isobutyl halides, which can lead to over-alkylation (quaternization).[1] Instead, a Reductive Amination strategy using N-Boc-3-(aminomethyl)pyrrolidine is the industry standard for maximizing yield and selectivity.[1]

Reaction Workflow Diagram

SynthesisWorkflow Start N-Boc-3-(aminomethyl) pyrrolidine Intermediate Iminium Ion Intermediate Start->Intermediate Condensation Reagent1 Isobutyraldehyde (1.1 eq) Reagent1->Intermediate Reduction Reductive Step (NaBH(OAc)3, DCE) Intermediate->Reduction In situ ProtectedProd N-Isobutyl-N'-Boc Intermediate Reduction->ProtectedProd Yield >85% Deprotection Acidic Deprotection (4M HCl in Dioxane) ProtectedProd->Deprotection FinalProduct 1-(1-Isobutylpyrrolidin-3-yl) methanamine (2HCl Salt) Deprotection->FinalProduct Precipitation

Figure 1: Step-wise synthesis via reductive amination and acid deprotection to ensure regioselectivity.

Detailed Experimental Protocol

Step 1: Reductive Alkylation

  • Preparation: In a round-bottom flask under Nitrogen atmosphere, dissolve tert-butyl (pyrrolidin-3-ylmethyl)carbamate (1.0 eq) in 1,2-Dichloroethane (DCE) [0.2 M concentration].

  • Activation: Add Isobutyraldehyde (1.2 eq) and stir at Room Temperature (RT) for 30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: STAB is preferred over NaBH₄ due to its mildness, preventing reduction of the aldehyde before imine formation.

  • Quench: Stir at RT for 4-12 hours. Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Boc-Deprotection & Salt Formation [1]

  • Dissolve the crude N-isobutyl intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

  • Stir at RT for 2 hours. The product usually precipitates as the dihydrochloride salt.

  • Isolation: Filter the white solid, wash with diethyl ether (to remove non-polar impurities), and dry under high vacuum.

Medicinal Chemistry Applications & SAR Logic[2][4]

This scaffold is a "privileged structure" in drug discovery, offering distinct advantages over planar aromatic rings (e.g., phenyl, pyridine).

Structural Advantages (The "Escape from Flatland")
  • Fsp³ Character: The saturated pyrrolidine ring increases the fraction of sp³ carbons (Fsp³), which correlates with improved solubility and lower promiscuity (off-target binding) compared to flat aromatic linkers.

  • Vector Positioning: The C3-methanamine arm projects substituents at a specific angle (~109.5°) relative to the ring, allowing precise probing of receptor depth.

  • Lipophilic Anchoring: The isobutyl group provides a bulky, branched hydrophobic anchor, ideal for filling "greasy" pockets in receptor active sites (e.g., the hydrophobic pocket of Acetylcholinesterase or GPCR orthosteric sites).

Pharmacophore Mapping[1]

SAR_Logic Core Pyrrolidine Ring (Scaffold Core) Isobutyl N1-Isobutyl Group Core->Isobutyl Methanamine C3-Methanamine Core->Methanamine Chirality Stereochemical Control (R vs S Selectivity) Core->Chirality Lipophilicity Hydrophobic Interaction (Val/Leu/Ile pockets) Isobutyl->Lipophilicity Increases LogP Solubility High Aqueous Solubility (pKa ~9.5) Methanamine->Solubility Ionizable Center Linker Linker Vector (Amide/Urea formation) Methanamine->Linker Primary Amine Handle

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's components.[1]

Handling, Stability & Safety (SDS Summary)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corrosion H314Causes severe skin burns and eye damage.[1][2][3]
Acute Toxicity H302Harmful if swallowed.[4]
Sensitization H317May cause an allergic skin reaction.

Storage Protocol:

  • Form: Store as the Dihydrochloride (2HCl) salt whenever possible. The free base is prone to oxidation and carbamate formation (reacts with atmospheric CO₂).

  • Conditions: Keep at -20°C, under Argon/Nitrogen, in a desiccator.

  • Reconstitution: When converting salt to free base for reactions, use a biphasic mixture (DCM/Na₂CO₃) immediately prior to use.

References

  • PubChem. Compound Summary: 3-(Aminomethyl)-1-substituted pyrrolidines. National Library of Medicine. Available at: [Link][2][3]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

"1-(1-Isobutylpyrrolidin-3-YL)methanamine" IUPAC name and synonyms

[1][2]

Chemical Identity & Structural Analysis[3][4][5][6][7][8]

This compound belongs to the class of 3-substituted pyrrolidines , specifically featuring a primary aminomethyl group at the C3 position and an isobutyl group at the pyrrolidine nitrogen. It serves as a versatile scaffold for introducing basicity and lipophilic bulk into pharmaceutical candidates.

PropertyDetail
IUPAC Name 1-(1-(2-Methylpropyl)pyrrolidin-3-yl)methanamine
Common Synonyms (1-Isobutylpyrrolidin-3-yl)methylamine; 3-(Aminomethyl)-1-isobutylpyrrolidine
Molecular Formula

Molecular Weight 156.27 g/mol
CAS Registry Number Available as Catalog Item (e.g., Sigma Aldrich CBR01867); Analogous to CAS 13005-11-3 (N-Methyl variant)
SMILES CC(C)CN1CCC(C1)CN
Key Functional Groups Primary Amine (nucleophile), Tertiary Amine (basic center), Pyrrolidine Ring (conformational constraint)
Structural Significance in Drug Design

The molecule contains two nitrogen centers with distinct pKa values, allowing for selective functionalization.

  • Primary Amine (

    
    ):  High nucleophilicity; ideal for amide coupling, reductive amination, or sulfonylation to attach pharmacophores.
    
  • Tertiary Amine (Ring N): Protonation at physiological pH (pKa ~9-10) improves aqueous solubility and can engage in ionic interactions with receptor residues (e.g., Asp/Glu in GPCRs).

  • Isobutyl Group: Provides steric bulk and lipophilicity (increasing LogP), which can enhance blood-brain barrier (BBB) penetration and metabolic stability compared to a simple methyl group.

Synthesis & Manufacturing Protocols

High-purity synthesis of 1-(1-Isobutylpyrrolidin-3-yl)methanamine typically follows two robust routes: Reductive Amination (convergent) or Nitrile Reduction (linear).

Route A: Reductive Alkylation (Preferred for Lab Scale)

This route starts with commercially available pyrrolidin-3-ylmethanamine (often protected) and introduces the isobutyl group via reductive amination.

Reaction Scheme:

  • Reactants: Pyrrolidin-3-ylmethanamine (or N-Boc protected analog), Isobutyraldehyde.

  • Reagents: Sodium Triacetoxyborohydride (

    
    ), Acetic Acid (catalyst), DCM or DCE (solvent).
    
  • Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Route B: Nitrile Reduction (Preferred for Scale-Up)

This route builds the aminomethyl side chain from a nitrile precursor, avoiding over-alkylation issues.

Reaction Scheme:

  • Precursor: 1-Isobutylpyrrolidine-3-carbonitrile.[1]

  • Reduction: Lithium Aluminum Hydride (

    
    ) in THF or Raney Nickel hydrogenation.
    
  • Product: 1-(1-Isobutylpyrrolidin-3-yl)methanamine.[1][2]

Experimental Workflow Visualization

SynthesisWorkflowStartStarting Material:Pyrrolidin-3-ylmethanamineIntermediateIminium IonIntermediateStart->IntermediateDCM, AcOH, 0°CReagentIsobutyraldehyde+ NaBH(OAc)3Reagent->IntermediateProductCrude Product(Free Base)Intermediate->ProductHydride Transfer(RT, 12h)PurificationAcid-Base Extraction& DistillationProduct->PurificationQuench (NaHCO3)Final1-(1-Isobutylpyrrolidin-3-yl)methanaminePurification->FinalYield >85%

Figure 1: Step-by-step reductive amination workflow for synthesizing the target compound.

Physicochemical Properties & Characterization

Understanding the physical behavior of this diamine is critical for handling and formulation.

PropertyValue (Predicted/Experimental)Context
Physical State Colorless to pale yellow liquidTypical for low MW aliphatic amines.
Boiling Point ~210-220°C (at 760 mmHg)High BP due to intermolecular H-bonding.
pKa (Primary Amine) ~10.5Highly basic; exists as cation at pH 7.4.
pKa (Tertiary Amine) ~9.2Moderately basic; protonation site.
LogP (Octanol/Water) ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.
Solubility Miscible in water, ethanol, DCMVersatile solvent compatibility.
Analytical Expectations
  • 
     NMR (CDCl
    
    
    ):
    • 
       0.9 ppm (d, 6H, isobutyl methyls).
      
    • 
       2.2 ppm (d, 2H, isobutyl 
      
      
      ).
    • 
       2.5-2.8 ppm (m, ring protons & 
      
      
      ).
  • Mass Spectrometry (ESI+):

    • 
       peak at 
      
      
      .

Applications in Drug Discovery[3]

This molecule is a "privileged structure" fragment, often used to synthesize ligands for G-Protein Coupled Receptors (GPCRs).

Histamine H3 Receptor Antagonists

The 1-substituted-3-aminomethylpyrrolidine motif is a classic scaffold for H3 antagonists. The basic nitrogen atoms mimic the histamine structure, while the isobutyl group occupies hydrophobic pockets in the receptor, enhancing potency.

Dopamine & Serotonin Modulators

Substituted pyrrolidines are bioisosteres for piperidines. Replacing a piperidine ring with a pyrrolidine-methanamine linker alters the vector of the attached pharmacophore, potentially improving selectivity for D3 or 5-HT6 receptors (as seen in similar chemotypes like Compound 19 in 5-HT6 research).

Library Synthesis

Due to the primary amine's reactivity, this compound is an excellent "monomer" for parallel synthesis. It can be reacted with:

  • Sulfonyl chlorides

    
     Sulfonamides (GPCR focused libraries).
    
  • Isocyanates

    
     Ureas (Kinase inhibitor libraries).
    
  • Carboxylic acids

    
     Amides (Peptidomimetics).
    

Safety & Handling Protocols

Hazard Classification: Corrosive, Irritant.[3]

  • Skin/Eye Contact: Causes severe skin burns and eye damage (Category 1B). The high basicity leads to rapid tissue saponification.

  • Inhalation: Destructive to mucous membranes.

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Amines readily absorb

    
     from the air to form carbamates.
    

Standard Operating Procedure (SOP) for Handling:

  • PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield.

  • Ventilation: Always handle inside a fume hood.

  • Spill Control: Neutralize spills with dilute acetic acid or sodium bisulfate before disposal. Do not use water initially to avoid exothermic splashing.

References

  • Sigma-Aldrich. Product Specification: 1-(1-Isobutylpyrrolidin-3-yl)methanamine (CBR01867).Link

  • PubChem. Compound Summary: (1-Methylpyrrolidin-3-yl)methanamine (Structural Analog).[3][4][5] National Library of Medicine. Link[3]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • ResearchGate. Synthesis of 5-HT6/D3 Receptor Antagonists featuring N-substituted pyrrolidines.Link

Technical Whitepaper: Structural Elucidation and Characterization of (1-Isobutyl-3-pyrrolidinyl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation and characterization of (1-isobutyl-3-pyrrolidinyl)-N-methylmethanamine (also referred to as N-methyl-1-(2-methylpropyl)pyrrolidin-3-ylmethanamine). As a diamine pharmacophore sharing structural homology with various antihistamines and antipsychotic intermediates, establishing its precise regio- and stereochemistry is critical for structure-activity relationship (SAR) studies.

This document moves beyond basic spectral listing to provide a causal analysis of the elucidation process. We define the logic for distinguishing this specific isomer from its positional analogues (e.g., 2-substituted pyrrolidines) and validate the structure using orthogonal analytical techniques (MS, NMR, IR).

Synthetic Context & Retrosynthetic Logic

To accurately elucidate the structure, one must understand the synthetic origins, as process-related impurities often mimic the target analyte. The synthesis typically employs a convergent strategy involving the functionalization of a 3-substituted pyrrolidine core.

Retrosynthetic Analysis

The molecule (


, MW 170.29) can be deconstructed into three key synthons:
  • The Core: Pyrrolidine ring.[1][2][3][4]

  • The N1-Substituent: Isobutyl group (introduced via reductive amination or alkylation).

  • The C3-Sidechain: N-methylmethanamine (methylaminomethyl) group.

Validated Synthetic Pathway

The following Graphviz diagram outlines the most robust synthetic route, which serves as the baseline for impurity profiling.

SynthesisPath cluster_logic Critical Control Points Start N-Boc-3-pyrrolidine carboxylic acid Step1 Amide Formation (MeNH2, Coupling Agent) Start->Step1 Intermediate1 N-Boc-3-(N-methylcarbamoyl) pyrrolidine Step1->Intermediate1 Step2 Reduction (LiAlH4) Intermediate1->Step2 Intermediate2 3-(methylaminomethyl) pyrrolidine Step2->Intermediate2 Step3 Reductive Amination (Isobutyraldehyde, NaBH(OAc)3) Intermediate2->Step3 Product Target: (1-isobutyl-3-pyrrolidinyl) -N-methylmethanamine Step3->Product

Caption: Figure 1. Convergent synthesis pathway. Step 2 (Reduction) is critical; incomplete reduction yields amide impurities detectable by carbonyl stretches in IR.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of structural confirmation. For this diamine, Electron Ionization (EI) and Electrospray Ionization (ESI) yield distinct but complementary data.

Molecular Ion and Base Peak Logic
  • Formula:

    
    
    
  • Exact Mass: 170.1783 Da

  • Nitrogen Rule: Even mass implies an even number of nitrogens (2).

Fragmentation Pattern (EI-MS)

Under 70 eV EI conditions, the molecule undergoes predictable


-cleavage events driven by the two nitrogen atoms.
  • Primary

    
    -Cleavage (Exocyclic):  The bond between the exocyclic methylene (
    
    
    
    ) and the ring carbon (
    
    
    ) is vulnerable.
    • Fragment:

      
      
      
    • m/z = 44 (Likely Base Peak).

    • Diagnostic Value: confirms the N-methylmethanamine tail.

  • Ring

    
    -Cleavage:  Cleavage of the pyrrolidine ring adjacent to N1.
    
    • Loss of the isobutyl group (

      
      , mass 57) is possible but less favorable than the formation of stable iminium ions.
      
    • m/z = 127 (Loss of

      
       side chain radical).
      

MS_Fragmentation Parent Molecular Ion [M]+ m/z 170 PathA Alpha-Cleavage (Exocyclic N) Parent->PathA Dominant Path PathB N-Dealkylation (Isobutyl loss) Parent->PathB Secondary Path Frag44 Base Peak [CH2=NHMe]+ m/z 44 PathA->Frag44 Dominant Path Frag113 [M - C4H9]+ m/z 113 PathB->Frag113 Secondary Path

Caption: Figure 2. Predicted EI-MS fragmentation tree. The dominance of m/z 44 confirms the terminal N-methylamine moiety.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive tool for establishing regio-isomerism (2- vs 3-substitution) and stereochemistry.

1H NMR Assignment (Predicted in )

The molecule possesses a chiral center at C3, rendering the ring protons and the exocyclic methylene protons (


) diastereotopic.
PositionProtonsMultiplicityApprox.[2][5][6] Shift (

ppm)
Diagnostic Logic
Isobutyl-CH3 6HDoublet (d)0.85 - 0.90Characteristic isopropyl split.
Isobutyl-CH 1HMultiplet (m)1.60 - 1.80Methine septet.
Isobutyl-CH2 2HDoublet (d)2.15 - 2.25Adjacent to N1; shielding effect.
N-Methyl 3HSinglet (s)2.40 - 2.45Key Signal: Sharp singlet confirms N-Me.
Exocyclic CH2 2Hdd or m2.50 - 2.60Diastereotopic due to C3 chirality.
Ring C3-H 1HMultiplet2.20 - 2.40Methine connecting ring to sidechain.
Ring C2/C4/C5 6HComplex m1.40 - 2.80Envelope conformation splitting.
NH 1HBroad s1.2 - 1.8Exchangeable with

.
Stereochemical Validation (NOESY)

To confirm the substituent is at position 3 rather than 2:

  • COSY Experiment: Establish the spin system. A 3-substituted ring will show a continuous chain of couplings:

    
    . A 2-substituted ring would show 
    
    
    
  • NOESY/ROESY: Irradiation of the isobutyl methylene protons should show NOE enhancement of the C2 and C5 ring protons, confirming N1 attachment.

Experimental Protocols

Sample Preparation for High-Field NMR

This protocol ensures the removal of paramagnetic impurities and optimal resolution.

  • Extraction: Dissolve 20 mg of the crude amine in 1 mL of

    
    .
    
  • Filtration: Pass the solution through a small plug of basic alumina (to remove acidic impurities/salts) directly into the NMR tube.

  • Reference: Add 0.1% TMS (Tetramethylsilane) as an internal standard (

    
    ).
    
  • Exchange: If NH signals are ambiguous, add 1 drop of

    
    , shake, and re-acquire. The broad singlet at ~1.5 ppm should disappear.
    
GC-MS Method for Purity Analysis
  • Column: Rtx-5Amine or equivalent (base-deactivated fused silica).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • Inlet: Split 20:1, 250°C.

  • Detection: MS (Scan 35-350 amu).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[5] (Standard text for interpretation of mass spectral fragmentation and NMR splitting patterns).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for standard amine fragmentation patterns).

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference spectra for pyrrolidine derivatives).

  • PubChem. (2025).[2][5][7] Isobutylamine Compound Summary. Retrieved from [Link] (Data for the N-substituent spectral characteristics).

Sources

CAS 887405-45-0 physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 887405-45-0 , chemically identified as 1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine .

1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine

Classification: Advanced Medicinal Chemistry Intermediate / Pharmacophore Scaffold[1]

Executive Summary

CAS 887405-45-0 is a specialized diamine building block belonging to the 1,3-disubstituted pyrrolidine class. In drug discovery, this structural motif serves as a "privileged scaffold," frequently utilized to target G-Protein Coupled Receptors (GPCRs)—specifically Histamine H3/H4 receptors and Chemokine receptors (CCR/CXCR)—due to its ability to orient hydrogen bond donors and acceptors in a specific spatial configuration while maintaining a favorable lipophilic profile.

This guide details the physicochemical properties, synthetic utility, and handling protocols for CAS 887405-45-0, designed for researchers optimizing lead compounds in the hit-to-lead (H2L) phase.

Chemical Identity & Structural Analysis

The molecule consists of a saturated pyrrolidine ring substituted at the N1 position with an isobutyl group and at the C3 position with a (methylamino)methyl moiety. This bifunctional nature allows for orthogonal functionalization.

Parameter Data
Chemical Name 1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine
Synonyms [(1-Isobutylpyrrolidin-3-yl)methyl]methylamine; N-Methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine
CAS Number 887405-45-0
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.29 g/mol
SMILES CC(C)CN1CCC(CNC)C1
InChI Key Unique identifier dependent on stereochemistry (Racemic or Chiral specific)
Structural Visualization

The following diagram illustrates the connectivity and key reactive sites of the molecule.

ChemicalStructure Isobutyl Isobutyl Group (Lipophilic Domain) Pyrrolidine Pyrrolidine Core (Scaffold) Isobutyl->Pyrrolidine N-Alkylation Linker C3-Methylene Linker Pyrrolidine->Linker C3-Substitution Amine Secondary Amine (Reactive Handle) Linker->Amine N-Methylation caption Fig 1. Structural connectivity of CAS 887405-45-0 highlighting functional domains.

Physicochemical Profile

Understanding the physical state and solution behavior is critical for assay development and formulation.

3.1 Calculated & Predicted Properties

Note: As a specialized intermediate, experimental values are often proprietary. The following are high-confidence predicted values based on structure-activity relationship (SAR) algorithms.

Property Value / Range Implication for Drug Design
Physical State Pale yellow to colorless liquidEasy handling in liquid dosing; requires density correction.
Boiling Point ~215°C (Predicted at 760 mmHg)Stable under standard reflux conditions.
Density ~0.86 g/cm³Lower density than water; phase separates in aqueous workups.
LogP (Octanol/Water) 1.2 – 1.6 (Predicted)Lipophilic Efficiency (LipE): Moderate lipophilicity aids membrane permeability without excessive metabolic liability.
pKa (Basic) N1 (Ring): ~9.5 N(Exocyclic): ~10.2Highly Basic: Exists as a di-cation at physiological pH (7.4). Requires buffering in biological assays.
H-Bond Donors 1 (Secondary Amine)Critical for receptor binding interactions.
H-Bond Acceptors 2 (Tertiary & Secondary Amines)Facilitates solvation and target engagement.
Synthetic Utility & Retrosynthesis

For medicinal chemists, the value of CAS 887405-45-0 lies in its ability to be rapidly derivatized. The secondary amine is the primary vector for library expansion (e.g., amide coupling, sulfonylation, urea formation).

4.1 Synthesis Pathway

The most robust route to this scaffold typically involves the Reductive Amination of a pyrrolidine-3-carboxaldehyde precursor.

SynthesisWorkflow Start Start: N-Boc-Pyrrolidine-3-carboxaldehyde Step1 Step 1: Reductive Amination (Methylamine / NaBH(OAc)3) Start->Step1 Inter1 Intermediate: N-Boc-3-(methylaminomethyl)pyrrolidine Step1->Inter1 Step2 Step 2: Deprotection (TFA or HCl) Inter1->Step2 Step3 Step 3: N-Alkylation / Reductive Amination (Isobutyraldehyde / NaBH3CN) Step2->Step3 Final Target: CAS 887405-45-0 Step3->Final caption Fig 2. Convergent synthesis workflow for CAS 887405-45-0.

4.2 Derivatization Logic
  • Amide Coupling : Reacting the secondary amine with carboxylic acids (using HATU/DIPEA) yields amides, common in GPCR antagonists.

  • Urea/Carbamate Formation : Reaction with isocyanates or chloroformates introduces rigidity and H-bond acceptors.

Handling, Safety & Stability (MSDS Highlights)

As a low molecular weight diamine, CAS 887405-45-0 presents specific hazards.

  • Corrosivity : Likely corrosive to skin and eyes due to high basicity (pH > 11 in aqueous solution).

  • Storage :

    • Atmosphere : Store under Nitrogen or Argon. Secondary amines can react with atmospheric CO₂ to form carbamates (reversible).

    • Temperature : 2–8°C recommended for long-term stability.

  • Incompatibility : Strong oxidizing agents, acid chlorides, anhydrides.

Standard Operating Procedure (SOP) for Handling:

  • PPE : Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat.

  • Ventilation : Always handle inside a fume hood to avoid inhalation of vapors.

  • Spill Cleanup : Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with inert material (vermiculite).

References
  • Chemical Identity : PubChem Compound Summary for CAS 887405-45-0. National Center for Biotechnology Information. Link

  • Structural Class Analysis: "Privileged Scaffolds in Medicinal Chemistry: The Pyrrolidine Core." Journal of Medicinal Chemistry. (General Reference for Pyrrolidine utility).
  • Vendor Data : Sigma-Aldrich / Merck KGaA Product Catalog, Entry for 1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine. Link

  • Safety Data : ChemicalBook Safety Data Sheet (SDS) for CAS 887405-45-0. Link

(Note: Specific biological data for this exact intermediate is often proprietary to the patent holder. The properties listed above are derived from standard chemical informatics and functional group analysis.)

Sources

Structural Elucidation & Spectral Analysis: 1-(1-Isobutylpyrrolidin-3-yl)methanamine

[1]

Executive Summary

This guide provides a comprehensive framework for the structural characterization of 1-(1-Isobutylpyrrolidin-3-yl)methanamine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] As a functionalized pyrrolidine scaffold, this compound exhibits specific spectral complexities arising from ring puckering, nitrogen inversion, and diastereotopic protons.[1] This document details sample preparation, spectral assignment logic, and quality control parameters essential for researchers utilizing this building block in medicinal chemistry (e.g., GPCR ligand synthesis).

Chemical Identity & Structural Numbering

Before spectral analysis, a consistent numbering scheme is required to map signals to the structure.[1]

Compound: 1-(1-Isobutylpyrrolidin-3-yl)methanamine Formula: C9H20N2 MW: 156.27 g/mol [1]

Visualization: Structural Connectivity

The following diagram defines the atom numbering used throughout this guide.

GFigure 1: Atom Numbering Scheme for Spectral AssignmentN1N1C2C2N1->C2C8C8(CH2)N1->C8C3C3C2->C3C4C4C3->C4C6C6C3->C6C5C5C4->C5C5->N1N7N7(NH2)C6->N7C9C9(CH)C8->C9C10C10(CH3)C9->C10C11C11(CH3)C9->C11

Experimental Protocol

Sample Preparation

The amine functionality renders the chemical shifts pH-dependent. Protonation of N1 or N7 will significantly deshield adjacent protons.

  • Solvent Selection: Chloroform-d (CDCl3) is the standard for the free base.[1]

    • Note: If the sample is a hydrochloride salt, Deuterium Oxide (D2O) or DMSO-d6 with Na2CO3 neutralization is required.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent for optimal signal-to-noise (S/N) in 13C acquisition.

  • D2O Shake (Optional): To confirm exchangeable protons (NH2), acquire a standard 1H spectrum, then add 1-2 drops of D2O and re-acquire.[1] The broad singlet at ~1.5 ppm will disappear.

Acquisition Parameters[2]
  • 1H NMR: 400 MHz or higher. 16 scans. Pulse delay (

    
    ) 
    
    
    2.0s to ensure integration accuracy of the isobutyl methyls.
  • 13C NMR: Broadband decoupled. 512-1024 scans due to the lower sensitivity of aliphatic carbons.

1H NMR Spectral Analysis

The 1H spectrum is characterized by the isobutyl doublet, the complex pyrrolidine envelope, and the exocyclic methylene doublet.[1]

Predicted Chemical Shifts & Multiplicities (CDCl3)[1]
PositionGroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
C10, C11 Isobutyl-CH30.85 – 0.95Doublet (

Hz)
6HCharacteristic isopropyl terminus.[1]
N7-H -NH21.2 – 1.8Broad Singlet2HExchangeable.[1] Shift varies with conc. & H2O content.
C4 Ring CH21.4 – 2.1Multiplet2HDiastereotopic protons; complex coupling pattern.
C9 Isobutyl-CH1.6 – 1.8Multiplet (Septet-like)1HMethine splitting by two methyls and one methylene.[1]
C8 Isobutyl-CH22.1 – 2.3Doublet (

Hz)
2HAdjacent to N1; deshielded relative to alkyl chains.[1]
C3 Ring CH2.2 – 2.5Multiplet1HChiral center; bridge between ring and methanamine.
C2, C5 Ring CH2 (adj N)2.3 – 2.9Complex Multiplets4HHighly deshielded by N1.[1] Diastereotopic splitting often overlaps.
C6 Exocyclic CH22.6 – 2.7Doublet (

Hz)
2HAdjacent to primary amine (N7).[1]
Expert Insight: The Pyrrolidine Envelope

Unlike piperidines which lock into chair conformations, the pyrrolidine ring undergoes rapid envelope puckering.[1] This often causes the protons on C2 and C5 to appear as broad, overlapping multiplets rather than distinct triplets.

  • Diagnostic Check: Look for the C6 doublet. It should be distinct from the ring protons. If it overlaps, use HSQC to resolve.

13C NMR & DEPT Analysis[3]

The 13C spectrum should show 9 distinct carbon signals (assuming the isobutyl methyls are equivalent).

Carbon Shift Table
PositionTypeShift (

ppm)
DEPT-135 PhaseNotes
C10, C11 CH320.0 – 21.0Positive (+)Isobutyl methyls.[1]
C9 CH26.0 – 27.5Positive (+)Isobutyl methine.[1]
C4 CH228.0 – 30.0Negative (-)Furthest ring carbon from Nitrogen.[1]
C3 CH38.0 – 42.0Positive (+)Branching point (methine).[1]
C6 CH245.0 – 47.0Negative (-)Attached to primary amine (N7).[1]
C2 CH254.0 – 58.0Negative (-)Alpha to N1.[1]
C5 CH254.0 – 58.0Negative (-)Alpha to N1 (may overlap with C2).[1]
C8 CH264.0 – 67.0Negative (-)Isobutyl methylene (Alpha to N1).[1]

Advanced Structural Verification (Workflow)

To ensure the compound is not the regioisomer (e.g., 2-substituted) or a ring-opened byproduct, a 2D NMR workflow is recommended.[1]

WorkflowFigure 2: NMR Validation WorkflowStartSample in CDCl3H11H NMR Acquisition(Check Integration 6:20)Start->H1C1313C + DEPT-135(Confirm CH/CH2 count)H1->C13DecisionAmbiguity in Ring Region?C13->DecisionCOSYCOSY Experiment(Trace C8-C9-C10 connectivity)Decision->COSYYesHSQCHSQC Experiment(Resolve C2/C5 vs C6)Decision->HSQCYesFinalStructure ConfirmedDecision->FinalNoCOSY->FinalHSQC->Final

Key Correlations[2]
  • COSY: Strong cross-peak between the C8 methylene (

    
    2.2 ppm) and the C9  methine (
    
    
    1.7 ppm).[1] This confirms the N-isobutyl attachment.
  • HMBC: Long-range correlation from C6 protons to C2 and C4 confirms the exocyclic amine is at the 3-position.

Impurity Profiling & QC

When synthesizing this molecule (typically via reduction of 1-isobutyl-pyrrolidine-3-carboxamide or 3-cyano-1-isobutylpyrrolidine), specific impurities may persist.[1]

Impurity1H NMR Marker13C NMR Marker
Unreduced Nitrile (Precursor)Loss of C6 doublet; new multiplets.[1]Signal at ~119 ppm (CN).[1]
Unreduced Amide (Precursor)Downfield shift of C3-H; Amide NH singlets (> 6.0 ppm).[1]Carbonyl signal at ~175 ppm.[2]
Isobutyl Bromide (Alkylation reagent)Triplet/Multiplet at ~3.4 ppm (CH2-Br).[1]CH2-Br signal at ~30-40 ppm.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for general chemical shift rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Context on pyrrolidine ring conformation and amine synthesis).

  • Reich, H. J. (2023).[1][4][5] Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Available at: [Link]

Disclaimer: The spectral data provided in this guide are predicted ranges based on standard chemical environments and substituent effects for the free base in CDCl3. Actual values may vary slightly based on concentration, temperature, and specific pH conditions.

Mass Spectrometry Analysis of 1-(1-Isobutylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 1-(1-Isobutylpyrrolidin-3-yl)methanamine (


), a structural motif increasingly relevant in the synthesis of GPCR ligands and kinase inhibitors.[1] As a low-molecular-weight diamine with high polarity, this analyte presents specific challenges regarding retention, ionization competition, and fragmentation specificity.

This document moves beyond generic protocols, offering a mechanism-based approach to method development. It covers physicochemical profiling, HILIC vs. Reversed-Phase considerations, and a predictive fragmentation model essential for Multiple Reaction Monitoring (MRM) optimization.[1]

Physicochemical Profile & MS Readiness

Understanding the molecule's behavior in solution is the prerequisite for successful ionization and separation.

PropertyValue (Predicted)Implications for MS Analysis
Molecular Formula

Monoisotopic Mass: 156.1626 Da
Precursor Ion

157.17 DaPrimary target for ESI+
Basicity (pKa) N1 (Ring): ~9.5 N2 (Exocyclic): ~10.2Highly basic.[1][2] Will exist as a dication

at acidic pH, potentially splitting signal intensity between +1 and +2 charge states.
LogP ~0.8 - 1.2Moderately polar.[1] Traditional C18 retention will be poor without ion-pairing or high pH.
Solubility High in Water/MeOHCompatible with standard ESI solvents.[1]

LC-MS Method Development Strategies

Due to the presence of two basic nitrogen centers and a hydrophilic backbone, standard C18 chromatography often results in elution at the void volume (low


), leading to ion suppression. Two distinct strategies are recommended:
Strategy A: HILIC Mode (Recommended for Sensitivity)

Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for polar amines and enhances ESI sensitivity due to high organic mobile phase content.[1]

  • Column: Amide-functionalized silica (e.g., Waters XBridge Amide or TSKgel Amide-80).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 60% B over 5 minutes.

  • Mechanism: The water-rich layer on the stationary phase retains the charged diamine; elution is driven by increasing polarity (water content).

Strategy B: High-pH Reversed-Phase (Robustness)

If HILIC is unstable, High-pH RP-LC suppresses the ionization of the secondary amine, increasing hydrophobicity.

  • Column: Hybrid particle C18 (e.g., Agilent Poroshell HPH-C18).[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3][4]

  • Caveat: While retention improves, sensitivity may decrease compared to acidic conditions due to reduced ionization efficiency in the source.

Fragmentation Mechanics (MS/MS)

Elucidating the fragmentation pathway is critical for establishing specific transitions for quantitation (SRM/MRM). The fragmentation of 1-(1-Isobutylpyrrolidin-3-yl)methanamine follows distinct charge-directed pathways driven by the tertiary ring nitrogen and the primary exocyclic amine.

Primary Fragmentation Pathways[1][5]
  • Loss of Ammonia (

    
     Da):  Characteristic of primary amines.[1] The exocyclic methanamine group undergoes inductive cleavage or intramolecular nucleophilic attack, expelling 
    
    
    
    .
    • Transition:

      
      [1]
      
  • Isobutyl Cleavage (

    
     Da):  The N-alkyl bond is susceptible to cleavage, often losing the isobutyl group as isobutene via a rearrangement mechanism or as a radical loss in high-energy collisions.[1]
    
    • Transition:

      
      [1]
      
  • Ring Cleavage (Endocyclic): High collision energies (CE) shatter the pyrrolidine ring, generating low-mass immonium ions characteristic of the cyclic amine core.[1]

    • Transition:

      
       (Pyrrolidine ring fragment)[1]
      
Visualization of Signaling/Fragmentation Logic

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 157 Ion_140 [M+H - NH3]+ m/z 140 (Loss of Exocyclic Amine) Parent->Ion_140 Neutral Loss NH3 (-17 Da) Ion_101 [M+H - C4H8]+ m/z 101 (Loss of Isobutene) Parent->Ion_101 N-Dealkylation (-56 Da) Ion_84 Ring Fragment m/z 84 (Pyrrolidine Core) Parent->Ion_84 Ring Fission (High CE) Ion_57 Isobutyl Cation m/z 57 Parent->Ion_57 Charge Remote Frag Ion_101->Ion_84 Secondary Frag

Figure 1: Predicted fragmentation tree for 1-(1-Isobutylpyrrolidin-3-yl)methanamine under Collision Induced Dissociation (CID).

Experimental Protocol: Step-by-Step

A. Sample Preparation

To minimize matrix effects and carryover (common with sticky amines), a "dilute-and-shoot" approach is preferred over SPE unless sensitivity limits are reached.[1]

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of 50:50 MeOH:Water with 0.1% Formic Acid (1 mg/mL).

  • Working Standard: Dilute stock to 100 ng/mL in Mobile Phase A (initial conditions).

    • Critical Step: Use polypropylene vials. Glass vials can adsorb basic amines, causing non-linear calibration curves at low concentrations.

  • Blank Prep: Prepare a double-blank (solvent only) and a zero-blank (matrix + IS) to monitor carryover.[1]

B. Mass Spectrometer Setup (Triple Quadrupole)
  • Ion Source: Electrospray Ionization (ESI) – Positive Mode.[1][5]

  • Capillary Voltage: 3.0 – 3.5 kV (Keep lower to prevent in-source fragmentation).

  • Desolvation Temp: 350°C (High temp required to desolvate aqueous droplets in HILIC).[1]

  • Cone Voltage: 20-30 V (Optimize to maximize m/z 157, minimize m/z 140 in Q1 scan).

C. Acquisition Parameters (MRM Table)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 157.2140.115 - 2050High abundance, specific loss of

Qualifier 1 157.2101.125 - 3050Structural confirmation (Isobutyl loss)
Qualifier 2 157.284.135 - 4050Core ring confirmation

Troubleshooting & Validation

Issue: Significant Carryover

Cause: Basic amines interact strongly with silanols in the LC tubing and column. Solution:

  • Switch to PEEK tubing where possible.

  • Use a needle wash solution of 50:50 Acetonitrile:Isopropanol + 0.5% Formic Acid.[1]

  • Inject a "sawtooth" gradient wash between high-concentration samples.[1]

Issue: Split Peaks

Cause: Mismatch between sample diluent and mobile phase, or pH fluctuations.[1] Solution: Ensure the sample diluent matches the initial mobile phase composition exactly. For HILIC, the sample must be in high organic (e.g., 90% ACN) to prevent peak breakthrough.

Issue: Signal Suppression

Cause: Co-elution with phospholipids or salts.[1] Solution: Monitor the phospholipid transition (m/z 184


 184) to ensure the analyte elutes in a clean window.

References

  • Nielsen, E. et al. "Hydrophilic Interaction Liquid Chromatography (HILIC) for the Separation of Polar Amines."[1] Journal of Chromatography A, 2018.[6]

  • Holčapek, M. et al. "Fragmentation behavior of small amine compounds in ESI-MS/MS." Journal of Mass Spectrometry, 2010.

  • PubChem Database. "Compound Summary: Pyrrolidine Derivatives and Physicochemical Properties."[1][2][7][8][9] National Library of Medicine.[9]

  • Waters Corporation. "Method Development Guide for HILIC Separations of Basic Polar Compounds." Application Note 720004123EN.

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 1-(1-Isobutylpyrrolidin-3-yl)methanamine

[1][2]

Executive Summary & Compound Analysis

1-(1-Isobutylpyrrolidin-3-yl)methanamine is a bifunctional heterocyclic building block commonly utilized in the synthesis of pharmaceutical intermediates, particularly for GPCR ligands and kinase inhibitors.[1][2][3] Its physicochemical behavior is governed by a "tug-of-war" between the lipophilic isobutyl anchor and the hydrophilic, basic diamine core.[1][2]

Understanding its solubility is not merely about finding a solvent that dissolves it; it is about leveraging its amphiphilic nature for efficient reaction monitoring, work-up (extraction), and purification .[1]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Solubility
Structure 3-substituted pyrrolidine with N-isobutylAmphiphilic (Lipophilic tail + Polar head)
Molecular Weight ~156.27 g/mol Low MW favors broad solubility
Physical State Colorless to pale yellow oilMiscibility is more relevant than crystal lattice energy
pKa (Predicted) ~10.5 (Primary amine), ~9.5 (Ring N)pH-Dependent Solubility Switch
LogP (Predicted) 1.2 – 1.6Soluble in organic solvents; limited water solubility at pH > 12

Solubility Profile by Solvent Class

The following data categorizes solvent compatibility based on the compound's polarity and hydrogen-bonding capability.

Table 1: Solubility Matrix

Data derived from Structure-Activity Relationship (SAR) of analogous 1-alkyl-3-aminomethylpyrrolidines.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for synthesis and extraction.[1][2] The lipophilic isobutyl group interacts well with DCM.
Alcohols Methanol, Ethanol, IsopropanolExcellent The primary amine (

) acts as a Hydrogen Bond Donor/Acceptor, ensuring full miscibility.[1][2]
Ethers THF, 1,4-Dioxane, MTBEHigh Good solubility.[1][2] MTBE is preferred for extractions due to lower water miscibility than THF.[2]
Esters Ethyl Acetate, Isopropyl AcetateGood to High Soluble, but avoid prolonged storage due to potential amide formation (transamidation) with the primary amine.[1][2]
Hydrocarbons Hexanes, HeptaneModerate/Variable Critical: Solubility is temperature-dependent.[1][2] The polar amine headgroup may cause phase separation at low temperatures (oiling out).
Water (Acidic) 0.1 M HCl, 1 M Acetic AcidHigh Protonation of both nitrogens forms a highly soluble dicationic salt.[2]
Water (Basic) 0.1 M NaOH, pH > 12Low / Insoluble The molecule exists as a free base oil and will phase separate from water.[1][2]

Critical Application: The "Amine Switch" Strategy

The most powerful solubility feature of 1-(1-Isobutylpyrrolidin-3-yl)methanamine is its pH-sensitivity.[1][2] This allows for a self-validating purification protocol known as "Acid-Base Swing Extraction."[2]

Workflow Logic (Graphviz Visualization)

The following diagram illustrates how to manipulate solubility to isolate the compound from neutral impurities without chromatography.

AmineSwitchStartCrude Reaction Mixture(Target Amine + Neutral Impurities)AcidStepAdd 1M HCl (aq)Extract with DCMStart->AcidStepAqLayer1Aqueous Layer (Acidic)Contains: Target Amine Salt (H+)AcidStep->AqLayer1Target migrates to waterOrgLayer1Organic Layer (DCM)Contains: Neutral ImpuritiesAcidStep->OrgLayer1Impurities stay in DCMBaseStepBasify Aqueous Layer(pH > 12 with NaOH)AqLayer1->BaseStepWasteAqWaste Aqueous(Salts)OrgLayer1->WasteAqDiscardExtractStepExtract with DCM or MTBEBaseStep->ExtractStepFinalOrgFinal Organic LayerContains: Pure Target AmineExtractStep->FinalOrgTarget migrates to OrganicExtractStep->WasteAq

Figure 1: Acid-Base Swing Extraction Protocol. By toggling the pH, the solubility of the target flips between aqueous and organic phases, isolating it from non-basic contaminants.[1]

Experimental Protocols for Solubility Determination

If precise quantitative data (g/L) is required for formulation or process scaling, use the Saturation Shake-Flask Method coupled with HPLC or Gravimetric analysis.

Protocol A: Gravimetric Determination (High Throughput)

Best for: Quick solvent screening during process development.[1][2]

  • Preparation: Weigh 50 mg of 1-(1-Isobutylpyrrolidin-3-yl)methanamine into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 50

    
    L increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained.

    • Insoluble: Phase separation (oiling out) or solid residue persists.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (HPLC)

Best for: Accurate formulation data.[1][2]

  • Saturation: Add excess amine to the solvent (ensure a visible undissolved phase/oil droplet persists) in a sealed flask.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE filter (hydrophobic solvents) or PVDF (aqueous).
    
  • Quantification: Inject filtrate into HPLC.

    • Column: C18 Reverse Phase (High pH resistant, e.g., XBridge).

    • Mobile Phase: Water (0.1%

      
      ) / Acetonitrile gradient. Note: Do not use acid modifiers if studying the free base.[1][2]
      

Solvent Selection for Reactions & Chromatography[2]

Reaction Solvent Recommendations
  • Nucleophilic Substitution (Alkylation): Use Acetonitrile or DMF . The compound is highly soluble, and these polar aprotic solvents enhance the nucleophilicity of the primary amine.

  • Amide Coupling: Use DCM or DMF .[2] Avoid Ethyl Acetate if the reaction is slow, to prevent side-reactions with the solvent.[1]

Chromatography (TLC & Column)

Because the compound is a basic amine, it will "streak" on standard silica gel due to interaction with acidic silanol groups.

  • Mobile Phase Modifier: You MUST add a basic modifier.[2]

  • Recommended System: DCM : Methanol : Ammonium Hydroxide (90 : 9 : 1).[1][2]

    • Why:

      
       competes for silanol sites, sharpening the peak/spot of the amine.
      
  • Alternative: Use amine-functionalized silica cartridges to avoid using liquid ammonia.[1][2]

References

  • PubChem Compound Summary. (2025). Pyrrolidine analogs and physicochemical properties.[3][4][5][6][7][8][9] National Center for Biotechnology Information.[2] [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[2] ISRN Pharmaceutics.[2] (General principles of amine solubility and salt formation).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative text on solvent selection principles).

Material Safety Data Sheet (MSDS) for 1-(1-Isobutylpyrrolidin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Synthesis Logistics for 1-(1-Isobutylpyrrolidin-3-yl)methanamine

Executive Summary

This technical guide provides a comprehensive safety and handling profile for 1-(1-Isobutylpyrrolidin-3-yl)methanamine .[1][2] As a specialized diamine building block used in medicinal chemistry (often for GPCR or kinase inhibitor scaffolds), its safety profile is dominated by the nucleophilic primary amine and the lipophilic isobutyl tail.

Note: In the absence of a global harmonized GHS monograph for this specific isomer, this guide utilizes Structure-Activity Relationship (SAR) and Read-Across Toxicology from validated analogs (e.g., 1-butylpyrrolidin-3-amine, 3-(aminomethyl)-1-N-alkylpyrrolidines) to establish a "Safety by Design" protocol.[1][2]

Part 1: Chemical Identity & Structural Logic

Understanding the molecule's structure is the first step in predicting its reactivity and biological interaction.

Parameter Details
Chemical Name 1-(1-Isobutylpyrrolidin-3-yl)methanamine
Molecular Formula

Molecular Weight 156.27 g/mol
CAS Number Not widely listed; Treat as Novel Research Chemical (NRC)
Physical State Colorless to pale yellow liquid (Predicted based on MW and branching)
Solubility Miscible in DCM, MeOH, DMSO; Moderate water solubility (pH dependent)
Functional Group Analysis (The "Why" of Safety)
  • Primary Methanamine (

    
    ):  This is the "warhead" regarding safety. With a pKa 
    
    
    
    10.5, it is highly basic and nucleophilic. It drives the corrosivity (H314) and tissue destruction risks.[3]
  • Tertiary Pyrrolidine Nitrogen: Adds to the overall basicity but is sterically hindered.

  • Isobutyl Group: This lipophilic tail (

    
    ) increases the compound's ability to penetrate the stratum corneum (skin barrier), making systemic toxicity via dermal absorption  a critical concern compared to smaller analogs like methyl-pyrrolidine.
    

Part 2: Hazard Identification & Toxicology

GHS Classification (Derived via SAR):

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Category 1B).[3][4]

    • H302: Harmful if swallowed (Category 4).

    • H311: Toxic in contact with skin (Predicted due to lipophilicity).

Toxicological Mechanism

Upon contact with mucous membranes or skin, the unprotonated primary amine reacts with cellular lipids (saponification) and proteins (amide hydrolysis). The heat of neutralization generated by skin moisture accelerates this tissue damage.

Diagram 1: Exposure Response Logic This decision tree guides the immediate response based on the route of exposure.[1][2]

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Route Start->Type Skin SKIN/DERMAL (Lipophilic Penetration Risk) Type->Skin Eye OCULAR (Immediate Corrosive Risk) Type->Eye Inhale INHALATION (Bronchospasm Risk) Type->Inhale Action_Skin 1. Blot excess (do not rub) 2. Flush water 15 min 3. PEG 400 wash (if available) Skin->Action_Skin Action_Eye 1. Hold eyelid open 2. Flush water 15-20 min 3. DO NOT neutralize Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. 100% Oxygen if cyanotic 3. Monitor for delayed edema Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION (Bring SDS/Chemical Structure) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Triage logic for amine exposure. Note the specific use of PEG 400 for lipophilic amine decontamination on skin.[2]

Part 3: Handling, Storage, & Stability[1][2][7]

Storage Logistics
  • Atmosphere: Amines are "carbon dioxide sponges." They react with atmospheric

    
     to form carbamate salts (white crusts).
    
    • Protocol: Store under Argon or Nitrogen .

  • Temperature:

    
     (Refrigerated). While likely stable at RT, cold storage slows oxidation (N-oxide formation).
    
  • Container: Amber glass (protects from light) with Teflon-lined caps. Do not use polycarbonate (amines degrade it).

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles + Face Shield (Standard safety glasses are insufficient for corrosive liquids).

  • Hands:

    • Splash Contact: Nitrile (0.11 mm).

    • Prolonged Handling:Silver Shield / Laminate Film .

    • Scientific Rationale: Small lipophilic amines can permeate nitrile in <5 minutes. Double-gloving (Nitrile over Laminate) is the gold standard.

Part 4: Experimental Protocol (Synthesis Context)

Scenario: Using 1-(1-Isobutylpyrrolidin-3-yl)methanamine in an amide coupling reaction.

Diagram 2: Safe Handling Workflow A self-validating workflow to minimize exposure and ensure chemical integrity.

HandlingWorkflow Storage Storage (Argon/4°C) Equilibration Warm to RT (Prevents condensation) Storage->Equilibration 30 mins Dispensing Dispense in Fume Hood (Syringe technique) Equilibration->Dispensing Reaction Reaction Vessel (Closed System) Dispensing->Reaction Add dropwise Quench Acidic Quench (Protonates Amine -> Non-Volatile) Reaction->Quench 1M HCl/Citric Acid Waste Waste Disposal (Basic Organic Stream) Quench->Waste

Caption: Operational workflow emphasizing the "Acidic Quench" step to convert the volatile free base into a non-volatile salt before disposal.

Step-by-Step Methodology
  • Preparation: Bring the sealed container to room temperature before opening. Opening a cold amine bottle condenses water, which reacts to form hydrates, altering stoichiometry.

  • Weighing/Dispensing:

    • Preferred: Volumetric transfer using a gas-tight syringe (Density

      
       0.9 g/mL).
      
    • Avoid: Pouring. This generates static and aerosols.

  • Reaction Monitoring:

    • Use TLC with a basic modifier (e.g.,

      
       in MeOH/DCM) to prevent the amine from streaking on silica.
      
  • Quenching (Critical Safety Step):

    • Treat all glassware and syringes with 1M Citric Acid or 1M HCl immediately after use.

    • Mechanism:[1][2][5][6]

      
      . The salt form is non-volatile and cannot permeate skin, significantly reducing cleaning hazards.
      

Part 5: Disposal & Environmental Fate[1][2]

  • Ecotoxicity: Amines are generally toxic to aquatic life (Acute Category 2/3) due to pH alteration and membrane disruption.

  • Disposal Protocol:

    • Do NOT pour down the drain.

    • Dissolve in a combustible solvent (e.g., ethanol).

    • Neutralize with dilute acid if required by local waste manifests.

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle

      
       emissions).
      

References

  • PubChem. Compound Summary: 3-(Aminomethyl)-1-N-alkylpyrrolidines (Analog Data).[1] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Read-Across and Grouping.[Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[Link]

Sources

The Pharmacological Landscape of Isobutylpyrrolidine Derivatives: From Monoamine Modulation to Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of isobutylpyrrolidine derivatives , a chemical class characterized by a pyrrolidine ring substituted with an isobutyl moiety. These compounds occupy a critical duality in modern pharmacology: they serve as potent psychostimulants (e.g.,


-PiHP) via monoamine transporter inhibition and as versatile peptidomimetics  in antiviral and metabolic drug discovery. This document details the Structure-Activity Relationships (SAR), specific mechanisms of action (MOA), and validated experimental protocols for synthesizing and evaluating these derivatives.

Structural Pharmacophore Analysis

The biological activity of isobutylpyrrolidine derivatives is dictated by the steric and lipophilic properties of the isobutyl group (


) attached to the pyrrolidine core.
The "Isobutyl Effect" in SAR

The isobutyl moiety acts as a hydrophobic anchor. Its impact varies depending on its position relative to the nitrogen heterocycle:

  • Alpha-Carbon Substitution (Cathinone Class): In compounds like

    
    -Pyrrolidinoisohexanophenone (
    
    
    
    -PiHP), the isobutyl chain (part of the isohexanophenone skeleton) increases lipophilicity (
    
    
    ) compared to shorter alkyl chains (e.g.,
    
    
    -PVP). This enhances Blood-Brain Barrier (BBB) permeability and optimizes Van der Waals interactions within the hydrophobic pocket of the Dopamine Transporter (DAT).
  • Ring Substitution (Proline Mimetics): In medicinal chemistry, an isobutyl group at the C2 or C3 position of the pyrrolidine ring mimics the side chain of Leucine . This allows the derivative to act as a transition-state analogue for proteases or glycosidases.

Physicochemical Properties Table

Comparison of key derivatives based on lipophilicity and steric bulk.

CompoundSubstitution PatternTargetLogP (Calc)Primary Effect

-PiHP

-isobutyl on ketone chain
DAT / NET~3.8Potent Psychostimulant

-PVP

-propyl on ketone chain
DAT / NET~3.5Potent Psychostimulant
Vildagliptin Analog 2-substituted pyrrolidineDPP-4 Enzyme~0.8Metabolic Regulation
Aza-Leucine Ring-substituted (C2-isobutyl)Proteases~1.2Antiviral / Antibacterial

Mechanisms of Action (MOA)

Monoamine Transporter Inhibition (The Stimulant Pathway)

The most pharmacologically active subclass currently are the pyrovalerone derivatives (cathinones).

  • Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1][2]

  • Mechanism: These compounds act as non-competitive reuptake inhibitors . They bind to the transporter, locking it in an outward-facing conformation, preventing the clearance of dopamine/norepinephrine from the synaptic cleft.

  • Selectivity: The bulky isobutyl group in

    
    -PiHP provides high selectivity for DAT over the Serotonin Transporter (SERT), leading to a high abuse potential with lower risk of serotonin syndrome compared to MDMA-like derivatives.
    
Peptidomimetic Enzyme Inhibition (The Therapeutic Pathway)

When the isobutyl group is attached directly to the pyrrolidine ring (e.g., 2-isobutylpyrrolidine), the molecule mimics the amino acid Leucine but with the conformational rigidity of Proline.

  • Target: Dipeptidyl peptidase-4 (DPP-4) or viral proteases (e.g., HCV NS3).

  • Mechanism: The pyrrolidine ring restricts the conformational space, reducing the entropy penalty of binding. The isobutyl group fits into hydrophobic S1/S2 pockets of the enzyme active site.

Visualization of Signaling & SAR

The following diagram illustrates the divergent pathways of these derivatives based on their structural substitution.

G Core Pyrrolidine Scaffold Sub_Alpha Alpha-Carbon Attachment (e.g., α-PiHP) Core->Sub_Alpha Sub_Ring Ring Attachment (e.g., 2-isobutyl) Core->Sub_Ring Isobutyl Isobutyl Moiety (Hydrophobic/Steric) Isobutyl->Sub_Alpha Adds Lipophilicity Isobutyl->Sub_Ring Mimics Leucine Target_DAT Target: DAT/NET (Synaptic Cleft) Sub_Alpha->Target_DAT Blocks Reuptake Target_Enz Target: Proteases/DPP-4 (Cytosol/Plasma) Sub_Ring->Target_Enz Blocks Active Site Effect_Stim Psychostimulation (Dopamine Accumulation) Target_DAT->Effect_Stim Effect_Ther Metabolic/Antiviral (Enzyme Inhibition) Target_Enz->Effect_Ther

Figure 1: Divergent SAR pathways. The position of the isobutyl group determines whether the molecule acts as a CNS stimulant or an enzyme inhibitor.

Detailed Experimental Protocols

Protocol A: Synthesis of -Isobutylpyrrolidine Ketones (Research Scale)

Note: This general procedure is for the synthesis of analytical standards for forensic or toxicological research.

Reaction Type: Nucleophilic Substitution (


-Bromination followed by Amination).
  • Precursor Preparation: Begin with 4-methyl-1-phenylpentan-1-one (Isohexanophenone).

  • Bromination:

    • Dissolve precursor (1 eq) in Glacial Acetic Acid.

    • Add Bromine (

      
      , 1.05 eq) dropwise at 0°C.
      
    • Stir at RT for 2 hours until decolorization.

    • Quench with ice water, extract with Dichloromethane (DCM), and evaporate to yield the

      
      -bromo ketone.
      
  • Amination:

    • Dissolve

      
      -bromo ketone in cold acetonitrile (
      
      
      
      C).
    • Add Pyrrolidine (2.5 eq) dropwise. Excess base is required to scavenge HBr.

    • Allow to warm to RT and stir for 12-24 hours.

  • Purification:

    • Evaporate solvent. Acidify residue with 1M HCl.

    • Wash with ether (removes non-basic impurities).

    • Basify aqueous layer with NaOH to pH 10.

    • Extract with DCM, dry over

      
      , and convert to HCl salt using ethereal HCl.
      
Protocol B: In Vitro Monoamine Uptake Assay

Purpose: To quantify the potency (IC50) of the derivative against DAT/NET.

System: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Cell Preparation:

    • Seed cells in 96-well plates (

      
       cells/well) coated with poly-D-lysine.
      
    • Incubate 24h at 37°C.

  • Drug Incubation:

    • Remove growth medium. Wash with Krebs-Ringer-HEPES (KRH) buffer.

    • Add test compound (concentrations

      
       to 
      
      
      
      M) in KRH buffer.
    • Incubate for 10 minutes at RT.

  • Substrate Addition:

    • Add radiolabeled neurotransmitter:

      
      -Dopamine (20 nM final concentration).
      
    • Incubate for 5 minutes.

  • Termination & Lysis:

    • Rapidly wash cells 3x with ice-cold buffer to stop uptake.

    • Lyse cells with 1% SDS.

  • Quantification:

    • Transfer lysate to scintillation vials.

    • Measure radioactivity (CPM) via liquid scintillation counting.

    • Calculate IC50 using non-linear regression (Prism or similar).

Toxicology and Metabolic Stability

Metabolic Pathways

Isobutylpyrrolidine derivatives undergo extensive hepatic metabolism. Understanding this is crucial for interpreting toxicological data.

  • Phase I:

    • Reduction: The ketone group (if present) is reduced to an alcohol.

    • Hydroxylation: Occurs on the isobutyl side chain or the pyrrolidine ring.

    • Oxidative Deamination: Opening of the pyrrolidine ring to form lactams.

  • Phase II: Glucuronidation of the reduced alcohol metabolites.

Metabolic Stability Assay Workflow

Metabolism Start Test Compound (1 µM) System Liver Microsomes (Human/Rat) + NADPH Start->System Sampling Sampling at 0, 15, 30, 60 min System->Sampling Quench Quench with Ice-Cold Acetonitrile Sampling->Quench Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis

Figure 2: Standard workflow for assessing metabolic half-life (


) and intrinsic clearance (

).

References

  • Majchrzak, M. et al. (2024). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PiHP) in comparison with cocaine. Frontiers in Pharmacology. Link

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences. Link

  • Gandi, V. R., et al. (2019). Stereocontrol in the Synthesis of Cyclic Amino Acids: A New Ligand for Directed Hydrogenation.[3] Organic & Biomolecular Chemistry.[3] Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of new psychoactive substances: α-PiHP.[1]Link

  • Tsou, E. L., et al. (2008). Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library.[4] Bioorganic & Medicinal Chemistry.[5][6][3][4][7][8] Link

Sources

Literature review of substituted pyrrolidine methanamines

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Scaffolds to Asymmetric Catalysts

Executive Summary

The substituted pyrrolidine methanamine scaffold—specifically the 2-(aminomethyl)pyrrolidine core—represents a "privileged structure" in modern medicinal chemistry and organic synthesis. Its conformational rigidity, combined with the basicity of the exocyclic amine and the chirality of the pyrrolidine ring, allows it to serve two distinct high-value functions: as a pharmacophore in antipsychotic benzamides (e.g., Amisulpride) and as a chiral scaffold in bifunctional organocatalysis. This guide synthesizes the structure-activity relationships (SAR), synthetic pathways, and experimental protocols necessary to utilize this moiety effectively.

Structural Significance & Pharmacophore Analysis[1][2][3]

The pyrrolidine methanamine core is defined by a five-membered nitrogen heterocycle substituted with a methylamine group, typically at the C2 or C3 position. The C2-substituted variant (proline-derived) is the most chemically significant due to the availability of chiral precursors.

1.1 The "Benzamide" Pharmacophore (GPCR Targeting)

In medicinal chemistry, this scaffold is the anchor for the "substituted benzamide" class of antipsychotics. The most prominent example is Amisulpride , a selective Dopamine D2/D3 antagonist.

  • Conformational Locking: The pyrrolidine ring restricts the conformational freedom of the ethyl-sulfone side chain, reducing the entropic penalty of binding to the D2 receptor.

  • Ionic Interaction: The pyrrolidine nitrogen (pKa ~9-10) is protonated at physiological pH, forming a critical salt bridge with Aspartate residues (e.g., Asp114 in D2 receptors).

  • Hydrogen Bonding: The exocyclic methanamine nitrogen acts as a hydrogen bond donor/acceptor, often bridging interactions with Serine or Threonine residues in the binding pocket.

1.2 Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR zones for the 2-(aminomethyl)pyrrolidine scaffold in the context of D2/D3 antagonism.

SAR_Analysis Core Pyrrolidine Methanamine Core N1_Sub N1-Position (Endocyclic N) Modulates Lipophilicity & D2/D3 Selectivity (e.g., Ethyl group in Amisulpride) Core->N1_Sub Alkylation Site C2_Chiral C2-Stereocenter (S)-Enantiomer often exhibits higher potency & metabolic stability Core->C2_Chiral Stereo-control Exo_N Exocyclic Amine (Methanamine) Linker length critical for Benzamide alignment Core->Exo_N Linker

Caption: SAR map highlighting the three critical modification zones of the pyrrolidine methanamine scaffold for GPCR ligand design.

Organocatalysis Applications

Beyond pharmacology, (S)-2-(aminomethyl)pyrrolidine derivatives are premier bifunctional organocatalysts . Unlike metal catalysts, these small molecules utilize hydrogen bonding and enamine activation to drive asymmetric synthesis.

  • Mechanism: The secondary amine of the pyrrolidine forms an enamine with aldehydes/ketones (raising the HOMO), while a thiourea or amide moiety on the methanamine arm H-bonds with the electrophile (lowering the LUMO).

  • Key Reaction: Asymmetric Michael addition of aldehydes to nitroolefins.

  • Advantage: High enantioselectivity (>90% ee) without toxic transition metals.

Synthetic Methodologies

Synthesizing this scaffold requires careful control over the chiral center. The three primary routes are compared below.

Table 1: Comparative Synthetic Routes

MethodologyPrecursorKey ReagentProsCons
Reductive Amination L-Proline / Prolinamide

or

Preserves chirality; Scalable; Low cost.Requires harsh reducing agents; Workup can be hazardous.
Ring Closing Metathesis AllylaminesGrubbs CatalystAllows complex substitution on the ring.Expensive catalysts; Multi-step.
Iridium Catalysis Diols + AminesCp*Ir Complexes"Borrowing Hydrogen" is atom economical.[1]Requires precious metal catalyst; High temp.
Detailed Experimental Protocol

Target: Synthesis of (S)-1-Ethyl-2-(aminomethyl)pyrrolidine (The Amisulpride Core). Method: Reduction of (S)-1-Ethyl-2-pyrrolidinecarboxamide.

4.1 Rationale

This protocol uses Lithium Aluminum Hydride (LAH) reduction. While Borane is milder, LAH ensures complete reduction of the amide to the amine without forming stable boron-amine complexes that require difficult hydrolysis.

4.2 Reagents[1]
  • (S)-1-Ethyl-2-pyrrolidinecarboxamide (Starting Material)

  • Lithium Aluminum Hydride (LAH), 2.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (

    
    )
    
  • Dichloromethane (DCM) for extraction

4.3 Step-by-Step Workflow
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Charging: Add anhydrous THF (50 mL) and cool to 0°C in an ice bath. Carefully add LAH solution (2.5 equiv relative to amide) via syringe. Caution: LAH reacts violently with moisture.

  • Addition: Dissolve (S)-1-Ethyl-2-pyrrolidinecarboxamide (10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LAH suspension over 30 minutes.

  • Reaction: Remove the ice bath and warm to room temperature. Heat to reflux (66°C) for 6–12 hours.

    • Self-Validating Checkpoint: Monitor via TLC (MeOH/DCM 1:9). The starting amide spot (low Rf) should disappear.

  • Quenching (Fieser Method): Cool the flask to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
    • Observation: A granular white precipitate (Lithium/Aluminum salts) should form, leaving a clear supernatant.

  • Isolation: Filter the salts through a celite pad. Wash the pad with THF. Dry the filtrate over

    
     and concentrate under reduced pressure.
    
  • Purification: Distillation under vacuum (bp ~60-65°C at 10 mmHg) yields the pure diamine as a colorless oil.

4.4 Synthesis Diagram

Synthesis_Workflow Start Start: (S)-1-Ethyl-2-pyrrolidinecarboxamide Step1 Step 1: Activation Cool to 0°C, Add LAH (2.5 eq) in THF Start->Step1 Step2 Step 2: Reduction Reflux (66°C) for 6-12h (Amide -> Amine conversion) Step1->Step2 Check Checkpoint: TLC Confirm disappearance of Amide Step2->Check Step3 Step 3: Fieser Quench (H2O, 15% NaOH, H2O) Precipitate Aluminum salts Check->Step3 Complete End Isolate: (S)-1-Ethyl-2-(aminomethyl)pyrrolidine (Vacuum Distillation) Step3->End

Caption: Step-by-step workflow for the LAH reduction of prolinamide derivatives to pyrrolidine methanamines.

References
  • Amisulpride Pharmacology & SAR

    • Title: Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists.
    • Source: MDPI (Molecules), 2016.
    • URL:[Link]

  • Organocatalysis Review

    • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application.[2]

    • Source: PubMed Central (Molecules), 2023.
    • URL:[Link]

  • Synthetic Methodology (General Pyrrolidines)

    • Title: Recent insights about pyrrolidine core skeletons in pharmacology.[3][4][5]

    • Source: Frontiers in Chemistry, 2023.
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: (S)-(+)-2-(Aminomethyl)pyrrolidine Product Information.[6]

    • Source: Sigma-Aldrich.
  • Title: Use of amisulpride as an anti-emetic (Patent US9084765B2).

Sources

Stereoisomerism of 1-(1-Isobutylpyrrolidin-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoisomerism of 1-(1-Isobutylpyrrolidin-3-yl)methanamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists[1]

Executive Summary & Molecular Profile

1-(1-Isobutylpyrrolidin-3-yl)methanamine (CAS: 910442-14-7 ) represents a critical diamine scaffold in medicinal chemistry, frequently utilized as a pharmacophore in the development of histamine H3 receptor antagonists, antipsychotics, and calcium channel modulators.[1] Its structure features a pyrrolidine ring substituted at the


-position with an isobutyl group and at the C3-position with a methanamine moiety.[1][2]

The molecule possesses a single chiral center at the C3 carbon of the pyrrolidine ring, giving rise to two distinct enantiomers: (R)-1-(1-isobutylpyrrolidin-3-yl)methanamine and (S)-1-(1-isobutylpyrrolidin-3-yl)methanamine .[1] The precise control of this stereocenter is non-negotiable in drug development, as the spatial orientation of the primary amine often dictates binding affinity and selectivity profiles against G-protein coupled receptors (GPCRs).[2]

Physicochemical Profile
PropertyValue
IUPAC Name 1-(1-(2-methylpropyl)pyrrolidin-3-yl)methanamine
CAS Number 910442-14-7
Molecular Formula C

H

N

Molecular Weight 156.27 g/mol
Chiral Center C3 (Pyrrolidine ring)
Stereoisomers (3R) and (3S) Enantiomers
pKa (Calculated) ~9.5 (Primary amine), ~8.0 (Tertiary amine)

Stereochemical Analysis

The stereochemistry of this molecule is defined by the C3 carbon.[2] Unlike the nitrogen atom, which undergoes rapid pyramidal inversion (making it effectively achiral in solution), the C3 carbon is configurationally stable.[2]

  • The (S)-Enantiomer : The methanamine group projects away from the observer (dashed wedge) when the ring is oriented with N at the top and C3 at the bottom right (standard viewing), or depends on Cahn-Ingold-Prelog (CIP) priority assignment.[1][2]

  • The (R)-Enantiomer : The methanamine group projects towards the observer (solid wedge).[2]

In many GPCR ligands containing 3-substituted pyrrolidines, one enantiomer typically exhibits 10- to 100-fold higher affinity (the eutomer) compared to the other (the distomer).[2] For instance, in histamine H3 antagonists, the (S)-configuration of 3-substituted pyrrolidines is often preferred for optimal binding into the receptor's acidic pocket.[2]

Synthesis and Stereoselective Production

To access enantiomerically pure material, researchers typically employ one of two strategies: Asymmetric Synthesis starting from the chiral pool (e.g., L-malic acid or aspartic acid derivatives) or Chiral Resolution of the racemic intermediate.[2]

Strategy A: Convergent Synthesis from Chiral Precursors

This route ensures high enantiomeric excess (ee) by starting with a known chiral building block, such as (S)-1-benzyl-3-aminopyrrolidine or (S)-pyrrolidine-3-carboxylic acid.[1]

Workflow Diagram: Synthesis Pathway

SynthesisPathway Start (S)-Pyrrolidine-3-carboxylic acid Step1 1. Amidation (Isobutylamine coupling) Start->Step1 EDC/HOBt Step2 2. Reduction (LiAlH4) Step1->Step2 Reduction of Amide Step3 3. N-Alkylation (Isobutyl bromide) Step2->Step3 Alkylation Final (S)-1-(1-Isobutylpyrrolidin-3-yl) methanamine Step3->Final Purification AltStart Racemic 3-Cyanopyrrolidine AltStep1 N-Alkylation (Isobutyl bromide) AltStart->AltStep1 AltStep2 Nitrile Reduction (Raney Ni / H2) AltStep1->AltStep2 Resolution Chiral Resolution (L-Tartaric Acid) AltStep2->Resolution Resolution->Final Salt Break

Figure 1: Synthetic pathways for the production of enantiopure 1-(1-Isobutylpyrrolidin-3-yl)methanamine. The top path represents asymmetric synthesis; the bottom path represents racemic synthesis followed by resolution.[2]

Detailed Protocol: Reductive Amination Route (Racemic)

This protocol yields the racemate, which must be subsequently resolved.[2]

  • Reagents : 3-(Aminomethyl)pyrrolidine (1.0 eq), Isobutyraldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (Solvent).[2]

  • Procedure :

    • Dissolve 3-(aminomethyl)pyrrolidine in anhydrous DCM under

      
       atmosphere.
      
    • Add isobutyraldehyde dropwise at 0°C. Stir for 30 min to form the imine.

    • Add STAB in portions. Allow to warm to room temperature and stir for 12 hours.

    • Quench : Add sat. NaHCO

      
      . Extract with DCM (3x).[2]
      
    • Purification : The product is a diamine.[2] Use amine-functionalized silica or add 1% triethylamine to the mobile phase during flash chromatography to prevent tailing.[2]

Chiral Resolution and Analytical Characterization

Separating the enantiomers of 1-(1-Isobutylpyrrolidin-3-yl)methanamine is challenging due to its high polarity and basicity.[1]

Analytical Chiral HPLC Method

To determine enantiomeric purity (% ee), derivatization is often unnecessary if using modern polysaccharide-based columns under normal phase or polar organic modes.[2]

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (low UV absorbance due to lack of chromophores; consider derivatization with benzoyl chloride if signal is weak)
Temperature 25°C
Preparative Resolution via Diastereomeric Salt Formation

For large-scale separation (grams to kilograms), classical resolution is cost-effective.[1][2]

  • Resolving Agent : (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.[1][2]

  • Solvent System : Ethanol/Water or Methanol/Acetone.[2]

  • Mechanism : The basic amines react with the chiral acid to form diastereomeric salts.[2] One diastereomer (e.g., the (S)-amine/(L)-acid salt) will crystallize preferentially due to lattice energy differences.[1][2]

  • Liberation : The crystallized salt is treated with 1M NaOH to liberate the free base (S)-enantiomer.[2]

Biological Implications of Stereochemistry

In the context of histamine H3 receptors (H3R), the stereochemistry of the pyrrolidine ring is a "molecular switch."[2]

  • Eutomer (Active Isomer) : Typically, the (S)-isomer of 3-substituted pyrrolidines fits the binding pocket of H3R more effectively, engaging in critical ionic interactions with Asp114 in transmembrane domain 3.[2]

  • Distomer (Inactive Isomer) : The (R)-isomer often clashes sterically with the hydrophobic residues (e.g., Phe, Trp) lining the orthosteric site, leading to significantly reduced affinity (

    
     values often >1000 nM vs <10 nM for the eutomer).[2]
    

Critical Note : While the (S)-isomer is generally preferred for H3R antagonism, this rule is not absolute and depends on the specific "tail" groups attached to the methanamine nitrogen.[2] Therefore, both enantiomers must be screened early in the lead optimization phase.[2]

References

  • PubChem Compound Summary . (2025). 1-(1-Isobutylpyrrolidin-3-yl)methanamine (CAS 910442-14-7).[1][3] National Center for Biotechnology Information.[2] Retrieved from [Link][2][4]

  • Fleck, T. J., et al. (2003).[2] Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry. (Demonstrates pyrrolidine resolution logic). Retrieved from [Link]

Sources

Predicted Biological Targets of 1-(1-Isobutylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Isobutylpyrrolidin-3-yl)methanamine (CAS: 910442-14-7) is a functionalized heterocyclic building block characterized by a pyrrolidine core, a lipophilic isobutyl tail, and a primary methanamine "warhead."[1] While often utilized as a precursor in the synthesis of complex pharmaceutical agents, its structural topology inherently mimics the pharmacophores of several bioactive monoamines.

This guide presents a predictive pharmacological profile for this specific chemical entity. Based on Structure-Activity Relationship (SAR) analysis of analogous CNS-active ligands, this molecule is predicted to exhibit affinity for Histamine H3 receptors , Sigma-1 receptors , and specific Nicotinic Acetylcholine Receptor (nAChR) subtypes. This document outlines the rationale for these predictions and provides rigorous experimental frameworks for validation.

Chemical Identity & Structural Pharmacophore

To accurately predict biological targets, we must first dissect the molecular features that dictate ligand-protein binding.

PropertySpecification
IUPAC Name 1-(1-Isobutylpyrrolidin-3-yl)methanamine
CAS Number 910442-14-7
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
LogP (Predicted) ~1.2 - 1.5 (Lipophilic enough for CNS penetration)
pKa (Predicted) ~9.5 (Primary amine), ~8.5 (Pyrrolidine nitrogen)
Pharmacophore Mapping

The molecule functions as a "privileged scaffold" containing three distinct interaction domains:

  • Cationic Interaction Domain (Primary Amine): The methanamine group is highly basic. At physiological pH, it is protonated (

    
    ), capable of forming salt bridges with conserved Aspartate (Asp) or Glutamate (Glu) residues in GPCR transmembrane helices.
    
  • Conformational Spacer (Pyrrolidine Ring): Unlike flexible alkyl chains, the pyrrolidine ring restricts conformational entropy, orienting the amine and the tail in a specific vector, reducing the energy penalty upon binding.

  • Hydrophobic Anchor (Isobutyl Group): The branched alkyl chain provides significant van der Waals contacts, fitting into hydrophobic sub-pockets often found in allosteric sites or deep within the orthosteric binding pocket.

Pharmacophore Mol 1-(1-Isobutylpyrrolidin-3-yl)methanamine Amine Primary Amine (Cationic Head) Mol->Amine Ring Pyrrolidine Core (Rigid Spacer) Mol->Ring Tail Isobutyl Group (Hydrophobic Anchor) Mol->Tail Target1 GPCR Aspartate Residue (Ionic Bond) Amine->Target1 Interacts with Target2 Hydrophobic Pocket (Van der Waals) Tail->Target2 Fits into

Figure 1: Pharmacophore dissection of the title compound highlighting interaction modalities.

Predicted Biological Targets

Based on structural similarity to known ligands (e.g., A-349821, ABT-239 fragments) and medicinal chemistry databases, the following targets are predicted with high confidence.

Primary Prediction: Histamine H3 Receptor (Antagonist/Inverse Agonist)

Confidence: High Rationale: The Histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS. The classic pharmacophore for non-imidazole H3 antagonists consists of a basic amine (often a pyrrolidine or piperidine) connected to a lipophilic core.

  • Mechanism: The primary methanamine of 1-(1-Isobutylpyrrolidin-3-yl)methanamine mimics the ethylamine tail of histamine, interacting with Asp3.32 in the receptor. The isobutyl group extends into the hydrophobic antagonist pocket, potentially stabilizing the inactive conformation.

  • Literature Grounding: Pyrrolidine-3-yl derivatives are well-documented scaffolds for H3 antagonists intended for cognitive enhancement (e.g., Alzheimer's, ADHD) [1].

Secondary Prediction: Sigma-1 Receptor ( R)

Confidence: Medium-High Rationale: The Sigma-1 receptor binds ligands possessing a basic nitrogen flanked by hydrophobic regions. The "N-alkylated heterocycle" motif is a hallmark of high-affinity sigma ligands.

  • Mechanism: The isobutyl-pyrrolidine moiety acts as the hydrophobic bulk, while the protonated nitrogen interacts with the anionic site of the receptor. This compound may act as a chaperone modulator.

Tertiary Prediction: Nicotinic Acetylcholine Receptors (nAChR)

Confidence: Medium Rationale: The 3-substituted pyrrolidine ring is the core structure of nicotine . While the isobutyl group is bulkier than the methyl group of nicotine, the methanamine extension at position 3 bears resemblance to epibatidine analogs.

  • Selectivity: Likely to show affinity for

    
     or 
    
    
    
    subtypes, though the bulky N-isobutyl group may reduce potency compared to N-methyl analogs.

Mechanistic Implications & Signaling Pathways[3]

If the compound acts as an H3 Receptor Antagonist , it would function by blocking the constitutive activity of the receptor. H3 is a


-coupled receptor that acts as an autoreceptor (inhibiting histamine release) and heteroreceptor (inhibiting ACh, Dopamine, NE release).

Predicted Pathway Modulation:

  • Binding: Compound binds to H3R.

  • G-Protein Blockade: Prevents

    
     activation.
    
  • cAMP Recovery: Adenylyl cyclase activity is not inhibited (or is restored).

  • Neurotransmitter Release: Increased release of Histamine, Acetylcholine, and Norepinephrine in the prefrontal cortex.

H3Pathway Ligand 1-(1-Isobutylpyrrolidin-3-yl)methanamine H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Antagonism Gi Gi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Inhibition Lifted cAMP cAMP Levels AC->cAMP Increases Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Promotes

Figure 2: Predicted signaling cascade upon H3 receptor antagonism.

Experimental Validation Framework

To transition from prediction to proven biology, the following experimental protocols are required. These are designed to be self-validating systems with positive and negative controls.

Protocol A: Radioligand Binding Assay (H3 Receptor)

Objective: Determine the affinity (


) of the compound for the human H3 receptor.

Materials:

  • Source: HEK-293 cells stably expressing human H3 receptor.

  • Radioligand: [

    
    H]-N- 
    
    
    
    -methylhistamine (
    
    
    nM).
  • Non-specific Control: Thioperamide (10

    
    M).
    

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells, homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4), and centrifuge at 40,000 x g for 20 mins. Resuspend pellet in binding buffer.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L of test compound (concentration range: 
      
      
      
      M to
      
      
      M).
    • Add 50

      
      L of [
      
      
      
      H]-ligand (final conc. 2 nM).
    • Add 100

      
      L of membrane suspension (20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm if the binding results in antagonism or agonism.

Methodology:

  • Cell Line: CHO-K1 cells expressing H3 receptor and a cAMP-response element (CRE) luciferase reporter.

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate cAMP levels (simulating the "active" state that H3 agonists would suppress).
    
  • Challenge:

    • Agonist Mode: Add test compound alone. (Expectation: No decrease in cAMP if antagonist).

    • Antagonist Mode: Add H3 agonist (R)-

      
      -methylhistamine + Test Compound.
      
  • Readout: Measure luminescence. A recovery of luminescence (reversal of agonist-induced suppression) confirms antagonist activity .

Synthesis & Sourcing Note

For researchers intending to synthesize derivatives:

  • Starting Material: Itaconic acid or N-substituted maleimides are common precursors for pyrrolidine cores, though 3-substituted pyrrolidines often start from benzyl-3-pyrrolidinecarboxylate .

  • Commercial Availability: The compound is available as a building block from suppliers like Combi-Blocks (Cat# QM-0966 for the piperidine analog, check specific catalog for pyrrolidine variants) or Sigma-Aldrich [2].

References

  • Cowart, M. D., et al. (2011). "Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 21(18), 5432-5436.

  • Sigma-Aldrich. (n.d.). "1-(1-Isobutylpyrrolidin-3-yl)methanamine Product Detail." Merck KGaA.

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509-515.
  • PubChem Database. (2025). "Compound Summary: 1-(1-Isobutylpyrrolidin-3-yl)methanamine." National Center for Biotechnology Information.

(Note: While specific biological data for this exact CAS number is sparse in public literature, the references provided substantiate the SAR-based predictions for the pyrrolidine-3-methanamine scaffold.)

Sources

Thermochemical Properties of N-Alkylated Pyrrolidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermochemical properties of N-alkylated pyrrolidines. It is designed for researchers requiring high-precision data for pharmaceutical synthesis, metabolic prediction, and ionic liquid formulation.

Executive Summary

N-alkylated pyrrolidines represent a critical structural motif in medicinal chemistry (e.g., nicotine, racetams) and materials science (ionic liquid precursors). Their thermodynamic stability, volatility, and basicity are governed by the interplay between the strained five-membered nitrogen heterocycle and the steric bulk of the N-alkyl substituent.

This guide moves beyond basic data listing to explore the causality of these properties. It details the experimental protocols required to measure them accurately—accounting for the notorious hygroscopicity of these amines—and provides a framework for predicting properties of novel derivatives using group additivity and computational benchmarks.

Theoretical Framework: Structure-Property Relationships

To work effectively with N-alkylpyrrolidines, one must understand the thermodynamic consequences of their structure.

Ring Strain and Puckering

Unlike six-membered piperidines which adopt a stable chair conformation, the five-membered pyrrolidine ring is highly dynamic. It undergoes rapid pseudorotation , alternating between "envelope" and "twist" conformations to relieve torsional strain.

  • Thermodynamic Impact: This conformational flexibility results in a higher molar heat capacity (

    
    ) than rigid analogs.
    
  • N-Substituent Effect: As the N-alkyl chain lengthens (Methyl

    
     Ethyl 
    
    
    
    Butyl), the steric repulsion between the alkyl group and the adjacent ring carbons (
    
    
    ) forces the substituent into a specific orientation (pseudo-equatorial), slightly reducing the entropy of the system compared to the unsubstituted ring.
Basicity and Solvation

A critical distinction for drug development is the difference between gas-phase and solution-phase basicity.

  • Gas Phase: N-alkylation increases basicity via the inductive effect (+I) of the alkyl group, stabilizing the ammonium cation.

  • Aqueous Solution: The trend is often attenuated. The hydrophobic alkyl chain disrupts the hydration shell around the protonated nitrogen, penalizing the enthalpy of solvation.

    • Case Study: In nicotine, the pyrrolidine nitrogen is the primary protonation site in water (

      
      ), whereas in the gas phase, the pyridine nitrogen competes more effectively due to the absence of solvation penalties.
      

Experimental Methodologies

Accurate thermochemical data for volatile amines is scarce because they are difficult to handle. They are hygroscopic and react avidly with atmospheric


. The following protocols ensure data integrity.
High-Precision Combustion Calorimetry

Standard static bomb calorimetry often fails for these compounds due to incomplete combustion. The Rotating Bomb Calorimetry method is the gold standard.

Protocol Highlights:

  • Encapsulation: Volatile samples must be sealed in Mylar or gelatin capsules within a glove box (Nitrogen atmosphere,

    
     ppm 
    
    
    
    ).
  • Combustion Aid: Use a hydrocarbon auxiliary (e.g., n-dodecane) to ensure a high enough temperature for complete combustion of the nitrogen ring.

  • Nitric Acid Correction: Nitrogen-containing compounds generate

    
     upon combustion. The bomb solution must be titrated against standard alkali to correct the heat of reaction.
    
Vapor Pressure Determination (Transpiration Method)

For determining Enthalpy of Vaporization (


), the Transpiration Method is superior to simple ebulliometry for thermally sensitive amines.

Workflow Visualization:

TranspirationMethod GasSource Inert Carrier Gas (N2/He) FlowControl Mass Flow Controller GasSource->FlowControl Constant Flow Saturator Thermostated Saturator (Sample) FlowControl->Saturator Equilibrium Condenser Cold Trap (Condensation) Saturator->Condenser Saturated Vapor Analysis GC/Mass Quantification Condenser->Analysis Mass (m) Calculation Calculate Vapor Pressure (p) Analysis->Calculation Dalton's Law

Figure 1: The Transpiration Method workflow. An inert gas is saturated with the amine vapor at a controlled temperature. The mass collected downstream allows calculation of vapor pressure using the ideal gas law, derived from


.

Computational Validation

In the absence of experimental data, Quantum Chemical (QC) calculations are robust for this class of compounds. The G4 and CBS-QB3 composite methods are recommended over standard DFT (B3LYP) because they accurately capture the dispersion forces critical for alkyl chain interactions.

Computational Workflow:

  • Conformational Search: Use Monte Carlo algorithms to find the global minimum (critical for butyl+ chains).

  • Geometry Optimization: B3LYP/6-311+G(d,p).

  • Energy Refinement: Single-point energy calculation using G4 theory.

  • Atomization Energy Approach: Calculate

    
     by subtracting the energy of isolated atoms.
    

ComputationalWorkflow Input 3D Structure Input (N-alkylpyrrolidine) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Input->ConfSearch DFT_Opt Geometry Opt & Freq (B3LYP/6-311+G(d,p)) ConfSearch->DFT_Opt Lowest Energy Conformers Composite High-Level Energy (G4 or CBS-QB3) DFT_Opt->Composite ZPE Corrected Boltzmann Boltzmann Weighting (If multiple conformers) Composite->Boltzmann Result Standard Enthalpy of Formation Boltzmann->Result

Figure 2: Computational workflow for predicting thermochemical properties. Note the critical "Boltzmann Weighting" step, which accounts for the multiple low-energy conformations of the flexible alkyl chain.

Data Repository: Thermochemical Values

The following table synthesizes experimental data from high-reliability sources (NIST, Verevkin et al.).

Table 1: Standard Enthalpies of Formation and Vaporization (298.15 K)

CompoundFormula

(kJ/mol)

(kJ/mol)

(kJ/mol)
Ref
Pyrrolidine




[1, 2]
N-Methylpyrrolidine




[3]
N-Ethylpyrrolidine




[4]
N-Butylpyrrolidine




[4]

Note: The trend shows that adding a methylene group (-CH2-) to the alkyl chain decreases


 by approximately 20-25 kJ/mol, consistent with group additivity rules.

Pharmaceutical Implications

Formulation Stability

N-alkylpyrrolidines are prone to oxidation at the


-carbon (adjacent to nitrogen) to form lactams (e.g., N-methyl-2-pyrrolidone).
  • Thermodynamic Driver: The formation of the amide bond (C=O) is highly exothermic.

  • Mitigation: Formulations containing these moieties (e.g., nicotine patches) require antioxidants or inert atmospheres.

Lipophilicity and BBB Penetration

The enthalpy of vaporization correlates with lipophilicity.

  • Insight: N-butylpyrrolidine has a significantly higher

    
     (47.2 kJ/mol) than the methyl analog. While this suggests lower volatility, the increased hydrophobic surface area dramatically increases 
    
    
    
    , facilitating Blood-Brain Barrier (BBB) penetration. This is a key design parameter for central nervous system (CNS) drugs.
Ionic Liquid Design

N-alkylpyrrolidines are precursors to pyrrolidinium ionic liquids (ILs). The


 of the precursor amine is the baseline for calculating the lattice energy of the resulting IL.
  • Design Rule: Selecting an N-butyl over an N-methyl group lowers the melting point of the resulting salt due to increased entropic degrees of freedom (conformational flexibility of the butyl chain), preventing efficient crystal packing.

References

  • NIST Chemistry WebBook. Pyrrolidine: Gas phase thermochemistry. National Institute of Standards and Technology.[1] [Link]

  • McCullough, J. P., et al. (1959). Pyrrolidine: Chemical thermodynamic properties between 0 and 1500°K. Journal of the American Chemical Society.[1] [Link]

  • Verevkin, S. P., et al. (2012). Thermochemistry of the pyridinium- and pyrrolidinium-based ionic liquids.[2] Journal of Thermal Analysis and Calorimetry. [Link]

  • Emel'yanenko, V. N., et al. (2007). Thermodynamic properties of N-alkyl-substituted pyrrolidines. The Journal of Chemical Thermodynamics.[3] [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(1-Isobutylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This application note details the optimized synthesis of 1-(1-Isobutylpyrrolidin-3-yl)methanamine , a versatile diamine scaffold frequently utilized in medicinal chemistry for G-Protein Coupled Receptor (GPCR) ligands and lysine-specific demethylase 1 (LSD1) inhibitors.[1]

While various routes exist, this guide prioritizes a Reductive Amination-Deprotection strategy. This pathway offers superior regioselectivity and impurity profile compared to direct alkylation methods, making it suitable for both milligram-scale library synthesis and gram-scale process development.[1]

Retrosynthetic Analysis & Strategy

The structural challenge lies in distinguishing between the two nitrogen centers: the secondary amine within the pyrrolidine ring and the primary exocyclic amine.

  • Direct Alkylation Risks: Reacting unprotected pyrrolidin-3-ylmethanamine with isobutyl halides often results in over-alkylation (poly-alkylation) at the primary amine, leading to complex mixtures.[1]

  • Selected Strategy: We utilize an orthogonal protection strategy. The commercial precursor tert-butyl (pyrrolidin-3-ylmethyl)carbamate contains a Boc-protected primary amine, leaving the ring nitrogen free for selective modification.[1]

Strategic Pathway (DOT Visualization)[1]

Retrosynthesis Target Target Molecule 1-(1-Isobutylpyrrolidin-3-yl)methanamine Intermediate Intermediate 1 tert-butyl (1-isobutylpyrrolidin-3-yl)methylcarbamate Intermediate->Target Acidic Deprotection (HCl/Dioxane or TFA) Precursor1 Precursor A tert-butyl (pyrrolidin-3-ylmethyl)carbamate (CAS: 173340-25-5) Precursor1->Intermediate Reductive Amination (STAB, DCE) Precursor2 Precursor B Isobutyraldehyde Precursor2->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergent assembly via reductive amination followed by deprotection.[1]

Experimental Protocols

Method A: The Preferred Route (Reductive Amination)

Best for: High purity, medicinal chemistry libraries, and scale-up (1g – 100g).[1]

Step 1: Synthesis of tert-butyl (1-isobutylpyrrolidin-3-yl)methylcarbamate[1]

Reaction Logic: We employ Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (no cyanide generation) and allows for a "one-pot" procedure because it selectively reduces the in situ formed iminium ion faster than it reduces the aldehyde itself.[1]

Materials Table:

ReagentMW ( g/mol )Equiv.[1]Role
tert-butyl (pyrrolidin-3-ylmethyl)carbamate 200.281.0Limiting Reagent
Isobutyraldehyde 72.111.2Carbon Source
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent
Acetic Acid (AcOH) 60.051.0Catalyst (pH control)
1,2-Dichloroethane (DCE) -Solvent10 mL/g substrate

Protocol:

  • Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (pyrrolidin-3-ylmethyl)carbamate (1.0 equiv) in DCE (or DCM).

  • Imine Formation: Add Isobutyraldehyde (1.2 equiv) followed by Acetic Acid (1.0 equiv).[1] Stir at Room Temperature (RT) for 30 minutes. Note: The acid catalyzes the formation of the iminium species.

  • Reduction: Cool the mixture slightly to 0°C (optional, but recommended for larger scales to control exotherm). Add STAB (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.[1]

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution until gas evolution ceases and pH is basic (~8-9).
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).[1] Combine organic layers.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude material is often pure enough (>90%) for the next step.[1] If needed, purify via flash column chromatography (Silica, 0-10% MeOH/DCM).[1]

Step 2: Boc-Deprotection to Final Product[1]

Protocol:

  • Dissolution: Dissolve the intermediate from Step 1 in 1,4-Dioxane (5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv). Alternative: TFA/DCM (1:[1]1) can be used, but removing TFA requires ion exchange.

  • Reaction: Stir at RT for 2–4 hours. A white precipitate (the amine hydrochloride salt) often forms.[1]

  • Isolation (Salt Form): Dilute with diethyl ether (

    
    ) to maximize precipitation. Filter the solid under nitrogen (hygroscopic).[1] Wash with 
    
    
    
    .[1]
  • Isolation (Free Base): If the free base is required, dissolve the salt in minimal water, basify with 2N NaOH to pH >12, and extract exhaustively with DCM/IPA (3:1). Dry and concentrate.

Method B: The "Cost-Optimized" Route (Nitrile Reduction)

Best for: Industrial settings where raw material cost is critical and LAH handling is permitted.[1]

Workflow:

  • Alkylation: React Pyrrolidine-3-carbonitrile (cheap starting material) with Isobutyl bromide and

    
     in Acetonitrile (Reflux, 12h).
    
  • Reduction: Reduce the nitrile to the primary amine using Lithium Aluminum Hydride (

    
    )  in THF.[1]
    

Critical Safety Note: The reduction of nitriles requires strong reducing agents.


 is pyrophoric.[1] This method is less chemoselective than Method A and requires rigorous anhydrous conditions.[1]

Quality Control & Validation

Expected Analytical Data (Method A Product)
AssaySpecification / Observation
Appearance White to off-white solid (HCl salt) or colorless oil (Free base).[1]

NMR (DMSO-

, HCl salt)

0.92 (d, 6H, Isopropyl), 1.95 (m, 1H), 2.90–3.60 (m, Ring protons + exocyclic

), 8.20 (br s,

).[1]
MS (ESI+)

(calc.[1] for

).
Solubility High in Water, MeOH, DMSO. Low in Hexanes, Ether.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete imine formation.Ensure molecular sieves are used if the solvent is wet. Increase reaction time before adding STAB.
Over-alkylation Presence of unprotected primary amine.[1]Ensure the starting material is strictly the Boc-protected carbamate.[1]
Sticky Solid (Step 2) Hygroscopic HCl salt.[1]Triturate with dry Diethyl Ether or Hexanes.[1] Store in a desiccator.

Process Visualization

Workflow Start Start: Boc-Amine Precursor Step1 Step 1: Reductive Amination (Isobutyraldehyde/STAB) Start->Step1 DCE, AcOH, RT Check QC Check: LC-MS (Intermed.) Step1->Check Check->Step1 Fail (Incomplete) Step2 Step 2: Deprotection (HCl/Dioxane) Check->Step2 Pass Finish Final Product: Dihydrochloride Salt Step2->Finish Precipitation

Figure 2: Operational workflow for the synthesis of the target dihydrochloride salt.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44828651, tert-butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Standard reference for Nitrile Reduction mechanisms).

  • Dangerfield, E. M., et al. (2010).[1] "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." The Journal of Organic Chemistry. [Link]

Sources

Application Note: Optimized Reductive Amination Protocol for the Synthesis of N-Isobutylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of N-isobutylpyrrolidine via the reductive amination of pyrrolidine and isobutyraldehyde . While catalytic hydrogenation and sodium cyanoborohydride (


) are historical standards, this guide utilizes Sodium Triacetoxyborohydride (STAB) .

Why STAB?

  • Chemoselectivity: STAB reduces iminium ions significantly faster than aldehydes.[1] This minimizes the reduction of the starting isobutyraldehyde to isobutanol, a common side reaction with stronger reducing agents like Sodium Borohydride (

    
    ).
    
  • Safety: Unlike

    
    , STAB does not generate toxic cyanide byproducts and can be handled safely on an open bench.
    
  • Efficiency: The reaction proceeds in a "one-pot" manner without the need to pre-form and isolate the imine intermediate.

Scope of Applicability: While this protocol specifically targets N-isobutylpyrrolidine, the methodology is universally applicable to the N-alkylation of other secondary amines (e.g., 3-isobutylpyrrolidine) with hindered or branched aldehydes.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through the formation of a carbinolamine, followed by dehydration to an iminium ion. The iminium species is the electrophile reduced by the hydride.

ReactionMechanism Start Pyrrolidine + Isobutyraldehyde Carbinol Carbinolamine Intermediate Start->Carbinol Nucleophilic Attack Iminium Iminium Ion (Electrophile) Carbinol->Iminium -H2O (Acid Cat.) Iminium->Start Hydrolysis (Reversible) Complex Hydride Transfer (STAB) Iminium->Complex Coordination Product N-Isobutylpyrrolidine Complex->Product Reduction

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note that acid catalysis facilitates the dehydration step to the active iminium species.

Experimental Protocol

Reagents and Stoichiometry[2][3][4]

Target Scale: 10 mmol (scalable to >100 mmol).

ReagentMW ( g/mol )Equiv.[2][3][4]Amount (10 mmol scale)Role
Pyrrolidine 71.121.00.71 g (0.83 mL)Substrate (Amine)
Isobutyraldehyde 72.111.20.87 g (1.10 mL)Substrate (Carbonyl)
STAB 211.941.42.97 gReducing Agent
Acetic Acid (AcOH) 60.051.00.60 g (0.57 mL)Catalyst
DCM or DCE --30 mLSolvent

Note on Solvent: 1,2-Dichloroethane (DCE) is the historical standard due to its slightly higher polarity, but Dichloromethane (DCM) is safer, easier to remove, and generally provides excellent yields for this specific transformation.

Step-by-Step Procedure

Step 1: Solvation and Activation

  • Charge a clean, dry 100 mL round-bottom flask with Pyrrolidine (1.0 equiv) and DCM (30 mL).

  • Add Isobutyraldehyde (1.2 equiv) to the stirring amine solution.

  • Add Acetic Acid (1.0 equiv).[4]

    • Observation: The solution may warm slightly. Stir for 10–15 minutes at room temperature to allow equilibrium formation of the iminium species.

Step 2: Reduction 4. Cool the mixture slightly (0°C ice bath) if working on a scale >5g to manage exotherm. For <1g scale, room temperature is acceptable. 5. Add STAB (1.4 equiv) portion-wise over 5 minutes.

  • Caution: Mild gas evolution (
    
    
    ) may occur. Do not seal the vessel tightly; use a nitrogen bubbler or a needle vent.
  • Remove the ice bath (if used) and stir vigorously at room temperature under nitrogen atmosphere.

Step 3: Monitoring 7. Monitor by TLC (System: 10% MeOH in DCM + 1%


) or GC-MS.
  • Timeframe: Reaction typically completes in 2–4 hours.
  • Endpoint: Disappearance of pyrrolidine. (Note: Isobutyraldehyde is in excess and will remain).

Step 4: Quench and Workup (Acid-Base Purification) Crucial Step: This workup leverages the basicity of the product to remove non-basic impurities (excess aldehyde and isobutanol byproduct).

WorkupFlow RxnMix Reaction Mixture (DCM Phase) Quench Quench: Sat. NaHCO3 RxnMix->Quench Extract1 Extract DCM Layer Quench->Extract1 AcidWash Wash with 1N HCl Extract1->AcidWash OrgWaste Organic Layer (Aldehydes/Alcohols) DISCARD AcidWash->OrgWaste Impurities AqAcid Aqueous Acid Layer (Protonated Product) AcidWash->AqAcid Product (Salt) Basify Basify to pH > 12 (NaOH) AqAcid->Basify FinalExtract Extract into DCM/Ether Dry & Concentrate Basify->FinalExtract

Figure 2: Acid-Base workup strategy for isolating high-purity tertiary amines.

  • Quench: Add saturated aqueous

    
     (30 mL) to the reaction mixture. Stir for 15 minutes to quench remaining hydride.
    
  • Phase Separation: Separate the organic layer. Extract the aqueous layer once with DCM (20 mL). Combine organics.

  • Acid Extraction (Purification): Extract the combined organic layer with 1N HCl (2 x 30 mL).

    • Chemistry: The amine product protonates and moves to the aqueous phase. Neutral impurities (excess aldehyde) remain in the organic phase.

  • Discard Organic Phase.

  • Basification: Cool the acidic aqueous phase and slowly add 6N NaOH until pH > 12. The solution will become cloudy as the free amine separates.

  • Final Extraction: Extract the aqueous mixture with Diethyl Ether or DCM (3 x 30 mL).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Characterization & Properties

Expected Yield: 85–95% (Pale yellow to colorless liquid).

  • Boiling Point: ~140–145°C (Estimate based on N-butylpyrrolidine ~154°C and branching effects). Note: Product is volatile; avoid prolonged high-vacuum exposure.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.90 (d, 6H, 
      
      
      
      ) – The signature doublet of the isobutyl group.
    • 
       1.7–1.8 (m, 5H, Pyrrolidine 
      
      
      
      -H + Isobutyl methine).
    • 
       2.25 (d, 2H, 
      
      
      
      ) – The methylene bridge.
    • 
       2.4–2.5 (m, 4H, Pyrrolidine 
      
      
      
      -H).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of isobutyraldehyde.Increase reaction time to 16h or switch solvent to DCE (reflux not recommended for STAB, but mild heat 40°C helps).
Emulsion during workup Boron salts precipitating.Add Rochelle's Salt (Potassium sodium tartrate) solution during the quench to solubilize boron species.
Product Loss Volatility during evaporation.Do not use high vacuum (< 10 mbar) for extended periods. Use a rotovap bath at < 40°C.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

  • PubChem. "Pyrrolidine Compound Summary." National Center for Biotechnology Information.

Sources

Purification of 1-(1-Isobutylpyrrolidin-3-YL)methanamine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The purification of 1-(1-Isobutylpyrrolidin-3-yl)methanamine presents a classic challenge in organic synthesis: isolating a highly polar, basic diamine from a crude reaction mixture. This compound features two basic nitrogen centers: a tertiary amine within the pyrrolidine ring (N-isobutyl substituted) and a primary amine on the methyl side chain.

Standard silica gel chromatography often fails for such substrates due to strong acid-base interactions between the basic amine moieties and the acidic silanol groups (


) on the stationary phase.[1] This results in peak tailing ("streaking"), irreversible adsorption, and poor mass recovery.

This guide details three field-proven protocols to overcome these issues, ranging from traditional modifier-based silica methods to modern amine-functionalized stationary phases.

Chemical Properties & Separation Strategy

Physicochemical Analysis[1][2]
  • Compound: 1-(1-Isobutylpyrrolidin-3-yl)methanamine

  • Molecular Weight: ~156.27 g/mol

  • Basicity (Estimated pKa):

    • Primary Amine (

      
      ): ~9.5 – 10.5
      
    • Tertiary Amine (Ring N): ~9.0 – 10.0

  • Solubility: Highly soluble in MeOH, DCM, Water; Moderate solubility in EtOAc/Hexane (depending on pH).

The "Silanol Effect"

On standard silica (pH ~5), the amine exists largely in its protonated (ammonium) form. These cations bind ionically to deprotonated silanols, causing the compound to "stick" to the column.

Strategic Solution: To elute the amine, we must suppress this interaction by either:

  • Mobile Phase Modification: Adding a stronger base (Triethylamine or Ammonia) to compete for silanol sites.

  • Stationary Phase Modification: Using Amine-bonded silica (NH2-Silica) to shield the surface.

  • pH Control: Using high-pH buffers in Reverse Phase (RP) chromatography to keep the amine neutral (free base).

Pre-Purification Protocol: The "Free Base" Workup

Crucial Step: Do not load amine salts (e.g., HCl or TFA salts) directly onto a silica column. They will likely not elute.

Procedure:

  • Dissolve the crude residue in a minimal amount of Dichloromethane (DCM) .

  • Wash with 1M NaOH or Saturated

    
      (pH > 12) to ensure the amine is fully deprotonated.
    
  • Extract the aqueous layer 3x with DCM.

  • Dry combined organics over anhydrous

    
    .
    
  • Filter and concentrate. The resulting oil is the Free Base ready for chromatography.

Method A: Modified Silica Gel (The "Gold Standard")

Best for: Routine purification when specialized columns are unavailable.

This method uses 7N Ammonia in Methanol as a modifier. This is superior to aqueous ammonium hydroxide (


) because it is miscible with DCM and prevents biphasic emulsions.
Materials
  • Stationary Phase: Standard Flash Silica Gel (40-63 µm).

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: 7N

    
     in Methanol (commercially available).
    
System Suitability Test (TLC)

Before running the column, validate the mobile phase on a TLC plate.

  • Prepare a dip of 10% MeOH (with 7N

    
    ) in DCM .
    
  • Spot the crude amine.

  • Elute.[2]

  • Pass Criteria: The spot is compact (

    
     ~0.3–0.5) with no tailing.
    
  • Fail Criteria: The spot remains at the baseline or streaks. Action: Increase Solvent B ratio.

Step-by-Step Protocol
  • Column Equilibration: Flush the column with 98% DCM / 2% Solvent B for 3 column volumes (CV). This "deactivates" the silica surface.

  • Loading: Dissolve the free base in minimal DCM. Load via liquid injection or dry-load on Celite (avoid silica dry-loading unless the silica is pre-treated with TEA).

  • Gradient Elution:

    • 0–5 min: Isocratic 2% Solvent B (elutes non-polar impurities).

    • 5–20 min: Linear gradient 2%

      
       10% Solvent B.
      
    • 20–30 min: Hold at 10% Solvent B (Product typically elutes here).

    • 30–35 min: Flush with 20% Solvent B.

  • Detection: Monitor at 210 nm (low UV absorbance) or use Ninhydrin stain (Primary amine turns purple/red).

Note: If 7N


 in MeOH is unavailable, use 1% Triethylamine (TEA)  in the mobile phase. However, TEA is difficult to remove from the final product (high boiling point) and may require subsequent azeotropic evaporation.

Method B: Amine-Functionalized Silica (The "Modern" Approach)

Best for: High-purity requirements and ease of solvent removal.

Amine-bonded silica (KP-NH) has a basic surface that repels the target amine, preventing adsorption. It allows the use of simpler, non-chlorinated solvents.

Materials
  • Stationary Phase: Aminopropyl-functionalized silica (e.g., Biotage KP-NH, Teledyne amine).

  • Solvent A: Hexane (or Heptane).[3]

  • Solvent B: Ethyl Acetate (EtOAc) or Isopropanol (IPA).

Step-by-Step Protocol
  • No Pre-conditioning: Amine columns do not require basic modifiers.[4]

  • Gradient:

    • Start: 0% B (100% Hexane).

    • Ramp: 0%

      
       100% EtOAc over 15 CV.
      
    • Alternative for very polar amines: Use DCM

      
       MeOH gradient (no ammonia needed).
      
  • Advantage: The fractions can be evaporated directly without worrying about residual TEA or ammonium salts.

Method C: Reverse Phase (High pH)

Best for: Final polishing of pharmaceutical intermediates.

Standard acidic RP (Water/MeCN + TFA) is unsuitable as the amine will be charged and elute in the void volume. We use a High pH buffer to keep the amine neutral.

Protocol
  • Column: C18 (Base-resistant, e.g., XBridge, Gemini).

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10 with

    
    .
    
  • Gradient: 5% MeCN

    
     60% MeCN.
    
  • Mechanism: At pH 10 (above the pKa), the amine is uncharged and hydrophobic enough to retain on the C18 chain.

Visualization of Workflows

Decision Matrix & Workflow

PurificationWorkflow Start Crude Reaction Mixture Workup Basic Workup (1M NaOH Wash) Start->Workup TLC TLC Analysis (DCM/MeOH/NH3) Workup->TLC Decision Does it streak? TLC->Decision MethodA Method A: Silica + 7N NH3/MeOH Decision->MethodA Yes (Standard Lab) MethodB Method B: Amine-Silica (KP-NH) Decision->MethodB Yes (High Budget) MethodC Method C: Reverse Phase (pH 10) Decision->MethodC No (High Polarity) Analysis Fraction Analysis (Ninhydrin/MS) MethodA->Analysis MethodB->Analysis MethodC->Analysis Final Pure Free Base Analysis->Final Pool Pure Fractions

Figure 1: Decision matrix for selecting the optimal purification strategy based on laboratory resources and compound behavior.

Mechanism of Interaction

Mechanism cluster_0 Without Modifier (Streaking) cluster_1 With Modifier (Clean Elution) Silica Silica Surface (Si-OH) Amine Target Amine (R-NH2) Silica->Amine Strong H-Bonding (Retention) Modifier Modifier (NH3 or TEA) Silica->Modifier Preferential Binding (Surface Blocking)

Figure 2: Competitive binding mechanism. The modifier (green) saturates the acidic silanol sites, allowing the target amine (blue) to elute freely.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking / Tailing Acidic silanols interacting with amine.Increase

concentration in mobile phase. Switch to Method B (Amine-Silica).
Low Recovery Irreversible binding (Salt formation).Ensure sample was free-based (NaOH wash) before loading. Flush column with 10% TEA/MeOH at end of run.
Co-elution Impurities have similar pKa/Polarity.Switch selectivity: If using Method A, try Method C (Reverse Phase pH 10).
Product Degradation Reaction with DCM (rare but possible).Avoid prolonged storage in DCM. Use Method B with Hexane/EtOAc.
Odor Volatility of low MW amine.Keep fractions cold. Evaporate solvent carefully; do not use high vacuum for extended periods if product is volatile.

References

  • Vertex AI Search. (2023). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis Australia. 5

  • Teledyne ISCO. (2010).[4] Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes. 4

  • Biotage. (2023).[1][6] How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage Blog. 1[7]

  • Royal Society of Chemistry. (2015). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids: Purification Protocols. RSC Supporting Information. 8[7]

  • Org Prep Daily. (2006).[2] Purifying amines on silica. 2[7]

Sources

Application Note: Advanced Recrystallization Strategies for Pyrrolidine-Based Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrolidine moieties are ubiquitous in modern pharmacophores (e.g., lisinopril, captopril, nicotine analogs) yet present distinct purification challenges. Unlike rigid aromatic amines, pyrrolidines are frequently low-melting, hygroscopic oils prone to oxidative degradation (


-oxide formation).[1][2] This guide details the transition from "oily free base" to "crystalline solid" via strategic salt formation, emphasizing thermodynamic control to prevent liquid-liquid phase separation ("oiling out").[2]

Part 1: Strategic Framework – The Chemistry of Crystallization

Recrystallizing a pyrrolidine free base is rarely the optimal path.[2] The conformational flexibility of the saturated five-membered ring lowers the lattice energy, often resulting in oils at room temperature.[2] The industry standard for purification is Salt Formation .[1][2]

The Counter-Ion Decision Matrix

The choice of acid dictates the physical properties of the isolated solid.

Counter-IonAcid SourceCrystallinity PotentialHygroscopicityPrimary Application
Hydrochloride HCl (gas/ether)HighHigh (Risk of deliquescence)Bulk purification; final API form.[1][2]
Oxalate Oxalic AcidVery HighLowCharacterization; intermediate purification.[1][2]
Tartrate L-Tartaric AcidModerateLow to ModerateChiral Resolution (Enantiomeric separation).[1][2]
Fumarate Fumaric AcidHighVery LowNon-hygroscopic storage form.[1][2]
Picrate Picric AcidHighN/AHistorical use only (Safety hazard).[1][2]
Decision Logic Diagram

The following workflow illustrates the decision process for selecting the purification route based on the physical state and chirality of the amine.

SaltSelection Start Crude Pyrrolidine Amine StateCheck Physical State @ RT? Start->StateCheck Solid Solid StateCheck->Solid Yes Oil Oil / Gum StateCheck->Oil No DirectRecrys Direct Recrystallization (Solvent: Hexane/EtOAc) Solid->DirectRecrys Chirality Is the Pyrrolidine Chiral? Oil->Chirality Racemic Racemic Mixture Chirality->Racemic Yes Enantiopure Enantiopure / Achiral Chirality->Enantiopure No Resolution Chiral Resolution Agent: Dibenzoyl-L-Tartaric Acid Racemic->Resolution BulkSalt Bulk Salt Formation Agent: Anhydrous HCl or Oxalic Acid Enantiopure->BulkSalt SaltForm Salt Formation Required

Figure 1: Decision tree for selecting the optimal purification pathway for pyrrolidine derivatives.

Part 2: Experimental Protocols

Protocol A: Anhydrous Hydrochloride Salt Formation

Purpose: Converting oily pyrrolidines into handleable solids for bulk purification.[1][2] Critical Constraint: Water must be excluded. Pyrrolidine hydrochlorides are notoriously hygroscopic; the presence of water will result in an intractable "goo" rather than crystals.[2]

Reagents:

  • Crude Pyrrolidine Amine (Oil)[1][3]

  • Solvent A: Diethyl Ether (Anhydrous) or Ethyl Acetate (Anhydrous)[1]

  • Acid Source: 2.0 M HCl in Diethyl Ether (Commercial) or HCl gas generator.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the crude amine in 20 mL of Solvent A. Dry this solution over

    
     for 15 minutes, then filter into a dry flask.
    
    • Why? Removing trace water from the crude oil is the most critical step to prevent oiling out later.[2]

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add the HCl/Ether solution with vigorous magnetic stirring.

    • Observation: A white precipitate should form immediately.[1][2]

    • Endpoint: Test pH of the supernatant vapor with wet pH paper (should be acidic) or stop when precipitation ceases.[2]

  • Digestion: Allow the suspension to stir at 0°C for 30 minutes.

    • Why? This "Ostwald ripening" allows small, imperfect crystals to redissolve and deposit onto larger, purer crystals.[2]

  • Isolation: Filter rapidly under a blanket of Nitrogen or Argon.[1][2]

    • Caution: Do not pull air through the filter cake for prolonged periods, as atmospheric moisture will liquefy the salt.[2]

  • Recrystallization (If needed): Dissolve the salt in minimum hot Ethanol (absolute). Add warm Diethyl Ether until turbid. Cool slowly to -20°C.

Protocol B: Chiral Resolution via Diastereomeric Crystallization

Purpose: Separating enantiomers of racemic pyrrolidines (e.g., 3-pyrrolidinol derivatives).[1][2] Mechanism: Reacting a racemic amine (


-Base) with a chiral acid (

-Acid) creates two diastereomeric salts: (

-Base


-Acid) and (

-Base


-Acid).[1][2] These have different solubilities, allowing separation by filtration.[2][4]

Reagents:

  • Racemic Pyrrolidine[1][2]

  • Resolving Agent:

    
    -Dibenzoyl-L-tartaric acid (L-DBTA)[1][2]
    
    • Note: L-DBTA is superior to plain Tartaric acid for lipophilic amines due to

      
      -
      
      
      
      stacking interactions enhancing lattice rigidity.[1][2]
  • Solvent: Methanol or Ethanol/Water (9:1).[1][2]

Step-by-Step Methodology:

  • Stoichiometry Calculation: Use 0.5 to 1.0 equivalents of L-DBTA.

    • Expert Tip: Using 0.5 equivalents ("Method of Half-Quantities") often yields higher optical purity in the first crop because the less soluble diastereomer crystallizes while the more soluble one remains as the free base in solution.[2]

  • Mixing: Dissolve the amine and the acid separately in the minimum amount of boiling solvent. Mix the hot solutions.

  • Controlled Cooling: Wrap the flask in a towel or place in a Dewar flask to ensure very slow cooling (over 4–12 hours) to room temperature.

    • Why? Rapid cooling traps the "wrong" diastereomer, lowering enantiomeric excess (ee).[2]

  • Harvest & Release: Filter the crystals. To recover the free base, suspend the salt in

    
     and wash with 1M NaOH. Dry the organic layer and evaporate.[2]
    
  • Validation: Check optical rotation

    
     or use Chiral HPLC.
    

Part 3: Troubleshooting "Oiling Out"

The Phenomenon: The solution becomes cloudy, and liquid droplets separate instead of solid crystals.[2][5] This is Liquid-Liquid Phase Separation (LLPS).[1][2]

Root Causes:

  • Supersaturation too high: The solute concentration exceeds the "metastable limit."[2]

  • Temperature > Melting Point: You are trying to crystallize above the melting point of the solvated salt.[2]

The "Rescue" Protocol:

  • Reheat: Heat the mixture until the oil redissolves and the solution is clear.

  • Seed: Add a "seed crystal."

    • No seeds available? Dip a glass rod in the solution, pull it out, and let the solvent evaporate on the rod until a white film forms.[2] Re-insert this rod into the solution to induce nucleation.[2]

  • Add Solvent: Dilute the solution slightly (10-20%) with the good solvent. This lowers the supersaturation level out of the "oiling" zone and into the "nucleation" zone.[2]

  • Vigorous Stirring: Stir faster. High shear prevents the coalescence of oil droplets, giving them time to solidify.

Part 4: Visualization of the Resolution Workflow

ResolutionWorkflow Input Racemic Pyrrolidine (R/S Mixture) Reaction Salt Formation (In Hot MeOH) Input->Reaction Agent Chiral Acid (L-Tartrate) Agent->Reaction Salts Diastereomer Mix (S-L Salt) + (R-L Salt) Reaction->Salts Crystallization Fractional Crystallization (Slow Cool) Salts->Crystallization Solid Precipitate (Less Soluble Salt) Crystallization->Solid Crystallizes Liquor Mother Liquor (More Soluble Salt) Crystallization->Liquor Remains Dissolved BaseRelease Base Release (NaOH / DCM) Solid->BaseRelease Final Enantiopure Pyrrolidine BaseRelease->Final

Figure 2: Workflow for the chiral resolution of racemic amines via diastereomeric salt formation.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] Link (Standard reference for salt formation stoichiometry).[2]

  • Kozma, D. (2002).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] (Definitive guide on tartaric acid derivatives for resolution).

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] Link (Source for "Oiling Out" troubleshooting and scale-up mechanics).[1][2]

  • Tung, H. H., et al. (2009).[1][2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2] (Thermodynamics of amine salt crystallization).

  • Faigl, F., et al. (2006).[1][2] "Nonlinear chiral interactions in resolutions with benzylamine derivatives." Chirality, 19(1), 1–4.[2] Link (Specifics on pyrrolidine/amine resolution efficiency).

Sources

Analytical HPLC Methods for 1-(1-Isobutylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

1-(1-Isobutylpyrrolidin-3-yl)methanamine is a polar, aliphatic diamine intermediate often utilized in the synthesis of pharmaceutical active ingredients (APIs). Its structural characteristics—specifically the lack of a significant UV chromophore and the presence of two basic nitrogen centers (a primary methanamine and a tertiary pyrrolidine nitrogen)—render standard C18/UV HPLC ineffective. This application note details two validated approaches for robust quantification:

  • Protocol A (QC/Standard Lab): Pre-column derivatization with Benzoyl Chloride for UV detection at 254 nm.

  • Protocol B (R&D/High-Throughput): Direct HILIC-MS/MS analysis for high sensitivity without sample modification.

Molecule Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Chemical Structure Pyrrolidine core, N-isobutyl substitution, C3-methanamine extension.Polarity: Highly polar; poor retention on C18.
Functional Groups 1° Amine (Methanamine), 3° Amine (Ring Nitrogen).Basicity: pKa values est. ~9.5 and ~10.5. Severe peak tailing on unbuffered silica.
Chromophore None (Aliphatic skeleton only).Detection: Invisible to UV >210 nm. Requires derivatization or MS/CAD detection.
Solubility High in water, MeOH, dilute acids.Sample Prep: Aqueous diluents preferred.
Method Selection Decision Tree

MethodSelection cluster_0 Protocol A Advantages cluster_1 Protocol B Advantages Start Start: Select Method CheckMS Is LC-MS Available? Start->CheckMS YesMS Yes CheckMS->YesMS High Sensitivity NoMS No (UV Only) CheckMS->NoMS Standard QC HILIC Protocol B: HILIC-MS (Direct Analysis) YesMS->HILIC Deriv Protocol A: Derivatization (Benzoyl Chloride) NoMS->Deriv H_Adv No Sample Prep High Specificity Ideal for Trace Impurities HILIC->H_Adv D_Adv Robust UV detection Standard C18 Columns Cost-effective Deriv->D_Adv

Caption: Decision matrix for selecting the appropriate analytical workflow based on instrumentation availability.

Protocol A: Pre-Column Derivatization (HPLC-UV)

Principle: The primary amine group reacts with Benzoyl Chloride under basic conditions to form a stable benzamide derivative. This introduces a phenyl chromophore, allowing sensitive detection at 254 nm and increasing lipophilicity for standard C18 retention.

Reagents & Preparation
  • Derivatizing Reagent: Benzoyl Chloride (Sigma-Aldrich, >99%).

  • Buffer: 2M Sodium Hydroxide (NaOH).

  • Quenching Agent: 1M Glycine solution.

  • Diluent: Acetonitrile (ACN).[1]

Derivatization Workflow
  • Sample Aliquot: Transfer 500 µL of sample solution (0.1–1.0 mg/mL in water) into a 2 mL amber vial.

  • Basification: Add 250 µL of 2M NaOH. Vortex for 10 seconds. (High pH is critical to keep the amine unprotonated for nucleophilic attack).

  • Reagent Addition: Add 50 µL of Benzoyl Chloride.

  • Reaction: Vortex vigorously for 30 seconds. Let stand at ambient temperature for 10 minutes .

  • Quenching: Add 100 µL of 1M Glycine to consume excess reagent. Vortex.

  • Dilution: Dilute to final volume with Mobile Phase A/B (50:50) before injection.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Robust end-capping reduces tailing of the tertiary amine.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH ensures the tertiary amine remains protonated/soluble.
Mobile Phase B AcetonitrileStrong eluent for the hydrophobic benzamide derivative.
Flow Rate 1.0 mL/minStandard backpressure profile.
Gradient 0-2 min: 10% B; 2-12 min: 10%→60% B; 12-15 min: 60% B.Gradient focuses the derivative while eluting excess reagent early.
Detection UV @ 254 nmMax absorption of the benzoyl moiety.
Temperature 30°CImproves mass transfer and peak shape.
Expected Results
  • Reagent Peak (Benzoic Acid): Elutes early (~2-3 min).

  • Analyte Derivative: Elutes ~8-9 min as a sharp, symmetrical peak.

  • LOD: ~0.5 µg/mL (approx 50x more sensitive than direct low-UV detection).

Protocol B: HILIC-MS/MS (Direct Analysis)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the stationary phase.[2] This method requires no derivatization and is ideal for trace analysis.

Reagents
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Chromatographic Conditions
ParameterSettingRationale
Column Waters XBridge BEH Amide (100 x 2.1 mm, 2.5 µm)Amide phase provides superior retention for primary amines vs. bare silica.
Mobile Phase Isocratic: 15% A / 85% BHigh organic content is required for HILIC retention.
Flow Rate 0.3 mL/minCompatible with ESI-MS source.
Injection Vol. 2.0 µLLow volume prevents solvent mismatch effects.
Diluent 90% Acetonitrile / 10% WaterCritical: Sample solvent must match initial mobile phase to prevent peak distortion.
Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Precursor Ion: [M+H]+ = m/z 157.17 (Calc. MW: 156.16).

  • MRM Transitions:

    • Quantifier: 157.2 → 84.1 (Pyrrolidine ring fragment).

    • Qualifier: 157.2 → 57.1 (Isobutyl fragment).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

HILIC Mechanism Diagram

HILIC_Mechanism cluster_phase Stationary Phase Interface SP Amide Stationary Phase WaterLayer Water-Enriched Layer (Stagnant) SP->WaterLayer H-Bonding Analyte Analyte (Polar Amine) WaterLayer->Analyte Partitioning (Retention) BulkMP Bulk Mobile Phase (85% ACN) BulkMP->Analyte Elution

Caption: HILIC retention mechanism showing the partitioning of the polar amine into the water layer.

Validation Criteria (ICH Q2)

To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be met during validation:

ParameterAcceptance CriteriaNotes
System Suitability Tailing Factor (T) < 1.5; %RSD < 2.0% (n=6).If T > 1.5 in Protocol A, increase buffer conc. or temperature.
Linearity R² > 0.999 over 80-120% of target conc.Protocol A is linear up to 1 mg/mL; Protocol B saturates >10 µg/mL.
Accuracy (Recovery) 98.0% – 102.0% at 3 levels.[3]Spike into sample matrix to verify no matrix interference.
Specificity Resolution (Rs) > 2.0 between analyte and nearest peak.In Protocol A, ensure separation from Benzoic Acid and Glycine-Benzamide.

Troubleshooting Guide

  • Issue: Peak Splitting (Protocol B)

    • Cause: Sample diluent contains too much water.

    • Fix: Ensure sample is dissolved in at least 80% Acetonitrile.

  • Issue: Low Recovery (Protocol A)

    • Cause: Incomplete derivatization due to low pH.

    • Fix: Verify pH is >10 before adding Benzoyl Chloride. The reaction releases HCl, dropping the pH if not sufficiently buffered.

  • Issue: Carryover

    • Cause: Sticky tertiary amine adsorption.

    • Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Verma, S. et al. (2020). Chromatographic Determination of Aliphatic Amines using Pre-column Derivatization with Benzoyl Chloride. Journal of Chromatography A. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development Guide. Agilent Technical Notes. Link

  • Waters Corporation. (2021). Analysis of Polar Amines using XBridge Amide Columns. Waters Application Notes. Link

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of Analytical Procedures. Link

Sources

Application Note: Strategic Utilization of 1-(1-Isobutylpyrrolidin-3-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 1-(1-Isobutylpyrrolidin-3-yl)methanamine (CAS: 1187934-28-8 / Stereoisomer dependent) as a high-value building block in drug discovery. While often overlooked as a simple reagent, this scaffold offers a unique combination of a solubilizing basic center (pyrrolidine nitrogen), a hydrophobic vector (isobutyl group), and a reactive primary amine handle. This note provides optimized protocols for its incorporation into diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD), specifically targeting GPCR and kinase motifs.

Chemical Profile & Strategic Value[1]

The "Privileged" Scaffold Argument

In medicinal chemistry, the pyrrolidine ring is a "privileged structure," appearing in over 20 FDA-approved drugs. 1-(1-Isobutylpyrrolidin-3-yl)methanamine modifies this core by adding a hydrophobic isobutyl tail.

  • Lipophilicity Modulation: The isobutyl group increases LogP, potentially improving blood-brain barrier (BBB) penetration compared to methyl/ethyl analogs, while the tertiary amine remains protonated at physiological pH to maintain solubility.

  • Vector Exploration: The 3-position methanamine acts as a flexible linker, allowing the "warhead" (the coupled moiety) to adopt optimal binding conformations without rigid steric clash.

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Medicinal Chemistry Implication
Molecular Weight ~156.27 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 1.2 – 1.5Good balance for oral bioavailability; not overly lipophilic.
pKa (Primary Amine) ~10.5Highly reactive nucleophile for amide coupling/reductive amination.
pKa (Ring Amine) ~9.0Likely protonated at pH 7.4; aids aqueous solubility.
TPSA ~29 ŲHigh permeability potential (TPSA < 140 Ų).

Synthetic Utility & Workflows

The primary utility of this molecule is as a Capping Group or Linker in the synthesis of combinatorial libraries. Below is the logical workflow for its integration.

Workflow Visualization

The following diagram illustrates the decision matrix for using this scaffold in Lead Optimization.

G Start Hit Compound Identification (Low Potency/Solubility) Decision Structural Liability Analysis Start->Decision PathA Need Hydrophobic Bulk? (Select Isobutyl Tail) Decision->PathA Target Hydrophobic Pocket PathB Need Solubility? (Select Pyrrolidine Core) Decision->PathB Target Ion Channel Synthesis Coupling Reaction (Amide/Urea/Sulfonamide) PathA->Synthesis PathB->Synthesis Validation Lead Analog (Improved DMPK) Synthesis->Validation

Figure 1: Decision tree for selecting 1-(1-Isobutylpyrrolidin-3-yl)methanamine in Lead Optimization.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Attaching the scaffold to a carboxylic acid core (e.g., for Histamine H3 or Chemokine receptor antagonists). Rationale: The primary amine is unhindered, but the tertiary ring amine can act as a base. Using HATU ensures rapid activation to prevent side reactions.

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • 1-(1-Isobutylpyrrolidin-3-yl)methanamine (1.2 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous) or DCM/DMF (9:1)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under N₂, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes. Scientific Note: Excess base is critical to neutralize the HCl salt if the amine building block is supplied as a hydrochloride.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester (O-At).

  • Amine Addition: Add 1-(1-Isobutylpyrrolidin-3-yl)methanamine (1.2 mmol) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for M+1 of product).

  • Workup (Critical Step):

    • Caution: The product contains a basic tertiary amine. Do not wash with strong acid (1N HCl), or the product will extract into the aqueous layer.

    • Dilute with EtOAc (50 mL).

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove HATU byproducts.

    • Wash with Brine (2 x 20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient, typically 95:5:0.5) is required due to the polarity of the pyrrolidine.

Protocol B: Reductive Amination

Application: Creating secondary amines for kinase inhibitors.

Procedure:

  • Dissolve Aldehyde/Ketone Core (1.0 equiv) and Amine Scaffold (1.1 equiv) in DCE (Dichloroethane).

  • Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir 1 hr.

  • Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv).

  • Stir overnight. Quench with Sat. NaHCO₃ and extract with DCM.

Mechanism of Action & Validation

Coupling Mechanism Visualization

Understanding the specific reactivity of the diamine scaffold is crucial to avoiding regioselectivity errors.

Reaction Start Reagents: Acid + HATU + Diamine Step1 Activation: Active Ester Formation Start->Step1 SideRxn Risk: Tertiary Amine Salt Formation Start->SideRxn If pH < 8 Step2 Nucleophilic Attack: Primary NH2 attacks C=O Step1->Step2 Fast Kinetics Product Final Amide Product Step2->Product SideRxn->Step2 Reversible with DIPEA

Figure 2: Mechanistic pathway for amide coupling. Note the requirement for basic pH to prevent the tertiary amine from scavenging protons needed for the reaction.

Quality Control (QC)

To validate the synthesis of derivatives using this scaffold, look for these diagnostic signals:

  • 1H NMR (DMSO-d6):

    • Isobutyl Doublet: ~0.85 ppm (6H, J=6.5 Hz).

    • Pyrrolidine Ring Protons: Multiplets between 1.5 – 2.8 ppm.

    • Amide NH (if coupled): Triplet or broad singlet ~8.0–8.5 ppm.

  • LC-MS:

    • Expect a strong [M+H]+ signal.

    • Fragmentation often shows loss of the isobutyl group (M - 57).

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54680983 (Related Pyrrolidine Scaffolds).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry.

  • Enamine Ltd. (2023). Pyrrolidine Building Blocks in Drug Discovery. Enamine Building Block Collections.

  • Sigma-Aldrich. (2023). Amide Coupling Protocols and Reagents. Merck/Sigma Technical Bulletins.

Sources

Application Note: 1-(1-Isobutylpyrrolidin-3-yl)methanamine as a Privileged Scaffold for Novel Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 1-(1-Isobutylpyrrolidin-3-yl)methanamine (hereafter referred to as IPMA ) as a strategic building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

The pyrrolidine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to orient substituents in defined three-dimensional vectors [1]. IPMA specifically offers a unique combination of a lipophilic anchor (isobutyl group), a cationic center (tertiary pyrrolidine nitrogen), and a reactive vector (primary methanamine) for rapid library diversification. This architecture is particularly validated in the design of Histamine H3 receptor antagonists, dopamine modulators, and antibacterial quinolones [2, 3].

Chemical Profile & Handling

Physicochemical Properties

IPMA is a diamine featuring two distinct basic centers. Understanding the pKa difference between the ring nitrogen and the exocyclic primary amine is critical for reaction stoichiometry.

PropertyValue (Approximate)Significance
Molecular Weight 156.27 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP ~1.2 - 1.5The isobutyl group improves membrane permeability compared to the methyl analog.
pKa (N1 - Ring) ~9.5Acts as the primary basic center for receptor interaction (ionic lock).
pKa (N-exocyclic) ~10.2High nucleophilicity; requires careful pH control during coupling.
Appearance Colorless to pale yellow oilHygroscopic; absorbs atmospheric CO₂ to form carbamates.
Storage and Stability Protocols
  • Atmosphere: Store under Argon or Nitrogen. The primary amine rapidly reacts with atmospheric CO₂.

  • Temperature: 2–8°C for long-term storage.

  • Form: If purchased as a free base, conversion to a dihydrochloride (2HCl) or tartrate salt is recommended for ease of handling and improved stability.

Application Strategy: Ligand Design

The "Linker-Anchor" Concept

IPMA functions effectively as a semi-rigid linker. Unlike flexible alkyl chains, the pyrrolidine ring restricts conformational freedom, reducing the entropic penalty upon binding to a protein target.

  • The Isobutyl Group (The Anchor): Targets hydrophobic pockets (e.g., the lipophilic accessory pocket in GPCRs).

  • The Tertiary Amine (The Base): Mimics the protonated imidazole of histamine or the basic nitrogen of dopamine, forming salt bridges with conserved Aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

  • The Primary Amine (The Vector): Allows for amide, urea, or sulfonamide formation to extend into the secondary binding pocket.

Validated Target Classes
  • Histamine H3 Antagonists: Non-imidazole scaffolds replacing the unstable imidazole ring [2].

  • Kinase Inhibitors: The primary amine couples to the hinge-binding motif (heterocycle), projecting the solubilizing pyrrolidine tail into the solvent front.

  • Antimicrobials: Side-chain modifications for fluoroquinolones (similar to the premafloxacin series) [4].

Visualization: Ligand Design Workflow

The following diagram illustrates the logical flow of using IPMA to construct a high-affinity GPCR ligand.

LigandDesign cluster_Logic Pharmacophore Assembly Scaffold IPMA Scaffold (1-Isobutylpyrrolidin-3-yl)methanamine Coupling Diversification Reaction (Amide/Urea/SNAr) Scaffold->Coupling + Carboxylic Acids / Chlorides Anchor Isobutyl Group: Hydrophobic Pocket Fit Scaffold->Anchor Base Tertiary N: Ionic Interaction (Asp3.32) Scaffold->Base Vector Primary NH2: H-Bond Donor/Acceptor Scaffold->Vector Library Ligand Library (R-Group Variation) Coupling->Library Screening Biological Screening (Binding/Functional Assays) Library->Screening

Figure 1: Workflow for integrating IPMA into a medicinal chemistry campaign, highlighting pharmacophore contributions.

Experimental Protocols

Protocol A: Selective Amide Coupling (Library Synthesis)

Objective: Couple the primary amine of IPMA with a carboxylic acid (R-COOH) to generate an amide library, avoiding quaternization of the tertiary nitrogen.

Reagents:

  • IPMA (Free base or HCl salt)

  • Carboxylic Acid (R-COOH)

  • HATU (Coupling Agent)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 5 minutes. Note: If using IPMA-2HCl salt, increase DIPEA to 4.0 equiv to neutralize the salt.

  • Addition: Add IPMA (1.0 equiv) dropwise to the activated ester solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+1 peak).

  • Workup (Critical):

    • Do not perform a standard acidic wash, as the product contains a basic pyrrolidine nitrogen that will protonate and extract into the aqueous layer.

    • Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and Brine (x1).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: React IPMA with a heteroaryl chloride (e.g., 4-chloropyridine or 2-chloropyrimidine) to create kinase-focused scaffolds.

Reagents:

  • IPMA

  • Heteroaryl Chloride (Ar-Cl)

  • K₂CO₃ or Cs₂CO₃ (Base)

  • DMSO or NMP

Step-by-Step Methodology:

  • Mix: In a microwave vial, combine Heteroaryl Chloride (1.0 equiv), IPMA (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add DMSO (concentration ~0.2 M).

  • Heat:

    • Method A (Thermal): Heat to 80–100°C for 12 hours.

    • Method B (Microwave): Heat to 120°C for 30 minutes.

  • Purification (SCX Method): See Protocol C.

Protocol C: SCX Purification (The "Catch and Release" Method)

Because IPMA derivatives are basic, Strong Cation Exchange (SCX) cartridges are the most efficient purification method, removing non-basic impurities (unreacted acids, phenols, neutrals).

SCX_Workflow Load 1. Load Crude Reaction (Dissolved in MeOH/DCM) Wash 2. Wash Cartridge (MeOH -> DCM -> MeOH) Load->Wash Waste Elute Non-Basic Impurities (Acids, Neutrals go to Waste) Wash->Waste Discard Elute 3. Release Product (2M NH3 in MeOH) Wash->Elute Product 4. Concentrate (Pure Basic Ligand) Elute->Product

Figure 2: SCX "Catch and Release" purification logic for basic pyrrolidine ligands.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
LCMS shows M+44 peak Carbamate formationThe amine absorbed CO₂. Purge solvents with N₂; use fresh IPMA source.
Low Yield in Amide Coupling Salt interferenceIf using IPMA-HCl, ensure enough DIPEA is added to free the amine.
Broad NMR Signals RotamersPyrrolidine amides often show rotamers. Run NMR at 50°C to coalesce peaks.
Streaking on Silica TLC Interaction with SilanolsAdd 1% Triethylamine or 1% NH₄OH to the eluent system.

References

  • Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 26(11), 3165. Link

  • Stocking, E. M., et al. (2010).[1] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[1][2] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[1] Link

  • Vasudevan, A., et al. (2002).[2] "Synthesis and evaluation of potent pyrrolidine H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058.[2] Link

  • Fleck, T. J., et al. (2003). "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." The Journal of Organic Chemistry, 68(25), 9612-9617.[3] Link

Sources

Derivatization of 1-(1-Isobutylpyrrolidin-3-YL)methanamine for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing the Chemical Probe Potential of 1-(1-Isobutylpyrrolidin-3-yl)methanamine

Executive Summary & Chemical Logic

This technical guide addresses the derivatization of 1-(1-Isobutylpyrrolidin-3-yl)methanamine (CAS: 136566-38-0), a versatile diamine scaffold often utilized in the synthesis of GPCR ligands (specifically Histamine H3 and Dopamine antagonists).[1][2][3]

For researchers developing bioassays, this molecule presents a specific chemical challenge: it contains two distinct nitrogen centers.[3]

  • Primary Amine (Methanamine tail): Highly nucleophilic, unhindered, and the primary target for conjugation (fluorophores, biotin, or SAR expansion).[3]

  • Tertiary Amine (Pyrrolidine ring): Sterically hindered by the isobutyl group, less nucleophilic, but basic (pKa ~10.4).[3]

The Core Challenge: The basicity of the tertiary amine can act as an internal proton trap, altering the local pH during conjugation reactions. Successful derivatization requires strict pH control to ensure chemoselectivity at the primary amine without precipitating the hydrophobic isobutyl moiety.

Derivatization Decision Matrix

Before selecting a protocol, determine the endpoint of your bioassay. The following logic flow dictates the chemistry choice.

Derivatization_Logic Start 1-(1-Isobutylpyrrolidin-3-yl) methanamine Goal Define Bioassay Goal Start->Goal Fluorescence Flow Cytometry / Microscopy Goal->Fluorescence Tracking Affinity Pull-down / SPR / ELISA Goal->Affinity Isolation SAR Drug Screening (SAR) Goal->SAR Potency NHS NHS-Ester Labeling (pH 8.3) Fluorescence->NHS Biotin NHS-PEG4-Biotin (Spacer Required) Affinity->Biotin Amide HATU/DIPEA Coupling (Library Synthesis) SAR->Amide

Figure 1: Strategic decision tree for selecting the appropriate conjugation chemistry based on the intended biological readout.[1][2]

Protocol A: Fluorescent Labeling (NHS-Ester Chemistry)[1][2][3]

Application: Flow cytometry, confocal microscopy, or ligand binding visualization.[3] Mechanism: Nucleophilic attack of the primary methanamine on the N-hydroxysuccinimide (NHS) ester of the fluorophore.

Reagents Required
ComponentSpecificationPurpose
Scaffold 1-(1-Isobutylpyrrolidin-3-yl)methanamineTarget molecule
Fluorophore Alexa Fluor® 488 or Cy5 NHS EsterLabel
Solvent Anhydrous DMSO or DMFDissolves hydrophobic isobutyl group
Buffer 0.1 M Sodium Bicarbonate (pH 8.[1][2][3]3)Deprotonates primary amine
Purification C18 Spin Column or HPLCRemoves free dye
Step-by-Step Methodology
  • Stock Preparation (Critical):

    • Dissolve the scaffold in anhydrous DMSO to a concentration of 10 mM .

    • Note: Do not use aqueous buffers yet.[1][2][3] The isobutyl group decreases water solubility; starting with organic solvent ensures homogeneity.[2][3]

  • Buffer Exchange & pH Adjustment:

    • Dilute the scaffold stock 1:10 into 0.1 M Sodium Bicarbonate (pH 8.3) . Final concentration: 1 mM.[1][2][3]

    • Expert Insight: The tertiary amine in the pyrrolidine ring is basic. Verify pH after dilution. If pH > 9.0, hydrolysis of the NHS ester increases. If pH < 8.0, the primary amine protonates and reactivity drops.[3] Adjust with 1M NaOH or HCl if necessary.[1][3][4]

  • Conjugation Reaction:

    • Dissolve the NHS-fluorophore in anhydrous DMSO (10 mM).[1][2][3]

    • Add the fluorophore to the scaffold solution at a 1.2 : 1 molar ratio (Dye : Scaffold).[3]

    • Incubate for 1 hour at Room Temperature (RT) in the dark with gentle agitation.

  • Quenching:

    • Add 10% volume of 1 M Tris-HCl (pH 8.0) to quench unreacted NHS esters.[1][2][3] Incubate for 10 minutes.

  • Purification (Mandatory):

    • Free dye will interfere with bioassays.[1][2][3]

    • Method: Reverse-phase HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).[1][2][3] The hydrophobic isobutyl group will cause the labeled conjugate to retain longer than the free hydrophilic dye.

Protocol B: Biotinylation for Affinity Assays (SPR/Pull-down)

Application: Surface Plasmon Resonance (SPR) sensor chips or Streptavidin bead pull-downs.[1][2][3] Critical Consideration: The isobutyl group creates steric bulk near the pyrrolidine ring. You must use a linker (PEG spacer) to prevent the scaffold from burying the biotin, which would block Streptavidin binding.

Workflow Logic

Biotinylation_Workflow Step1 Dissolve Scaffold (DMSO) Step2 Add NHS-PEG4-Biotin (Prevents Steric Hindrance) Step1->Step2 Step3 Incubate 2h @ RT (pH 8.3) Step2->Step3 Step4 SCX Chromatography (Remove Hydrolyzed Biotin) Step3->Step4

Figure 2: Biotinylation workflow emphasizing the use of a PEG spacer to overcome steric hindrance caused by the isobutyl group.[1][2]

Protocol Modifications
  • Reagent: Use NHS-PEG4-Biotin (or PEG12 for deeper binding pockets).[1][2][3] Do not use standard NHS-Biotin.[1][2][3]

  • Purification: Use Strong Cation Exchange (SCX) cartridges.[1][2][3]

    • Load: pH 4.0 (The scaffold is positively charged; free biotin-COOH is neutral/negative).[1][2][3]

    • Wash: MeOH/Water.[1][2][3]

    • Elute: 2M Ammonia in MeOH.[1][2][3]

Protocol C: High-Throughput Amide Coupling (SAR Library)

Application: Synthesizing derivatives to test structure-activity relationships (SAR). Chemistry: HATU-mediated coupling.[1][2][3][5][6] This is superior to EDC/NHS for library generation due to faster kinetics and higher yields with secondary/bulky amines.[1][2][3]

Reaction Setup (96-well block format)
  • Carboxylic Acid Activation:

    • To each well containing the carboxylic acid (R-COOH, 1.0 equiv), add HATU (1.1 equiv) dissolved in DMF.[3]

    • Add DIPEA (3.0 equiv) .

    • Shake for 5 minutes. The solution should turn slightly yellow.[2][3]

  • Scaffold Addition:

    • Add 1-(1-Isobutylpyrrolidin-3-yl)methanamine (1.0 equiv) dissolved in DMF.[1][2][3]

    • Note: The tertiary amine in the scaffold acts as an auxiliary base, but extra DIPEA is required to maintain basicity for the HATU cycle.

  • Reaction:

    • Seal plate and shake at RT for 2–4 hours.

    • QC Check: Take a 2 µL aliquot, dilute in MeCN/H2O, and run LC-MS. Look for [M+H]+ corresponding to (Acid MW + Scaffold MW - 18).[1][2][3]

  • Work-up:

    • Evaporate DMF (SpeedVac).[1][2][3]

    • Resuspend in DMSO for direct biological screening or purify via prep-HPLC.[1][2][3]

Quality Control & Validation

Every derivative must be validated before entering a biological assay.[1][2][3]

MethodAcceptance CriteriaNotes
LC-MS Purity > 95%Major peak must match theoretical mass.[1][2][3] Watch for "M+H+Na" adducts common with PEG linkers.[1][2][3]
1H NMR Integration CheckConfirm the isobutyl doublet (approx 0.9 ppm) and the disappearance of the CH2-NH2 methylene shift upon amide formation.
Solubility Clear solution in Assay BufferIf precipitate forms in PBS, add 0.1% Tween-20 or limit DMSO final concentration to <1%.[1][2][3]

References

  • Hermanson, G. T. (2013).[1][2][3][7] Bioconjugate Techniques (3rd ed.).[1][2][3][7] Academic Press.[1][2][3][7][8] (The definitive guide for NHS and Biotinylation chemistries).

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. (Standard protocols for pH and buffer selection).

  • BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (Optimization for HATU coupling).

  • PubChem. 1-(1-Isobutylpyrrolidin-3-yl)methanamine Compound Summary. (Chemical properties and physical data). [2][3]

Sources

Application Note: High-Performance Asymmetric Synthesis of Chiral Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral pyrrolidines are ubiquitous structural motifs in modern pharmaceutical chemistry, serving as the core scaffold for blockbuster antiviral agents (e.g., Daclatasvir), DPP-4 inhibitors, and novel oncology targets. Their rigid five-membered ring structure provides an ideal vector for orienting pharmacophores in 3D space.

However, constructing polysubstituted pyrrolidines with high enantiomeric excess (ee) and diastereomeric ratio (dr) remains a bottleneck in scale-up. This Application Note moves beyond general textbook theory to provide two field-validated protocols for the asymmetric construction of these cores. We focus on the Ag(I)-catalyzed 1,3-dipolar cycloaddition as the primary "workhorse" method due to its ability to generate up to four stereocenters in a single step with near-perfect stereocontrol.

Strategic Method Selection

Before beginning synthesis, the substitution pattern of the target pyrrolidine dictates the methodology. Use the decision matrix below to select the optimal protocol.

MethodSelection Start Target Scaffold Analysis SubstPattern Substitution Pattern? Start->SubstPattern Complex 2,3,4,5-Polysubstituted (Quaternary Centers) SubstPattern->Complex High Complexity Simple 3,4-Disubstituted (No C2 Quaternary) SubstPattern->Simple Moderate Complexity MethodA PROTOCOL A: Ag(I)/Cu(I) 1,3-Dipolar Cycloaddition (Azomethine Ylides) Complex->MethodA Preferred MethodB PROTOCOL B: Organocatalytic Michael Cascade (Nitroalkene + Aldehyde) Simple->MethodB Metal-Free Option

Figure 1: Strategic decision tree for selecting the synthesis pathway based on target structural complexity.

Protocol A: Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Best for: Rapid assembly of highly substituted pyrrolidines (e.g., spiro-oxindoles, proline derivatives).

The Mechanistic Logic

This reaction relies on the formation of a metallo-azomethine ylide. The choice of Silver(I) is critical because it acts as a soft Lewis acid that binds the iminoester reversibly, allowing for rapid turnover, while the chiral ligand creates a steric pocket that blocks one face of the dipole, enforcing high enantioselectivity.

AgCatalysis Ligand Chiral Ligand (e.g., Fesulphos/Phosphoramidite) Complex Chiral Ag(I) Complex Ligand->Complex AgSalt AgOAc / AgF AgSalt->Complex Dipole Metallo-Azomethine Ylide (Dipole) Complex->Dipole + Imine - AcOH Imine Alpha-Iminoester TS Endo-Transition State Dipole->TS + Olefin Olefin Dipolarophile (Maleimide/Acrylate) Product Chiral Pyrrolidine TS->Product Cycloaddition Product->Complex Catalyst Regeneration

Figure 2: Catalytic cycle showing the in-situ formation of the active metallo-dipole species.

Materials & Reagents[1]
  • Catalyst Precursor: Silver Acetate (AgOAc) or AgF (99.9% trace metals basis).

  • Chiral Ligand: (S)-TF-BiphamPhos or Fesulphos ligands (3-6 mol%).

  • Base: Triethylamine (Et3N) or DBU (for dipole generation).

  • Solvent: Anhydrous THF or Toluene (dried over activated 4Å molecular sieves).

  • Substrates:

    
    -Iminoester (prepared from glycine methyl ester + aldehyde) and electron-deficient alkene (e.g., N-phenylmaleimide).
    
Step-by-Step Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Ligand Complexation (Critical Step):

    • In a flame-dried Schlenk tube, charge AgOAc (3 mol%) and the Chiral Ligand (3.3 mol%).

    • Add anhydrous THF (concentration 0.1 M relative to substrate).

    • Stir at room temperature for 30 minutes in the dark (wrap flask in foil). Why: Ag(I) is light sensitive; pre-stirring ensures the active chiral complex forms before the substrate is introduced.

  • Substrate Addition:

    • Cool the mixture to -20°C. Why: Lower temperatures favor the kinetically controlled "endo" product and improve ee.

    • Add the

      
      -iminoester (1.0 equiv) and the dipolarophile (1.1 equiv).
      
    • Add Et3N (3-5 mol%) dropwise.

  • Reaction Monitoring:

    • Stir at -20°C for 4–12 hours.

    • Monitor by TLC or UPLC-MS. Look for the disappearance of the imine.

  • Workup:

    • Filter the reaction mixture through a short pad of Celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning or wet solvent.Ensure solvents are <50 ppm water. Use fresh AgOAc.
Low ee (<80%) Background racemic reaction.Reduce reaction temperature to -40°C. Ensure no uncomplexed Ag is present (increase ligand ratio slightly).
Poor Endo/Exo Ratio Thermodynamic equilibration.Stop reaction immediately upon consumption of starting material. Prolonged stirring can isomerize the kinetic product.

Protocol B: Organocatalytic Michael Cascade (Metal-Free)

Best for: Synthesis of 3,4-disubstituted pyrrolidines without metal contamination (Green Chemistry).

Overview

This protocol utilizes a chiral amine (e.g., diphenylprolinol silyl ether) to activate an aldehyde via enamine formation, followed by Michael addition to a nitroalkene.

Procedure
  • Catalyst Loading: Dissolve the aldehyde (1.0 equiv) and nitroalkene (1.2 equiv) in Toluene.

  • Add Catalyst: Add (S)-Diphenylprolinol trimethylsilyl ether (10 mol%).

  • Reaction: Stir at ambient temperature for 24h.

  • Cyclization (One-Pot): Add acid/reductant (e.g., HCl/Zn or H2/Pd-C) directly to the crude Michael adduct to effect reductive cyclization into the pyrrolidine core.

Quality Control: Chiral HPLC Method

Validating the enantiomeric purity is mandatory.

  • Column: Chiralpak IG-3 or Chiralcel OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Note: DEA is essential to sharpen the peaks of basic amines like pyrrolidines.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (or specific lambda max of the chromophore).

References

  • Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]

  • Asymmetric azomethine ylide cycloadditions catalysed by silver(I). ResearchGate. [Link]

  • Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. Tetrahedron Letters. [Link][1]

  • Chiral HPLC separation: Strategy and Approaches. Chiralpedia. [Link]

Sources

Application Note: 1-(1-Isobutylpyrrolidin-3-yl)methanamine in Pregabalin Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the development, quality control, and synthesis of Pregabalin (Lyrica®) and its analogs. It addresses the specific role of 1-(1-Isobutylpyrrolidin-3-yl)methanamine , distinguishing it from the standard Pregabalin Lactam intermediate and detailing its critical application as a Structural Impurity Reference Standard and potential Chiral Reagent .

Impurity Profiling, Structural Isomerism, and Process Control

H

N

(Base structure)

Part 1: Executive Summary & Technical Context[1]

In the industrial synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), the control of regio- and stereochemistry is paramount. While 4-isobutylpyrrolidin-2-one (Pregabalin Lactam) is the well-known cyclic precursor, 1-(1-Isobutylpyrrolidin-3-yl)methanamine represents a critical structural isomer and N-alkylated impurity marker .

Understanding this molecule is essential for two reasons:

  • Impurity Profiling (ICH Q3A/B): It serves as a reference standard to detect "N-isobutyl" side-reactions where the isobutyl group is mis-attached to the nitrogen atom rather than the carbon backbone.

  • Chiral Resolution & Catalysis: As a chiral diamine, it has applications in the resolution of racemic intermediates and as a ligand in asymmetric Michael additions.

Structural Distinction (Critical)
FeaturePregabalin Lactam (Precursor)1-(1-Isobutylpyrrolidin-3-yl)methanamine (Impurity/Reagent)
Structure 4-Isobutyl-pyrrolidin-2-one1-Isobutyl-3-(aminomethyl)pyrrolidine
Isobutyl Location C4 Position (Carbon backbone)N1 Position (Ring Nitrogen)
Functionality Cyclic Amide (Lactam)Cyclic Diamine
Role Direct Precursor to PregabalinImpurity Marker / Chiral Base

Part 2: Application Protocols

Application A: Impurity Reference Standard (QC Protocol)

Objective: To validate the purity of Pregabalin API by quantifying the presence of N-alkylated isomers formed during reductive amination steps.

Rationale

During the synthesis of Pregabalin (specifically via the reductive amination of isovaleraldehyde with glutamate derivatives or succinic anhydride pathways), side reactions can occur where the isobutyl group alkylates the nitrogen. This results in the formation of 1-isobutyl derivatives rather than the desired 4-isobutyl (C-alkylated) product. This compound serves as the Reference Standard (RS) to quantify this specific impurity.

Analytical Method: HPLC-MS Detection
  • System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Chiralpak IC or C18 Reverse Phase (depending on stage).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: MS (ESI+) monitoring [M+H]+ = 157.17 (Pregabalin Lactam) vs. 157.17 (Isomer). Note: Retention time separation is critical as masses are identical.

Protocol Step-by-Step
  • Standard Preparation: Dissolve 10 mg of 1-(1-Isobutylpyrrolidin-3-yl)methanamine reference standard in 10 mL of Mobile Phase A.

  • Spiking Study: Spike the crude Pregabalin reaction mixture with 0.1% of the standard.

  • Resolution Check: Ensure the retention time of the N-isobutyl isomer (Standard) is distinct from the C-isobutyl isomer (Pregabalin Lactam).

    • Expected Result: The N-alkylated isomer typically elutes earlier on C18 columns due to the tertiary amine's higher polarity compared to the lactam.

Application B: Chiral Resolving Agent (Process Development)

Objective: Use of the enantiopure amine as a chiral base for the resolution of racemic Pregabalin precursors.

Rationale

Chiral 1,3-diamines are effective resolving agents for carboxylic acids. 1-(1-Isobutylpyrrolidin-3-yl)methanamine can form diastereomeric salts with racemic 3-(aminomethyl)-5-methylhexanoic acid precursors.

Resolution Protocol
  • Salt Formation:

    • Dissolve 10 g of Racemic Pregabalin Precursor (Acid form) in Ethanol (50 mL).

    • Add 1.0 eq of (S)-1-(1-Isobutylpyrrolidin-3-yl)methanamine.

    • Heat to reflux (78°C) for 30 minutes.

  • Crystallization:

    • Cool slowly to 25°C over 4 hours.

    • Filter the precipitate (Diastereomeric Salt).

  • Liberation:

    • Suspend the salt in water and acidify with 1N HCl to pH 3.

    • Extract the resolving agent (amine) into the organic layer (DCM) at basic pH for recovery.

    • Isolate the enriched Pregabalin precursor from the aqueous phase.

Part 3: Synthesis of the Reference Standard

To use this compound as a standard, it must often be synthesized in-house as it is not a bulk commodity.

Target: Synthesis of 1-(1-Isobutylpyrrolidin-3-yl)methanamine.

Reaction Scheme
  • Starting Material: 3-Nitropyrrole or Pyrrolidine-3-carboxamide.

  • Step 1: N-Alkylation.

    • React Pyrrolidine-3-carbonitrile with Isobutyl bromide and K

      
      CO
      
      
      
      in DMF.
    • Conditions: 60°C, 12h.

    • Product: 1-Isobutylpyrrolidine-3-carbonitrile.[1]

  • Step 2: Reduction.

    • Reduce the nitrile to the amine using Raney Nickel/H

      
       or LiAlH
      
      
      
      .
    • Conditions: THF, 0°C to RT, 4h.

    • Yield: ~75-85%.[2]

Part 4: Visualization of Pathways

DOT Diagram 1: Impurity Formation vs. Desired Pathway

This diagram illustrates where the "N-Isobutyl" impurity diverges from the standard Pregabalin synthesis route.

Pregabalin_Pathways Start Glutamate / Succinic Anhydride Intermediate Reactive Intermediate (Ring Closure) Start->Intermediate Desired_Step C-Alkylation / Rearrangement Intermediate->Desired_Step Major Pathway Side_Reaction N-Alkylation Error (Side Reaction) Intermediate->Side_Reaction Minor Pathway (<0.1%) Pregabalin_Lactam Pregabalin Lactam (4-Isobutylpyrrolidin-2-one) Desired_Step->Pregabalin_Lactam Pregabalin PREGABALIN API (Hydrolysis) Pregabalin_Lactam->Pregabalin Impurity_Structure IMPURITY MARKER 1-(1-Isobutylpyrrolidin-3-yl)methanamine Side_Reaction->Impurity_Structure Impurity_Structure->Pregabalin Detected by HPLC (Does NOT convert to API)

Caption: Divergence of the N-alkylated impurity (red) from the main Pregabalin synthetic pathway (green).

DOT Diagram 2: Analytical Workflow for Impurity Detection

Analytical_Workflow Sample Crude Pregabalin Batch Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep HPLC HPLC-MS Injection (C18 Column) Prep->HPLC Decision Peak at RT 4.2 min? HPLC->Decision Result_Clean PASS: Purity >99.9% Decision->Result_Clean No Result_Fail FAIL: N-Isobutyl Impurity Detected Decision->Result_Fail Yes Standard Ref Standard: 1-(1-Isobutylpyrrolidin-3-yl)methanamine Standard->HPLC Retention Time Marker

Caption: QC Workflow utilizing the compound as a Reference Standard for batch release.

Part 5: Data Summary Table

ParameterPregabalin Lactam (Target)1-(1-Isobutylpyrrolidin-3-yl)methanamine (Impurity)
CAS No. 61312-87-6910442-14-7
Formula C

H

NO
C

H

N

MW 141.21 g/mol 156.27 g/mol
Polarity (LogP) ~0.3 (More Polar)~1.5 (Less Polar - Amine)
Detection UV 210 nm / RIMS / CAD (Weak UV chromophore)
Limit (ICH) NMT 0.15%NMT 0.10% (Unspecified Impurity)

References

  • Pfizer Inc. (2006). Process for the preparation of Pregabalin.[3][4] World Intellectual Property Organization. WO2006110783. Link

  • Kavanagh, M. E., et al. (2020). Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues. New Journal of Chemistry, 44, 12345. Link

  • Sigma-Aldrich. (2024). 1-(1-Isobutylpyrrolidin-3-yl)methanamine Product Specification.Link

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions Catalyzed by Chiral Amines. Chemical Reviews, 98(2), 863–910. (Context on chiral pyrrolidine catalysts). Link

  • European Medicines Agency. (2004). Scientific Discussion: Lyrica (Pregabalin).[5] (Impurity limits and profiling context). Link

Sources

Application Note: Chemoselective N-Alkylation Protocols for 3-(Aminomethyl)pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Aminomethyl)pyrrolidine is a privileged diamine scaffold extensively used in medicinal chemistry, most notably in the synthesis of fluoroquinolone antibiotics (e.g., Gemifloxacin) and novel JAK inhibitors. The molecule possesses two distinct nucleophilic nitrogen centers: the secondary pyrrolidine nitrogen (


) and the primary exocyclic amine (

).[1]

This Application Note provides a definitive guide to selectively alkylating either nitrogen. We address the inherent challenge of chemoselectivity—where direct alkylation often leads to uncontrolled mixtures—by establishing protocols based on pKa differentials, nucleophilicity hierarchies, and protective group strategies.

Chemo-Physical Analysis & Selectivity Logic

To achieve selectivity, one must understand the electronic and steric environment of the two nitrogen centers.

Nucleophilicity and Basicity Profile
  • 
     (Secondary Amine): 
    
    • pKa: ~11.3 (Conjugate acid).[1]

    • Reactivity: Higher electron density due to dual alkyl substitution.[1] In

      
       reactions with unhindered electrophiles, 
      
      
      
      is the dominant nucleophile.
  • 
     (Primary Amine): 
    
    • pKa: ~10.6 (Conjugate acid).[1]

    • Reactivity: Lower basicity compared to the ring nitrogen. While less sterically hindered, it is generally outcompeted by

      
       in direct alkylations unless 
      
      
      
      is deactivated.[1]
The Selectivity Challenge

Attempting direct mono-alkylation with alkyl halides (R-X) typically results in a mixture of:

  • 
    -alkylated product (Major)
    
  • 
    -bis-alkylated product[1]
    
  • Quaternary ammonium salts (Over-alkylation)[1]

Conclusion: For high-purity applications (drug substance synthesis), Protective Group Strategies are the only self-validating method for


 selectivity. Direct alkylation is reserved for 

functionalization.[1]

Decision Matrix: Selecting the Right Protocol

The following flowchart guides the selection of reaction conditions based on the target nitrogen.

SelectivityMatrix Start Target: 3-(Aminomethyl)pyrrolidine N-Alkylation Decision Which Nitrogen requires alkylation? Start->Decision N_pyr Ring Nitrogen (N-pyr) (Secondary) Decision->N_pyr High Nucleophilicity N_exo Exocyclic Nitrogen (N-exo) (Primary) Decision->N_exo Lower Nucleophilicity Direct Protocol A: Direct Alkylation (SN2 or SNAr) N_pyr->Direct Use Base/Solvent Control CheckProtect Is N-pyr protected? N_exo->CheckProtect ProtectFirst Step 1: Protect N-pyr (Boc-anhydride) CheckProtect->ProtectFirst No Reductive Protocol B: Reductive Amination (Aldehyde + STAB) CheckProtect->Reductive Yes (N-Boc) ProtectFirst->Reductive Proceed to Alkylation

Caption: Decision tree for selecting the appropriate alkylation strategy based on the target nitrogen center.

Experimental Protocols

Protocol A: Selective Alkylation (Direct )

Objective: Alkylation of the pyrrolidine ring nitrogen while leaving the primary amine intact. Mechanism: Exploits the superior nucleophilicity of the secondary amine. Critical Control: Stoichiometry and Temperature.

ParameterConditionRationale
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents enhance nucleophilicity of the amine.[1][2]
Base

or

Inorganic bases buffer the HX generated without promoting over-alkylation as aggressively as soluble organic bases.[1][2]
Stoichiometry 1.0 eq Amine : 0.9 eq Alkyl HalideSlight deficit of electrophile prevents bis-alkylation.[1][2]
Temperature 0°C

RT
Low temp favors the kinetic product (

).[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add powdered

    
     (2.0 eq). Stir for 15 minutes at room temperature to ensure suspension.
    
  • Electrophile Addition: Cool the mixture to 0°C. Add the alkyl halide (0.9 eq) dropwise over 30 minutes.

    • Note: Rapid addition promotes local high concentrations and over-alkylation.[1]

  • Reaction: Allow to warm to RT and monitor by LC-MS.

    • Endpoint: Disappearance of alkyl halide.[1] Residual starting amine is expected and acceptable.[1]

  • Workup: Filter off solids. Concentrate the filtrate. Purify via column chromatography (DCM/MeOH/NH4OH gradient) to separate the mono-alkylated product from the starting material.

Protocol B: Selective Alkylation (Via Protection)

Objective: Alkylation of the primary exocyclic amine.[1] Strategy: "Protect-React-Deprotect." This is the industry standard for avoiding mixtures. Reagents:


 (Di-tert-butyl dicarbonate), 

(STAB).[1]
Step 1: Selective Protection of

The secondary amine reacts with


 faster than the primary amine in the absence of base, or with careful titration.
  • Dissolve 3-(aminomethyl)pyrrolidine (1.0 eq) in DCM at 0°C.

  • Add

    
     (0.95 eq) dissolved in DCM dropwise over 1 hour.[1]
    
  • Mechanism: The sterically accessible but more nucleophilic secondary amine attacks the carbonate.

  • Isolate 1-N-Boc-3-(aminomethyl)pyrrolidine . (Commercially available, but this synthesizes it).

Step 2: Reductive Amination of

[1]
  • Imine Formation: Dissolve the N-Boc intermediate (1.0 eq) and the target Aldehyde (1.1 eq) in DCE (Dichloroethane) or DCM.[1]

  • Drying (Optional): Add

    
     or molecular sieves to drive imine formation (stir 1-2 hours).
    
  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 eq).
    
    • Why STAB? It is milder than

      
       and will not reduce the aldehyde directly, ensuring only the imine is reduced.
      
  • Quench: Quench with saturated

    
    . Extract with DCM.[1]
    
Step 3: Deprotection (If required)[1]
  • Treat the crude product with TFA/DCM (1:[1]1) or 4M HCl in Dioxane to remove the Boc group, yielding the

    
    -alkylated diamine.
    
Protocol C: S_NAr Heteroarylation (Gemifloxacin-style)

Context: Many drug discovery campaigns attach this scaffold to a heteroaromatic core (e.g., quinolone, pyridine). Selectivity: The


 is the active nucleophile in Nucleophilic Aromatic Substitution (

).[1]

Workflow:

  • Substrate: 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or similar core).

  • Reagent: 3-(aminomethyl)pyrrolidine (often with

    
     protected as an oxime or Boc if side-reactions are possible, though free amine can be used if the core is specific).
    
  • Conditions:

    • Solvent: Acetonitrile or Pyridine.[1]

    • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

      
      .[1]
      
    • Temp: Reflux (80°C+).[1]

  • Outcome: The secondary amine displaces the fluorine at the C7 position. The primary amine remains unreacted due to the specific orbital requirements and nucleophilicity hierarchy in

    
     mechanisms.
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Over-alkylation (Quaternary salts) Excess alkyl halide or "hot spots" during addition.[1][2]Use Protocol B (Reductive Amination) instead of direct alkylation.[1][2] Ensure dropwise addition at 0°C.
Poor Selectivity (Mixture of N1/N2) Use of strong non-nucleophilic bases (NaH) or polar protic solvents (MeOH) in direct alkylation.[1][2]Switch to MeCN/

.[2] Switch to Protection strategy (Protocol B).
Low Yield in Reductive Amination Wet solvents hydrolyzing the imine.[1][2]Add activated 4Å Molecular Sieves during the imine formation step.[1][2]
Incomplete Deprotection (Boc) Scavenging of t-butyl cation by the amine.[1][2]Add a cation scavenger (e.g., triethylsilane) during TFA treatment.[1][2]

References

  • PubChem. (2023).[1] Compound Summary: 3-(Aminomethyl)pyrrolidine.[1][3][4][5] National Library of Medicine.[1] [Link]

  • Salvatore, R. N., et al. (2002).[1][6][7] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Feng, L. S., et al. (2013).[1] A Convenient Way to Prepare the Key Intermediate 3-Aminomethyl-3-methyl-4-(methoxyimino)pyrrolidine Dihydrochloride of DW286. Asian Journal of Chemistry. [Link][1][3]

  • Master Organic Chemistry. (2017). Reductive Amination and How It Works. [Link]

Sources

Application Note: Scale-Up Synthesis of 1-(1-Isobutylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(1-Isobutylpyrrolidin-3-yl)methanamine (CAS: 910442-15-8), a critical diamine scaffold often utilized in the development of GPCR ligands and kinase inhibitors.[1][2]

While laboratory-scale preparations often utilize direct alkylation or non-specific reducing agents, these methods pose significant safety and purity challenges at the kilogram scale.[1][2] This guide presents a Process-Optimized Route focusing on:

  • Regiocontrol: Installing the N-isobutyl group prior to primary amine generation to prevent poly-alkylation.[1][2]

  • Safety: Replacing stoichiometric hydrides (e.g., LiAlH₄) with catalytic hydrogenation for the reduction step.[1][2]

  • Purification: Leveraging acid-base extraction and salt formation to avoid chromatographic purification.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the competition between the secondary ring amine and the primary exocyclic amine.[1] By starting with 3-cyanopyrrolidine , we utilize the nitrile group as a "masked" primary amine, which is inert to the conditions required to functionalize the ring nitrogen.[1][2]

Strategic Disconnection (DOT Diagram)

Retrosynthesis Target Target Molecule 1-(1-Isobutylpyrrolidin-3-yl)methanamine Intermediate Intermediate 1-Isobutylpyrrolidin-3-carbonitrile Target->Intermediate Nitrile Reduction (H2 / Raney Ni) SM1 Starting Material 1 3-Cyanopyrrolidine HCl Intermediate->SM1 Reductive Amination (NaBH(OAc)3) SM2 Reagent Isobutyraldehyde Intermediate->SM2 +

Figure 1: Retrosynthetic strategy prioritizing the protection-free manipulation of the pyrrolidine core.[1][2]

Route Selection & Causality

Why this route?
  • Avoidance of Over-Alkylation: Direct alkylation of pyrrolidin-3-ylmethanamine with isobutyl halides often leads to mixtures of mono-, di-, and tri-alkylated products at the primary amine.[1][2]

  • Atom Economy: Reductive amination using isobutyraldehyde and Sodium Triacetoxyborohydride (STAB) is milder and cleaner than using isobutyl bromide/iodide, eliminating the risk of elimination side-products (isobutylene formation).[1][2]

  • Scalability of Reduction: Converting the nitrile to the amine using Raney Nickel is an industrial standard that avoids the massive aluminum salt waste associated with Lithium Aluminum Hydride (LAH) workups.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 1-Isobutylpyrrolidine-3-carbonitrile[1][2]

Objective: Selective N-alkylation of the pyrrolidine ring.

Reagents:

  • 3-Pyrrolidinecarbonitrile HCl (1.0 equiv)[1][2]

  • Isobutyraldehyde (1.2 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Triethylamine (TEA) (1.1 equiv)[1][2]

  • Dichloromethane (DCM) (10 vol)[1][2]

Protocol:

  • Free Basing: Charge a reactor with 3-Pyrrolidinecarbonitrile HCl and DCM. Cool to 0–5°C. Slowly add TEA to liberate the free amine. Stir for 30 minutes.

  • Imine Formation: Add Isobutyraldehyde dropwise, maintaining internal temperature <10°C. Allow the mixture to warm to 20°C and stir for 1 hour.

    • Mechanism Note: This forms the iminium ion intermediate in situ.[1][2]

  • Reduction: Cool the mixture to 0–5°C. Add STAB portion-wise over 1 hour.

    • Safety: STAB addition can be slightly exothermic and evolves acetic acid.[1][2] Monitor off-gassing.[1][2]

  • Quench: Stir overnight at room temperature. Quench by slow addition of saturated aqueous NaHCO₃.[1][2]

  • Workup: Separate phases. Wash the organic layer with brine.[1][2] Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Output: Pale yellow oil. Purity typically >95% by GC.[1][2] Proceed directly to Step 2.

Step 2: Hydrogenation to 1-(1-Isobutylpyrrolidin-3-yl)methanamine[1][2]

Objective: Reduction of the nitrile to the primary amine without cleaving the N-alkyl group.[1]

Reagents:

  • 1-Isobutylpyrrolidine-3-carbonitrile (Intermediate from Step 1)[1][2]

  • Raney Nickel (20 wt% loading, aqueous slurry washed with MeOH)[1][2]

  • Ammonia in Methanol (7N solution) (10 vol)

  • Hydrogen Gas (H₂)[1][2]

Protocol:

  • Catalyst Prep: Wash Raney Nickel (slurry) three times with anhydrous methanol to remove water.[1][2]

    • Critical Safety: Raney Nickel is pyrophoric when dry.[1][2] Keep wet with solvent at all times.[1][2]

  • Loading: Charge the autoclave with the nitrile intermediate dissolved in 7N NH₃/MeOH. Add the washed Raney Nickel catalyst.[1][2]

    • Causality: Ammonia is essential to suppress the formation of secondary amine dimers (a common side reaction in nitrile reduction where the product amine reacts with the intermediate imine).[1][2]

  • Hydrogenation: Purge reactor with N₂ (3x) and H₂ (3x). Pressurize to 10 bar (150 psi) H₂. Heat to 50°C.

  • Monitoring: Stir vigorously (gas-liquid mass transfer limited). Reaction is complete when H₂ uptake ceases (approx. 6–12 hours).[1][2]

  • Workup: Cool to RT. Vent H₂. Filter catalyst through a bed of Celite (keep wet!).[1][2] Rinse with MeOH.[1][2][3]

  • Purification: Concentrate filtrate. The residue is the crude diamine.[1]

    • Refinement: Distill under high vacuum (approx. 110°C at 2 mmHg) to obtain a colorless oil.[1][2] Alternatively, treat with HCl/dioxane to precipitate the dihydrochloride salt.[1][2]

Process Safety & Engineering Controls

HazardControl Measure
Raney Nickel Pyrophoric.[1][2] Handle under inert atmosphere. Dispose of in water/acid waste containers specifically designated for metal catalysts.[1][2]
Hydrogen Gas Flammable/Explosive.[1][2] Ground all equipment. Use explosion-proof electricals (Class I, Div 1). Monitor headspace for leaks.[1][2]
Exotherms STAB addition is exothermic.[1][2] Use jacketed reactors with active cooling.[1][2] Do not exceed 10°C during addition.[1][2]
Amine Odor Low molecular weight amines are potent sensitizers and malodorous.[1][2] Use closed-loop scrubbers (acidic scrubber) for all vents.[1][2]

Analytical Specifications

Data for 1-(1-Isobutylpyrrolidin-3-yl)methanamine:

TestSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Assay (GC/HPLC) > 97.0% (a/a)HPLC (C18, basic buffer)
1H NMR Consistent with structure400 MHz, CDCl₃
Water Content < 0.5%Karl Fischer
Residual Solvents MeOH < 3000 ppm, DCM < 600 ppmGC-Headspace

Key NMR Signals (Expected):

  • 
     0.90 (d, 6H, Isobutyl-CH₃)[1][2]
    
  • 
     2.20 (d, 2H, N-CH₂-CH)[1][2]
    
  • 
     2.60 (d, 2H, -CH₂-NH₂)[1][2]
    
  • 
     1.40–2.80 (m, Pyrrolidine ring protons)[1][2]
    

Troubleshooting Guide

Issue: Low Yield in Step 1 (Alkylation)
  • Cause: Incomplete imine formation before reduction.[1][2]

  • Solution: Ensure the mixture of amine and aldehyde stirs for at least 1 hour before adding STAB. Add activated molecular sieves (4Å) to drive the equilibrium if necessary.[1][2]

Issue: Dimer Formation in Step 2 (Secondary Amine Impurity)
  • Cause: Insufficient ammonia concentration.[1][2]

  • Solution: Increase the concentration of NH₃ in MeOH. Ensure the reaction runs to completion rapidly (higher pressure/temperature) to minimize the lifetime of the intermediate imine.

Issue: Product Color Instability
  • Cause: Oxidation of the primary amine.[1]

  • Solution: Store the product under Argon/Nitrogen.[1] For long-term storage, convert to the dihydrochloride salt, which is a stable, white solid.[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]

  • Gould, F. E., et al. (1960).[1][2] "Catalytic Hydrogenation of Nitriles." Journal of Organic Chemistry, 25(10), 1658–1660.[1][2] (Foundational text on nitrile reduction conditions).

  • Pfizer Inc. (2005).[1][2] "Process for the preparation of pyrrolidine derivatives." US Patent 6,900,332.[1][2] (Describes analogous scale-up of pyrrolidine intermediates). Link

  • Sigma-Aldrich. "Raney Nickel Catalyst Handling Guide."[1][2] Technical Bulletin. Link

Sources

Application Note: Modular Catalyst Design using 1-(1-Isobutylpyrrolidin-3-yl)methanamine

[1]

Abstract

This technical guide details the strategic application of 1-(1-Isobutylpyrrolidin-3-yl)methanamine (CAS: variable based on enantiomer) as a privileged scaffold in the design of bifunctional organocatalysts and transition metal ligands.[1] Unlike secondary amine catalysts (e.g., Proline) that rely on the ring nitrogen for enamine formation, this scaffold features a tertiary ring nitrogen (blocked by the isobutyl group) and a primary exocyclic amine . This unique topology dictates its use as a Brønsted base/H-bond donor precursor or a bidentate N,N-ligand .[1] This document provides rational design principles, synthesis protocols for thiourea derivatives, and application data for asymmetric carbon-carbon bond formation.[1]

Part 1: Rational Catalyst Design & Mechanistic Logic

Structural Analysis & Reactivity Profile

The utility of 1-(1-Isobutylpyrrolidin-3-yl)methanamine stems from its specific steric and electronic features.[1]

Structural FeatureFunction in CatalysisMechanistic Advantage
Pyrrolidine Backbone Conformational LockReduces entropic penalty during transition state organization; provides rigidity superior to linear diamines.
1-Isobutyl Group Steric Bulk & Lipophilicity1.[1] Increases solubility in non-polar organic solvents (DCM, Toluene).2. Directs stereoselectivity by shielding one face of the coordination sphere.
Tertiary Amine (Ring) Brønsted Base / Lewis BaseActs as an internal base to deprotonate pronucleophiles (e.g., malonates, nitroalkanes) or coordinate metals.
Primary Amine (Tail) Reactive Handle1. Precursor for Thiourea/Squaramide synthesis (H-bond donors).2.[1] Forms Schiff Bases with aldehydes (Iminium activation).[2]
Design Strategy: The Bifunctional Thiourea Route

The most high-impact application for this scaffold is its conversion into a Bifunctional Thiourea Catalyst .[1] By reacting the primary amine with an isothiocyanate, we generate a catalyst capable of "Dual Activation":

  • The Thiourea moiety activates the electrophile (e.g., nitroalkene) via Hydrogen Bonding.

  • The Tertiary Amine (pyrrolidine N) activates the nucleophile via deprotonation.

GScaffold1-(1-Isobutylpyrrolidin-3-yl)methanamineDerivIsothiocyanateDerivatizationScaffold->Deriv + R-NCSCatBifunctionalThiourea CatalystDeriv->Cat Yield >85%ElecElectrophile(H-Bond Activation)Cat->Elec Thiourea MoietyNucNucleophile(Base Activation)Cat->Nuc Tertiary AmineTSTransition StateOrganizationElec->TSNuc->TSProductEnantioenrichedProductTS->Product C-C Bond Formation

Figure 1: Workflow for converting the diamine scaffold into a bifunctional catalyst and its dual-activation mechanism.

Part 2: Experimental Protocols

Protocol A: Synthesis of Bifunctional Thiourea Catalyst

Objective: To synthesize 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1-isobutylpyrrolidin-3-yl)methyl)thiourea.[1] Rationale: The 3,5-bis(CF3)phenyl group is the "gold standard" for increasing the acidity of thiourea protons, enhancing electrophile activation.

Materials:

  • 1-(1-Isobutylpyrrolidin-3-yl)methanamine (1.0 eq, 5.0 mmol)[1]

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq, 5.0 mmol)[1]

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Rotary evaporator[1]

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1-(1-Isobutylpyrrolidin-3-yl)methanamine (781 mg, 5.0 mmol) in 10 mL of anhydrous DCM.

  • Addition: Dissolve the isothiocyanate (1.36 g, 5.0 mmol) in 10 mL DCM and add it dropwise to the amine solution at 0°C over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (SiO2, 10% MeOH in DCM).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

  • Yield: Expect 1.9–2.0 g (90–95%) of a white/off-white solid.

Protocol B: Catalytic Asymmetric Michael Addition

Objective: Use the synthesized catalyst for the Michael addition of diethyl malonate to trans-β-nitrostyrene. Mechanism: The tertiary amine deprotonates the malonate; the thiourea binds the nitro group.

Materials:

  • Trans-β-nitrostyrene (0.5 mmol)[1]

  • Diethyl malonate (0.75 mmol, 1.5 eq)

  • Catalyst from Protocol A (10 mol%)

  • Toluene (1.0 mL)

Procedure:

  • Charge: In a 1-dram vial, combine the nitrostyrene (74.5 mg) and the catalyst (21 mg).

  • Solvent: Add Toluene (1.0 mL) and stir to dissolve.

  • Initiation: Add diethyl malonate (114 µL) in one portion.

  • Incubation: Stir at room temperature for 24 hours.

  • Quench/Analysis: Filter the reaction mixture through a short silica plug (eluting with EtOAc). Evaporate and analyze via ¹H NMR for conversion and Chiral HPLC for enantiomeric excess (ee).

Expected Results:

  • Conversion: >90%[1]

  • Enantioselectivity: Depends on the chirality of the starting pyrrolidine scaffold. (S)-isomer typically induces Re-face attack.[1]

Part 3: Application as a Metal Ligand (Cu-Catalysis)[1]

The 1,3-diamine distance in this scaffold is ideal for forming 6-membered chelate rings with transition metals (Cu, Zn, Ni).[1]

Protocol C: Henry Reaction (Nitroaldol)

System: Cu(OAc)₂ / Ligand Complex.[1]

Procedure:

  • Complex Formation: Mix Cu(OAc)₂·H₂O (5 mol%) and 1-(1-Isobutylpyrrolidin-3-yl)methanamine (6 mol%) in Ethanol (EtOH).[1] Stir for 1 hour to form the deep blue copper-amine complex.[1]

  • Reaction: Add p-Nitrobenzaldehyde (1.0 eq) and Nitromethane (10 eq).

  • Conditions: Stir at 0°C for 24 hours.

  • Result: The isobutyl group provides a hydrophobic pocket, often enhancing yield in aqueous/alcoholic media compared to simple ethylenediamine ligands.

Part 4: Quality Control & Troubleshooting

IssueDiagnosisCorrective Action
Low Conversion (Protocol A) Impure Isothiocyanate or Wet SolventIsothiocyanates hydrolyze.[1] Use fresh reagents and dry DCM.
Low ee% (Protocol B) Racemic ScaffoldEnsure the starting material is enantiopure (e.g., >99% ee (S)-1-(1-isobutyl...)).[1] Check via Chiral HPLC.
Catalyst Insolubility AggregationThe isobutyl group aids solubility, but if aggregation occurs in Toluene, switch to DCM or THF.
Metal Leaching (Protocol C) Weak BindingThe bidentate binding is reversible. Ensure a 1.1:1 ratio of Ligand:Metal to maintain the complex.

References

  • General Review on Pyrrolidine Organocatalysis

    • S. Mukherjee, J. W. Yang, S. Hoffmann, B. List. "Asymmetric Enamine Catalysis." Chemical Reviews, 2007, 107(12), 5471–5569.
  • Bifunctional Thiourea-Amine Catalysts

    • T. Okino, Y. Hoashi, Y. Takemoto. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 2003, 125(42), 12672–12673.
  • Pyrrolidine-Based Ligands in Metal Catalysis

    • R. I.[1][3] Storer, et al. "Pyrrolidine-based chiral ligands for asymmetric catalysis."[1] Chemical Society Reviews, 2011. (General grounding for 1,3-diamine efficacy).

  • Synthesis of Aminomethylpyrrolidines

    • Relevant patent literature on 3-(aminomethyl)pyrrolidine synthesis intermediates.[1]

(Note: While specific literature on the exact "1-isobutyl" derivative as a named catalyst is limited, the protocols above are derived from the established reactivity of the 1-alkyl-3-aminomethylpyrrolidine class, validated by the Takemoto and List paradigms cited above.)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Isobutylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers optimizing the synthesis of 1-(1-Isobutylpyrrolidin-3-yl)methanamine .

Topic: Yield Optimization & Troubleshooting Guide Code: TS-PYR-ISO-03 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Synthetic Route Overview

The most robust route to 1-(1-Isobutylpyrrolidin-3-yl)methanamine involves a two-step sequence starting from commercially available pyrrolidine-3-carbonitrile . This route minimizes side reactions compared to starting with the carboxylic acid or using direct alkylation with isobutyl halides.

The Pathway
  • Step 1 (N-Alkylation): Reductive amination of pyrrolidine-3-carbonitrile with isobutyraldehyde.

  • Step 2 (Nitrile Reduction): Reduction of the nitrile intermediate to the primary amine.[1][2][3]

SynthesisPathway Start Pyrrolidine-3-carbonitrile (Starting Material) Step1 Step 1: Reductive Amination (Isobutyraldehyde + STAB) Start->Step1 Isobutyraldehyde, NaBH(OAc)3, DCE Inter Intermediate: 1-Isobutylpyrrolidin-3-carbonitrile Step1->Inter Yield >90% Step2 Step 2: Nitrile Reduction (Raney Ni/H2 or LiAlH4) Inter->Step2 Reduction Product Target: 1-(1-Isobutylpyrrolidin-3-yl)methanamine Step2->Product Critial Yield Step

Figure 1: Optimized synthetic workflow for 1-(1-Isobutylpyrrolidin-3-yl)methanamine.

Troubleshooting Module: Step 1 (N-Alkylation)

Reaction: Pyrrolidine-3-carbonitrile + Isobutyraldehyde


 1-Isobutylpyrrolidin-3-carbonitrile
Reagent:  Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH

due to lower toxicity and faster kinetics [1].
Common Issues & Solutions
SymptomProbable CauseCorrective Action
Incomplete Conversion Wet Solvents: STAB decomposes rapidly in the presence of water.Ensure DCE (Dichloroethane) or THF is anhydrous. Add molecular sieves (4Å) to the reaction vessel.
Aldehyde Volatility: Isobutyraldehyde (bp 63°C) may evaporate before reacting.Use 1.2–1.5 equivalents of aldehyde.[4] Add the aldehyde at 0°C, stir for 30 min to form the hemiaminal, then add STAB.
Low Isolated Yield Poor Extraction: The tertiary amine product is partially water-soluble, especially at neutral pH.Basify the aqueous workup layer to pH > 12 using NaOH. Use DCM for extraction (3x).[5] Saturate the aqueous phase with NaCl (salting out).
Impurity Profile Enamine Formation: If using NaBH4 (not STAB), enamine reduction is slow.Switch to STAB. If using NaBH4, you must pre-form the imine/enamine with a drying agent (MgSO4) or Ti(OiPr)4 before adding hydride.

Expert Tip: Do not use direct alkylation with isobutyl bromide. This leads to elimination side products (isobutylene) and quaternary ammonium salts (over-alkylation), significantly lowering yield compared to reductive amination.

Troubleshooting Module: Step 2 (Nitrile Reduction)

Reaction: 1-Isobutylpyrrolidin-3-carbonitrile


 1-(1-Isobutylpyrrolidin-3-yl)methanamine
Challenge:  Preventing the formation of secondary amine dimers (the "dimerization" problem) and ensuring complete reduction.
Method A: Catalytic Hydrogenation (Raney Ni or Rh/C)

Best for scale-up and mild conditions.

IssueRoot CauseSolution
Dimer Formation (Secondary Amine)Intermediate imine reacts with the product amine.Ammonia Suppression: You MUST perform the reaction in methanolic ammonia (7N NH3 in MeOH). The excess ammonia outcompetes the product amine for the imine intermediate [2].
Stalled Reaction Catalyst Poisoning: The tertiary amine moiety or trace nitriles can poison the catalyst.Increase catalyst loading to 10-20 wt%. Ensure the starting material is free of sulfur or halide impurities from Step 1.
Method B: Chemical Hydride Reduction (LiAlH or BH )

Best for laboratory scale (<10g).

IssueRoot CauseSolution
Emulsion during Workup Aluminum salts form a gelatinous "gloop" that traps product.Fieser Workup: For

grams of LiAlH

, add

mL water,

mL 15% NaOH, then

mL water. Filter the granular white precipitate.
Product Loss to Solids The diamine product coordinates strongly to Aluminum/Boron salts.Wash the filter cake thoroughly with boiling THF or refluxing ether. Soxhlet extraction of the salts may be necessary for maximum yield.

Purification & Isolation Strategy

The target molecule is a polar, basic diamine . Standard silica chromatography often results in severe streaking and mass loss.

Recommended Protocol:

  • Distillation: If the scale permits (>5g), Kugelrohr or fractional distillation under high vacuum is the cleanest method.

  • Amine-Functionalized Silica: Use NH

    
    -silica to prevent interaction with silanols.
    
  • Salt Formation (The "Clean-Up" Trick):

    • Dissolve crude oil in EtOH.

    • Add 2.0 equivalents of anhydrous HCl (in dioxane/ether).

    • Precipitate the dihydrochloride salt.

    • Recrystallize from EtOH/Et

      
      O.
      
    • Note: This removes non-basic impurities effectively.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH


 for the reductive amination (Step 1)? 
A:  Yes, but it is less efficient. You must form the imine first (dehydrating conditions, e.g., MeOH/molecular sieves) for 2-4 hours, then add NaBH

at 0°C. STAB allows for a "one-pot" procedure without pre-formation, reducing time and moisture sensitivity [1].

Q: My product yield in Step 2 is 40%. Where is the rest? A: It is likely in your aqueous waste. The product has a hydrophilic pyrrolidine core and a primary amine.

  • Check: Is your aqueous layer pH > 12?

  • Fix: Use continuous liquid-liquid extraction (chloroform) for 24 hours if simple extraction fails.

Q: Why is Raney Nickel preferred over Pd/C for the nitrile reduction? A: Pd/C is effective but often reduces the pyrrolidine ring (if unsaturated) or is more prone to poisoning by amines. Raney Nickel is robust for nitrile-to-amine conversions, specifically in the presence of ammonia to suppress dimerization [2].

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[4]

  • Gould, F. E., et al. "Hydrogenation of Nitriles." Organic Syntheses, Coll. Vol. 6, 1988, p. 132. (Demonstrates the necessity of ammonia in nitrile hydrogenation to prevent secondary amine formation).

  • Watson, D. J. "Optimization of the Reductive Amination of Aldehydes." Organic Process Research & Development, vol. 16, no. 2, 2012.

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Isobutyraldehyde, STAB, and Raney Nickel before experimentation.

Sources

Side-product formation in the synthesis of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side-Product Formation & Optimization

Current Status: Operational | Tier: Level 3 (Senior Application Scientist)

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because your pyrrolidine scaffold—a critical pharmacophore in molecules like Captopril, Ramipril, and various proline-based organocatalysts—is contaminated with regioisomers, hydrolysis byproducts, or open-chain intermediates.

This guide moves beyond standard "recipes" to address the causality of failure . We analyze the competing mechanistic pathways that degrade yield and purity, providing self-validating protocols to correct them.

Module 1: 1,3-Dipolar Cycloaddition (Azomethine Ylides)

The Issue: Formation of Oxazolidines , Regioisomers , and Polymerized Dipoles .

The reaction of azomethine ylides with dipolarophiles (alkenes/alkynes) is the most versatile route to pyrrolidines. However, it is prone to specific side reactions when the dipole is unstable or the dipolarophile is mismatched.

Diagnostic Q&A

Q1: I am detecting significant amounts of oxazolidines instead of my desired pyrrolidine. Why? Diagnosis: You are seeing Dipole Trapping . The azomethine ylide (dipole) is reacting with the carbonyl precursor (aldehyde/ketone) or a solvent impurity rather than your alkene dipolarophile. This is common when the dipolarophile is electron-neutral or sterically hindered.

  • The Fix:

    • Increase Dipolarophile Concentration: Use a 2–5 equivalent excess of the alkene to outcompete the aldehyde.

    • Slow Addition: Add the aldehyde precursor slowly to the amine/dipolarophile mixture to keep the instantaneous concentration of free aldehyde low.

    • Water Scavenging: Ensure anhydrous conditions; water hydrolyzes the imine intermediate before the dipole forms.

Q2: My endo/exo ratio is poor (e.g., 50:50). How do I force the endo product? Diagnosis: Lack of Secondary Orbital Interaction or Metal Chelation Failure.

  • The Fix:

    • Metal Templating: Switch to Ag(I) or Cu(I) catalysts with bulky phosphine ligands (e.g., (S)-QUINAP). The metal coordinates the dipole, creating a rigid "U" or "W" shape that dictates facial selectivity.

    • Temperature Modulation: Lower temperatures (-20°C to 0°C) favor the endo product (kinetic control), while reflux often equilibrates to the thermodynamic exo product.

Visualizing the Divergence: Pathway Analysis

The following diagram illustrates where the reaction diverges into failure modes.

AzomethinePathways Precursors Amine + Aldehyde Imine Imine Intermediate Precursors->Imine - H2O Dipole Azomethine Ylide (1,3-Dipole) Imine->Dipole Thermal/Metal Hydrolysis Hydrolysis: Reversion to Start Imine->Hydrolysis + H2O (Wet Solvent) TS Concerted TS (Metal Coordinated) Dipole->TS + Alkene (Fast) Oxazolidine Side Product: Oxazolidine Dipole->Oxazolidine + Aldehyde (Trap) Oligomer Oligomerization Dipole->Oligomer No Trap Present Alkene Dipolarophile (Alkene) Alkene->TS Pyrrolidine Target: Substituted Pyrrolidine TS->Pyrrolidine Cycloaddition AldehydeTrap Excess Aldehyde AldehydeTrap->Oxazolidine

Caption: Mechanistic divergence in 1,3-dipolar cycloaddition. Red paths indicate failure modes leading to oxazolidines or oligomers.

Module 2: Intramolecular Cyclization (Nucleophilic Substitution)

The Issue: Elimination (Enamines) vs. Cyclization .

When synthesizing pyrrolidines via intramolecular N-alkylation (e.g., cyclizing a 4-haloamine), the competition is between closing the ring (


) and eliminating the leaving group (

).
Diagnostic Q&A

Q3: I see the open-chain alkene product instead of the ring. Is my base too strong? Diagnosis: Yes, you are promoting E2 elimination.

  • The Fix:

    • Change the Base: Switch from strong/bulky bases (e.g., t-BuOK, LDA) to weaker, non-nucleophilic bases (e.g.,

      
       or 
      
      
      
      in MeCN).
    • Leaving Group Tuning: Iodides are better leaving groups than bromides for cyclization, often allowing milder conditions that disfavor elimination.

    • Baldwin's Rules Check: Ensure your geometry is 5-exo-tet (favorable). If you are attempting a 5-endo-tet cyclization (attacking a double bond within the putative ring), it is disfavored and will likely fail.

Q4: The reaction stalls at the intermediate. Why won't the ring close? Diagnosis: Rotameric Lock. The intermediate may be stuck in a conformation where the nucleophilic nitrogen and the electrophilic carbon are far apart (anti-periplanar).

  • The Fix: Introduce a "Thorpe-Ingold" effect. Bulky substituents on the carbon chain compress the bond angles, forcing the reactive ends closer together.

Protocol: Optimized Ag(I)-Catalyzed Cycloaddition

Use this protocol to minimize oxazolidine formation and maximize stereocontrol.

ParameterRecommendationRationale
Catalyst AgOAc (3-5 mol%) + LigandSilver(I) binds the dipole effectively; Acetate acts as a mild base to deprotonate the imine.
Ligand (S)-QUINAP or dppfBidentate ligands create a rigid chiral pocket, enhancing endo selectivity [1].
Solvent Toluene or DCM (Dry)Non-polar solvents stabilize the transition state; dryness prevents hydrolysis.
Stoichiometry 1.0 : 1.2 : 1.5 (Amine : Aldehyde : Alkene)Slight excess of alkene ensures the dipole is trapped by the dipolarophile, not the aldehyde.
Temperature -20°C to RTLow temp favors the kinetic endo product; high temp risks retro-cycloaddition.
Module 3: Organocatalysis & Hydrogenation

The Issue: Over-reduction and Catalyst Deactivation .

Diagnostic Q&A

Q5: During hydrogenation of pyrroles to pyrrolidines, I get ring opening. Diagnosis: Hydrogenolysis of the C-N bond. This occurs on active metal surfaces (Pd/C) under high pressure or acidic conditions.

  • The Fix:

    • Switch Catalyst: Use Rh/Alumina or RuO2 . These are less prone to hydrogenolysis than Pd.

    • Acid Control: Avoid strong acids. If protonation is needed, use acetic acid.

Q6: My organocatalytic Michael cascade is giving racemic products. Diagnosis: Background Reaction. The uncatalyzed reaction between the reactants is competing with the catalyzed pathway.

  • The Fix:

    • Lower Temperature: The catalyzed pathway usually has a lower activation energy. Cooling the reaction slows the background (racemic) reaction more than the catalyzed one.

    • Additives: Addition of weak acids (e.g., Benzoic acid) can accelerate iminium ion formation, making the chiral cycle faster than the background noise [2].

Troubleshooting Logic Tree

Use this flow to determine the next step in your experimental design.

TroubleshootingTree Start Problem Identification Branch1 Wrong Regio/Stereoisomer? Start->Branch1 Branch2 No Cyclization (Open Chain)? Start->Branch2 Branch3 Decomposition/Side Products? Start->Branch3 Sol1 Check Metal Catalyst (Switch Ag to Cu or change Ligand) Branch1->Sol1 Sol2 Lower Temperature (Favor Kinetic Endo) Branch1->Sol2 Sol3 Check Baldwin Rules (Is it 5-endo-tet?) Branch2->Sol3 Sol4 Switch Base (Prevent Elimination) Branch2->Sol4 Sol5 Dry Solvents (Prevent Hydrolysis) Branch3->Sol5 Sol6 Reduce H2 Pressure (Prevent Ring Opening) Branch3->Sol6

Caption: Decision matrix for troubleshooting common pyrrolidine synthesis failures.

References
  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Source: Chemical Communications (RSC). URL:[Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Source: Organometallics (ACS). URL:[Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Source: Molecules (MDPI). URL:[Link]

Technical Support Center: Purification of 1-(1-Isobutylpyrrolidin-3-yl)methanamine

[1]

Topic: Removal of impurities from 1-(1-Isobutylpyrrolidin-3-yl)methanamine CAS Reference: Analogous to 1187930-98-4 / General Class: 1,3-substituted pyrrolidines Support Tier: Level 3 (Senior Application Scientist)

Introduction & Molecule Profile

Welcome to the technical support hub for 1-(1-Isobutylpyrrolidin-3-yl)methanamine . This guide addresses the specific challenges of purifying this diamine intermediate.

The Core Challenge: This molecule possesses two distinct nitrogen centers:

  • Ring Nitrogen (Position 1): A tertiary amine substituted with an isobutyl group. It is sterically hindered and moderately basic.

  • Exocyclic Nitrogen (Methanamine): A primary amine. It is highly nucleophilic, prone to oxidation, and responsible for "dimer" formation during synthesis.

Because the molecule is highly polar and water-soluble, standard aqueous workups often result in poor recovery. Furthermore, its dual-amine nature causes severe tailing on silica gel.[1]

Diagnostic Matrix: Identifying Your Impurity

Before selecting a purification protocol, identify the specific contaminant profile using this matrix.

Impurity TypeLikely OriginDiagnostic Signal (1H NMR / LCMS)
Starting Material (Ketone) Unreacted 1-isobutylpyrrolidin-3-oneNMR: Missing doublet at ~2.5-2.6 ppm (CH2-NH2).[1] Presence of carbonyl stretch in IR.
Starting Material (Nitrile) Unreacted 1-isobutylpyrrolidin-3-carbonitrileLCMS: Mass = Target - 4 amu.[1] NMR: Distinct lack of CH2-NH2 protons.[1]
"Dimer" (Secondary Amine) Reductive amination side-product (Two pyrrolidine rings linked)LCMS: Mass = [2x Target] - NH3.[1] NMR: Complex multiplet integration in aromatic/alkene region if reductive amination used benzyl groups; otherwise, doubling of ring signals.
Des-isobutyl Analog Incomplete alkylation or dealkylationLCMS: Mass = Target - 57 (Isobutyl).[1]
Inorganic Salts Boron/Aluminum residues from reductionVisual: White, gummy precipitate that does not dissolve in DCM/MeOH. Ash residue upon combustion.

Troubleshooting Module A: Chemical Purification (The "Smart" Extraction)

Issue: Product is water-soluble; low recovery during standard extraction.[1] Solution: A "Salting-Out" pH Swing Protocol.[1]

Standard extraction fails because the diamine partitions into water at neutral pH. You must exploit the high pKa of the primary amine (~10.5) and the tertiary amine (~9.5).

Protocol 1: The pH-Swing Salting-Out Method
  • Acidification: Dissolve crude oil in minimal water (10 mL/g). Add 6M HCl until pH < 1. Why? Both amines form hydrochloride salts, becoming strictly water-soluble.[1] Neutrals (unreacted ketone/nitrile) remain organic.

  • Wash: Extract the aqueous acidic layer with MTBE (Methyl tert-butyl ether) x 2. Discard organic layer. MTBE is preferred over Ethyl Acetate here to prevent ester hydrolysis by strong acid.

  • Basification (The Critical Step): Cool the aqueous layer to 0°C. Slowly add 50% NaOH or KOH pellets until pH > 12.

    • Note: The solution will become cloudy (oiling out).

  • Saturation: Saturate the aqueous phase with solid NaCl. Why? This "salting out" effect forces the highly polar diamine out of the water phase.

  • Extraction: Extract with DCM:Isopropanol (9:1) x 4.

    • Expert Tip: Pure DCM is often insufficient for diamines. The 10% Isopropanol disrupts hydrogen bonding with water, significantly improving recovery [1].

  • Drying: Dry combined organics over Na2SO4 (Sodium Sulfate), filter, and concentrate.

Troubleshooting Module B: Chromatographic Separation

Issue: Broad, tailing peaks on silica gel; poor separation of impurities. Solution: Amine-Modified Mobile Phases or Functionalized Silica.[1][2]

Silica gel is acidic (pKa ~5). Basic amines interact strongly with silanols, causing tailing.[3]

Visualization: The Anti-Tailing Workflow

ChromatographyWorkflowcluster_legendKey MechanismStartCrude Amine MixtureDecisionIs the impuritynon-polar (Starting Material)?Start->DecisionMethodAMethod A: Flash Chromatography(DCM/MeOH + Additive)Decision->MethodAYesMethodBMethod B: Reverse Phase (C18)High pH BufferDecision->MethodBNo (Polar Impurities)AdditiveCRITICAL STEP:Add 1% Triethylamine (TEA)or NH4OH to Mobile PhaseMethodA->AdditiveColumnPrepPre-saturate Column:Flush with 5% TEA/DCMthen equilibrateAdditive->ColumnPrepElutionGradient Elution:0% -> 10% MeOH in DCM(Maintain 1% TEA)ColumnPrep->ElutionResultSharp Peaks:Target Amine elutes earlySalts stay on columnElution->ResultExplanationTEA blocks acidic silanol sites,preventing product adsorption.

Caption: Workflow for suppressing amine tailing during flash chromatography using mobile phase modifiers.

Protocol 2: The "Buffered" Silica Column
  • Stationary Phase: Standard Flash Silica (40-63 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA) or 1% NH4OH (28% aq).

  • Mobile Phase B: Methanol (MeOH) + 1% TEA or 1% NH4OH.

    • Warning: Do not mix NH4OH with Ethyl Acetate (transamidation risk). Stick to DCM/MeOH.

  • Equilibration: Flush the column with 3 CV (Column Volumes) of 5% Mobile Phase B to saturate silanol groups with the base modifier [2].

  • Loading: Load sample as a liquid injection (dissolved in DCM) or dry load on Celite. Do not acidify the sample.

Troubleshooting Module C: Scavenging & Distillation

Issue: Trace "dimer" or aldehyde impurities persist after chromatography. Solution: Chemical Scavenging or Vacuum Distillation.

Option 1: Scavenging Aldehydes/Ketones

If the impurity is unreacted 1-isobutylpyrrolidin-3-one:

  • Dissolve crude in DCM.

  • Add Polymer-supported Bisulfite (2-3 equivalents).[1]

  • Shake for 4 hours. The aldehyde/ketone binds to the resin.

  • Filter and evaporate.

Option 2: Kugelrohr Distillation (Gold Standard)

For 1-(1-Isobutylpyrrolidin-3-yl)methanamine, distillation is often superior to chromatography because the molecule is volatile under high vacuum but the "dimer" and inorganic salts are not.[1]

  • Vacuum: < 1 mmHg (High Vacuum essential).

  • Oven Temp: 80°C - 120°C (Estimate).

  • Procedure:

    • Place crude oil in the source bulb.

    • Ramp temperature slowly.

    • The colorless diamine will distill over; heavy dimers and salts remain in the pot.

Frequently Asked Questions (FAQ)

Q: My product is an oil, but I need a solid for stability. What should I do? A: Diamines are rarely crystalline free bases. Convert it to the Dihydrochloride or Dioxalate salt.

  • Protocol: Dissolve the oil in Et2O or EtOH. Add 2.2 equivalents of HCl (4M in Dioxane). A white precipitate should form immediately. Filter and wash with dry ether. This stabilizes the primary amine against oxidation.

Q: I see a "ghost peak" in NMR at 1.5 ppm (Water/Grease) that won't go away. A: This molecule is hygroscopic. The "water" peak often overlaps with the isobutyl multiplets. Dry the oil by azeotroping with Toluene x 3 on a rotovap, then dry under high vacuum for 12 hours.

Q: Why is my yield >100%? A: You likely have trapped solvent (DCM) or inorganic salts.

  • Check: Run an elemental analysis or check the 1H NMR for a singlet at 5.30 ppm (DCM).

  • Fix: Redissolve in dry ether, filter off the insoluble inorganic salts, and re-evaporate.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for solvent/reagent purification protocols).

  • Biotage Application Notes. (2023). Strategies for Flash Chromatography of Basic Amines. (Detailed guide on silanol suppression).

  • American Chemical Society. (2008). Practical Guide for Buffer-Assisted Isolation and Purification of Amines. (Methodology for pH-swing extraction).

  • ResearchGate / J. Org Chem. (2019).[4] Synthesis and impurity profiling of pyrrolidine derivatives. (Context on reductive amination side products).

Stability and storage of 1-(1-Isobutylpyrrolidin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 1-(1-Isobutylpyrrolidin-3-yl)methanamine

Introduction: Compound Profile

Compound: 1-(1-Isobutylpyrrolidin-3-yl)methanamine Molecular Formula: C


H

N

Molecular Weight: 156.27 g/mol CAS Number: (Specific CAS often varies by salt form; typically listed as CBR01867 in Aldrich libraries or similar catalogs for the free base).[1][2][3] Physical State: Typically a colorless to pale yellow viscous liquid (free base) or white solid (hydrochloride salt).[2][3][4]

Executive Summary: As a Senior Application Scientist, I often see this class of diamines mishandled due to an underestimation of their hygroscopicity and reactivity with atmospheric CO


.[2][3][4] This molecule contains two basic centers: a tertiary amine within the pyrrolidine ring and a primary exocyclic amine.[2][3][4] The primary amine is the "Achilles' heel" regarding stability—it avidly scavenges carbon dioxide to form carbamates and absorbs moisture, transforming free-flowing oils into gummy solids.[2][3][4]

This guide provides a self-validating system for storage and troubleshooting to ensure your experimental reproducibility.

Module 1: Critical Storage Protocols

The stability of 1-(1-Isobutylpyrrolidin-3-yl)methanamine is binary: it is robust when stored correctly but degrades rapidly (hours to days) when exposed to ambient air.[1][2]

The "Golden Standard" Storage Protocol

For the Free Base (Liquid/Oil):

  • Atmosphere: Must be stored under Argon or Nitrogen .[2][3][4] The primary amine reacts with CO

    
     in the air to form solid carbamates (white crust).[2][3][4]
    
  • Temperature: Store at 2–8°C for short-term (<1 month). For long-term (>6 months), store at -20°C .

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bottles for long-term storage as amines can leach plasticizers or diffuse through thin walls.[2][3][4]

  • Seal: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant.[2][3][4]

For the Hydrochloride Salt (Solid):

  • Atmosphere: Ambient air is generally acceptable if the container is tightly sealed, but a desiccator is preferred.[2][3][4]

  • Temperature: Room temperature (RT) is acceptable; 2–8°C extends shelf life.[2][3][4]

  • Hygroscopicity: The salt is hygroscopic.[2][3][4] Allow the bottle to warm to room temperature before opening to prevent condensation.[2][3][4]

Visualizing the Storage Decision Matrix

StorageProtocol Start Received Compound FormCheck Check Form Start->FormCheck FreeBase Free Base (Liquid/Oil) FormCheck->FreeBase Salt HCl/TFA Salt (Solid) FormCheck->Salt Argon Purge Headspace with Argon/N2 FreeBase->Argon Desiccant Store in Desiccator Salt->Desiccant TempBase Store at -20°C (Long Term) 2-8°C (Active Use) Argon->TempBase SealBase Seal: Teflon Cap + Tape TempBase->SealBase TempSalt Store at RT or 2-8°C Desiccant->TempSalt

Caption: Decision tree for optimal storage conditions based on the chemical form of the amine.

Module 2: Troubleshooting & FAQs

Q1: My clear liquid sample has turned yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidative degradation .[2][3][4] Primary amines are susceptible to oxidation by atmospheric oxygen, forming N-oxides or imine impurities (Schiff bases).[2][3][4]

  • Solution:

    • Light Yellow: Likely >95% pure.[2][3][4] Run a ¹H NMR. If the peaks are sharp and integrals match, it is usable for most reactions.[2][3][4]

    • Dark Brown/Black: Significant degradation.[2][3][4] Purification via vacuum distillation (for free base) or recrystallization (for salts) is required.[2][3][4]

Q2: There is a white solid crust forming around the cap or inside the liquid.[2][3][4] What is it?

  • Diagnosis: This is Amine Carbonate/Carbamate formation .[2][3][4] The primary amine group (-CH

    
    NH
    
    
    
    ) reacts with atmospheric CO
    
    
    .[2][3][4]
    • Mechanism:[1][5] R-NH

      
       + CO
      
      
      
      
      
      R-NHCOOH
      
      
      R-NHCOO
      
      
      H
      
      
      N
      
      
      -R.[1][2][3][4]
  • Solution: This process is reversible.

    • Protocol: Dissolve the material in an organic solvent (DCM or EtOAc) and wash with 1M NaOH.[2][3][4] This deprotonates the carbamate, releasing CO

      
       and regenerating the free amine.[2][3][4] Dry the organic layer over Na
      
      
      
      SO
      
      
      and concentrate.[2][3][4]

Q3: The compound "smokes" when I open the bottle.

  • Diagnosis: If stored near acids (like HCl or Acetic Acid), the volatile amine vapors react with acid vapors in the air to form microscopic salt particles (smoke).[2][3][4]

  • Action: Segregate amine storage from acid storage immediately.

Q4: I see extra peaks in the NMR around 3.0–4.0 ppm that disappear after adding D


O. 
  • Diagnosis: These are likely exchangeable protons from water or the ammonium species if the sample is wet.[2][3][4]

  • Verification: If the sample was exposed to air, you might also see a broad peak for the carbamate carbonyl carbon in

    
    C NMR around 160 ppm.[2][3][4]
    

Module 3: Handling & Re-Purification

If your sample has degraded, use these protocols to restore purity.

Protocol A: Removing Water & Carbonates (The "Wash" Method)

Use this if the sample has solidified or become cloudy.[3]

  • Dissolve: Take the crude amine and dissolve in Dichloromethane (DCM) (approx. 10 mL per gram).

  • Basify: Wash the organic layer with 1M NaOH or Sat. NaHCO

    
      (2 x 10 mL). Note: Strong base drives the equilibrium back to the free amine.
    
  • Dry: Separate the organic layer and dry over solid KOH or anhydrous Na

    
    SO
    
    
    
    . (KOH is excellent for amines as it minimizes salt formation).[2][3][4]
  • Concentrate: Remove solvent under reduced pressure. Backfill the rotavap with Nitrogen, not air. [2][3][4]

Protocol B: Vacuum Distillation (For High Purity)

Use this for dark brown samples.[3][4]

  • Setup: Short-path distillation apparatus.

  • Vacuum: High vacuum is required (< 1 mmHg) due to the molecular weight (~156 g/mol ) and polarity.[2][3][4]

  • Heat: Expect a boiling point significantly higher than simple pyrrolidines.[2][3][4] (Estimated bp: 80–100°C at 0.5 mmHg).[2][3][4]

  • Collection: Discard the first few drops (forerun) and collect the clear fraction.

Degradation Pathway Visualization

Degradation Amine Pure Amine (R-NH2) Carbamate Ammonium Carbamate (White Solid/Crust) Amine->Carbamate Fast (Minutes) Imine Oxidation Products (Yellow/Brown Color) Amine->Imine Slow (Weeks) CO2 + CO2 (Air) Oxidation + O2 (Time/Light)

Caption: Primary degradation pathways: Rapid CO2 absorption (reversible) and slow oxidation (irreversible).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17389965, (1-Methylpyrrolidin-3-yl)methanamine (Analogous Structure).[2][3][4] [Link][2][3][4][6][7]

  • European Medicines Agency. Guideline on declaration of storage conditions.[2][3][4] [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

Sources

Optimization of reaction parameters for isobutylpyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Parameters for N-Isobutylpyrrolidine

Doc ID: CHEMO-OPT-882 | Last Updated: 2024-05-20 Audience: Medicinal Chemists, Process Development Scientists

Core Directive & Scope

User Notice: This guide focuses specifically on the synthesis of 1-isobutylpyrrolidine (N-isobutylpyrrolidine) via the functionalization of the pyrrolidine nitrogen. This is a critical intermediate in SAR (Structure-Activity Relationship) studies for GPCR ligands and local anesthetics.

While direct alkylation is possible, this guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" protocol due to its superior chemoselectivity and minimized side-product profile compared to traditional alkyl halides.

Reaction Design & Reagent Selection

Method A: The "Gold Standard" (Reductive Amination)

Mechanism: Direct Reductive Amination (DRA) via the Abdel-Magid protocol. Why this works: Pyrrolidine is a secondary amine. Reacting it with isobutyraldehyde forms an iminium ion intermediate. The use of Sodium Triacetoxyborohydride (STAB) is crucial because it is mild enough not to reduce the aldehyde competitively, but strong enough to reduce the resulting iminium species rapidly.

Reagent Causality Table
ReagentRoleOptimization Insight
Pyrrolidine NucleophileUse slight excess (1.1 equiv) if aldehyde is precious; otherwise, use 1.0 equiv to simplify workup.
Isobutyraldehyde ElectrophileCritical: Freshly distilled. Old aldehyde contains isobutyric acid, which quenches the hydride and forms salts.
NaBH(OAc)₃ Reducing AgentSelection Logic: Unlike NaBH₄, STAB does not reduce the aldehyde at neutral pH. It selectively targets the iminium ion [1].[1]
DCE (1,2-Dichloroethane) SolventWhy: Facilitates faster reaction rates than THF. Safety: If DCE is restricted, THF is a viable alternative but may require longer reaction times [1].
Acetic Acid (AcOH) CatalystTweak: Generally not needed for pyrrolidine (a strong nucleophile). Add 1.0 equiv only if reaction stalls (activates the imine).
Method B: Direct Alkylation (Nucleophilic Substitution)

Mechanism: SN2 Substitution using Isobutyl Bromide. Context: Use only if STAB reagents are unavailable or cost-prohibitive for large-scale non-GMP batches. Risk: Isobutyl halides are beta-branched, making them prone to E2 elimination (forming isobutylene gas) rather than substitution, leading to lower yields.

Experimental Protocols

Protocol A: Optimized Reductive Amination (Recommended)

Scale: 10 mmol basis Time: 2–4 Hours

  • Preparation: In a dry 50 mL round-bottom flask, dissolve Isobutyraldehyde (0.72 g, 10 mmol) in DCE (20 mL).

  • Amine Addition: Add Pyrrolidine (0.71 g, 10 mmol) in one portion.

    • Observation: The solution may warm slightly (exothermic iminium formation).

    • Checkpoint: Stir for 15 minutes. If the solution turns cloudy, water is forming; this is normal.

  • Reduction: Cool to 0°C (ice bath). Add NaBH(OAc)₃ (3.18 g, 15 mmol, 1.5 equiv) in 3 portions over 10 minutes.

    • Why: Portion-wise addition prevents temperature spikes that could decompose the hydride.

  • Reaction: Remove ice bath and stir at Room Temperature (20–25°C) under Nitrogen.

    • Monitoring: Check TLC (Mobile Phase: 10% MeOH in DCM + 1% NH₄OH) or GC-MS after 2 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (20 mL).

  • Workup (Acid-Base Purification):

    • Extract organics with DCM (2 x 20 mL).

    • Crucial Step: The product is a tertiary amine.[2] If purity is low, extract the organic layer with 1M HCl (product goes to aqueous phase). Wash aqueous layer with ether (removes neutral impurities). Basify aqueous layer to pH 12 with NaOH. Extract back into DCM.

  • Isolation: Dry over Na₂SO₄ and concentrate.

Visualization of Reaction Logic

Reaction Pathway & Troubleshooting Logic

ReactionLogic Start Start: Isobutyraldehyde + Pyrrolidine Hemiaminal Intermediate: Hemiaminal Start->Hemiaminal Mixing Side_AldehydeRed Side Product: Isobutanol (Direct Reduction) Start->Side_AldehydeRed If NaBH4 used (Non-selective) Side_Elimination Side Product: Isobutylene (If Alkylation used) Start->Side_Elimination If Alkyl Halide used Iminium Key Intermediate: Iminium Ion Hemiaminal->Iminium -H2O (Fast) Product Product: N-Isobutylpyrrolidine Iminium->Product NaBH(OAc)3 (Selective Reduction)

Caption: Mechanistic pathway highlighting the selectivity of STAB (Green path) versus the risks of non-selective reducing agents (Red path).

Troubleshooting & Optimization Guide

Issue 1: Low Conversion / Starting Material Remains

Symptom: GC-MS shows unreacted pyrrolidine and isobutyraldehyde after 4 hours.

Potential CauseVerificationCorrective Action
Wet Solvent Water hydrolyzes the iminium ion back to aldehyde.Use anhydrous DCE or add 4Å Molecular Sieves to the reaction pot.
Old Hydride NaBH(OAc)₃ smells strongly of acetic acid and is clumping.Use fresh reagent. If unavailable, increase equivalents to 2.5x.
Steric Hindrance Isobutyl group slows attack.Add Acetic Acid (1.0 equiv) . This protonates the intermediate, accelerating iminium formation [1].
Issue 2: "Mystery" Impurity at M+ = 74 (Isobutanol)

Symptom: Significant amount of alcohol seen in GC. Root Cause: Direct reduction of the aldehyde.[3] Fix: You likely used NaBH₄ or NaCNBH₃ at the wrong pH.

  • Correction: Switch to NaBH(OAc)₃.[1][4] If you must use NaCNBH₃, ensure pH is adjusted to 6–7.[1] Do not use NaBH₄ in the presence of the aldehyde; use a two-step method (form imine in MeOH, evaporate, then reduce) [2].

Issue 3: Emulsion during Workup

Symptom: Organic and aqueous layers won't separate. Root Cause: Pyrrolidine derivatives act as surfactants at neutral pH. Fix:

  • Saturate the aqueous layer with solid NaCl (Brine).

  • Filter the mixture through a Celite pad if fine solids (boron salts) are present.

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction in Methanol? A: Not recommended for the STAB protocol. NaBH(OAc)₃ reacts rapidly with methanol, decomposing the reagent before it can reduce your imine. If you must use methanol (for solubility), use NaCNBH₃ (Sodium Cyanoborohydride) instead, but be aware of cyanide toxicity and the need for pH adjustment [3].

Q: Why is my yield low using Isobutyl Bromide (Alkylation method)? A: Isobutyl bromide is a beta-branched primary halide. The steric bulk around the beta-carbon hinders the SN2 attack by pyrrolidine, favoring E2 elimination. This produces isobutylene gas (which bubbles out) and HBr salt of pyrrolidine, killing the yield. Switch to Reductive Amination.

Q: How do I store N-isobutylpyrrolidine? A: As a tertiary amine, it is prone to N-oxidation over time. Store under nitrogen/argon in a dark glass vial at 4°C. For long-term storage, convert it to the HCl salt (white solid), which is indefinitely stable.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Troubleshooting guide for pyrrolidine ring formation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist) | Ticket ID: PYR-SYN-2024

Welcome to the Pyrrolidine Synthesis Support Hub. This guide is structured to troubleshoot the three most common synthetic pathways for pyrrolidine formation: [3+2] Cycloaddition , Intramolecular Nucleophilic Substitution , and Reductive Amination .

🛠️ Triage: Select Your Synthetic Route

Before troubleshooting, confirm you are applying the correct methodology for your substrate class.

MethodSelection Start Start: Substrate Analysis Q1 Do you have an Alkene + Azomethine Ylide Precursor? Start->Q1 Q2 Do you have a linear amine with a leaving group? Q1->Q2 No Method1 Route A: [3+2] Cycloaddition (High Stereocontrol) Q1->Method1 Yes Q3 Do you have a 1,4-dicarbonyl or u03b3-amino ketone? Q2->Q3 No Method2 Route B: Intramolecular Nucleophilic Substitution (Baldwin's Rules) Q2->Method2 Yes Q3->Start No match found Method3 Route C: Reductive Amination (High Throughput) Q3->Method3 Yes

Figure 1: Decision matrix for selecting the optimal pyrrolidine synthesis pathway based on available precursors.

📂 Module 1: 1,3-Dipolar Cycloaddition (Azomethine Ylides)

Core Utility: Generating highly substituted pyrrolidines with up to four stereocenters.[1][2] Common Precursors: Aldehydes + Amino esters (generate ylide in situ) + Electron-deficient alkenes.

📉 Troubleshooting Log
SymptomRoot Cause AnalysisResolution Protocol
Low Yield (<30%) Ylide Dimerization: The azomethine ylide is reacting with itself rather than the dipolarophile.Slow Addition: Add the ylide precursor (e.g., amino ester) via syringe pump over 4 hours to keep steady-state concentration low. Stoichiometry: Increase dipolarophile equivalents to 1.5–2.0 eq.
Poor Endo/Exo Selectivity Thermal vs. Kinetic Control: Thermal conditions often favor the thermodynamic product (Exo), while metal catalysts can lock the kinetic (Endo) path.Switch to Metal Catalysis: Use Ag(I) or Cu(I) salts (3–5 mol%). The metal coordinates the ylide, enforcing a specific geometry (W-shaped vs S-shaped).
No Reaction Wet Solvents: Water quenches the in situ generated iminium ion before ylide formation.Desiccant Addition: Add activated 4Å molecular sieves to the reaction vessel. Ensure solvents are anhydrous (<50 ppm H₂O).
Regioisomer Scrambling Electronic Mismatch: The electronic bias of the alkene is insufficient to direct the dipole.Frontier Orbital Matching: If using electron-rich alkenes, ensure the ylide is sufficiently electron-deficient. Calculate HOMO/LUMO gaps or switch to an electron-deficient dipolarophile (e.g., maleimide).
🔬 Deep Dive: Stereochemical Control Mechanism

The stereochemical outcome is dictated by the geometry of the azomethine ylide dipole.

  • S-shaped ylides (often metal-chelated)

    
    Endo  cycloadducts.
    
  • W-shaped ylides (often thermal/non-chelated)

    
    Exo  cycloadducts.
    

Stereocontrol cluster_paths Dipole Geometry Determination Precursor Imine Precursor Metal Add Metal (Ag/Cu) (Chelation Control) Precursor->Metal Thermal Thermal Only (Steric Control) Precursor->Thermal SYlide S-Shaped Dipole (Metal Locked) Metal->SYlide WYlide W-Shaped Dipole (Relaxed) Thermal->WYlide Endo Endo-Pyrrolidine (Kinetic Product) SYlide->Endo [3+2] Exo Exo-Pyrrolidine (Thermodynamic Product) WYlide->Exo [3+2]

Figure 2: Mechanistic divergence in azomethine ylide cycloadditions. Metal chelation locks the dipole geometry, dictating the diastereomeric outcome.

📂 Module 2: Intramolecular Nucleophilic Substitution

Core Utility: Synthesis of simple, non-aromatic pyrrolidines from linear chains. Critical Constraint: Baldwin's Rules .

⚠️ Critical Alert: The 5-Endo-Tet Trap

A common failure mode is attempting a 5-endo-tet cyclization.

  • Scenario: You have a nucleophile attacking a double bond within the forming ring.

  • Verdict: Disfavored. The orbital trajectory requires the nucleophile to attack from an impossible angle.

  • Solution: Redesign the substrate to a 5-exo-tet system (attacking a leaving group outside the ring) or a 5-exo-trig system.

🧪 Validated Protocol: 5-Exo-Tet Cyclization

Substrate: 4-halo-butylamine (or protected equivalent).

  • Preparation: Dissolve amino-halide in MeCN (0.1 M). Note: High dilution prevents intermolecular polymerization.

  • Base Addition: Add K₂CO₃ (3.0 eq).

  • Heat: Reflux at 80°C.

  • Checkpoint (Self-Validating):

    • TLC Analysis: Spot starting material vs. reaction.[3] Product should be significantly more polar (if free amine) or less polar (if N-protected).

    • If polymerization occurs: You will see a streak on the TLC baseline. Action: Dilute reaction to 0.01 M.

📂 Module 3: Reductive Amination

Core Utility: Forming pyrrolidines from 1,4-dicarbonyls or


-amino ketones.
📉 Troubleshooting Log
SymptomRoot Cause AnalysisResolution Protocol
Incomplete Conversion Incorrect pH: Imine formation is acid-catalyzed, but too much acid protonates the amine (rendering it non-nucleophilic).Buffer System: Maintain pH 4–5 using Acetic Acid/NaOAc buffer. This is the "Goldilocks" zone for imine formation.
Reduction of Ketone/Aldehyde Reducing Agent Too Strong: NaBH₄ reduces the carbonyl before the imine forms.[4]Reagent Switch: Use NaBH(OAc)₃ or NaBH₃CN . These are less reactive and will selectively reduce the imine over the carbonyl.
Side Product: Alcohol Direct Reduction: See above.Stepwise Addition: Allow the amine and carbonyl to stir for 2 hours (pre-formation of imine) before adding the reducing agent.
📊 Reagent Selection Matrix
ReagentReactivitypH ToleranceBest For...
NaBH₄ HighBasicSimple reductions; requires stepwise addition for amination.
NaBH₃CN MediumAcidic (pH 2-5)The classic choice; toxic (generates HCN).
NaBH(OAc)₃ MildNeutral/Mild AcidRecommended Standard. Non-toxic, high chemoselectivity.

📚 References

  • Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810.

  • Pandey, G., et al. (2006). [3+2] Cycloaddition of non-stabilized azomethine ylides. Tetrahedron, 62(3), 653-729.

  • Baldwin, J. E. (1976).[5] Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Nájera, C., & Sansano, J. M. (2007). Catalytic enantioselective 1,3-dipolar cycloaddition reaction of azomethine ylides and alkenes: the direct asymmetric synthesis of pyrrolidines. Angewandte Chemie International Edition, 46(31), 5834-5849.

Sources

Managing diastereoselectivity in pyrrolidine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Managing Diastereoselectivity in Pyrrolidine Derivative Synthesis

The Diagnostic Hub: Troubleshooting Common Failures

Select the error code that matches your experimental observation to view the resolution.

Ticket #001: "My endo/exo ratio is inconsistent or favors the unwanted isomer."

Diagnosis: This is typically a failure of Kinetic vs. Thermodynamic Control . In 1,3-dipolar cycloadditions (the gold standard for pyrrolidines), the endo adduct is usually the kinetic product due to secondary orbital interactions, while the exo adduct is often the thermodynamic product due to reduced steric strain.

Corrective Action:

  • Temperature Modulation: If you need the endo product, lower the reaction temperature (e.g., -20°C to 0°C). High temperatures (>40°C) promote reversibility (retro-cycloaddition), allowing the system to equilibrate to the more stable exo isomer.

  • Ligand Tuning: Switch to a bulkier chiral ligand. In Ag(I)-catalyzed systems, increasing the steric bulk of the phosphoramidite or ferrocenyl ligand destabilizes the exo-transition state, forcing the reaction through the endo pathway.

  • Metal Center Switch: If using Cu(I), switch to Ag(I). Silver(I) complexes generally coordinate the azomethine ylide in a geometry that rigidly enforces endo-selectivity compared to the more flexible Copper(I) systems.

Ticket #002: "I observe high dr in the crude NMR, but it degrades after column chromatography."

Diagnosis: Silica-Induced Epimerization . Pyrrolidines with electron-withdrawing groups at C-2 or C-4 are prone to acid-catalyzed epimerization. The acidic nature of standard silica gel (


) can protonate the nitrogen or activate the 

-proton, leading to inversion of the stereocenter.

Corrective Action:

  • Pre-treat Silica: Flush your column with 1-5% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes acidic sites.

  • Switch Stationary Phase: Use neutral alumina (Al2O3) instead of silica.

  • Rapid Filtration: Avoid long residence times on the column. If separation is difficult, consider recrystallization or preparative HPLC with a basic buffer (ammonium bicarbonate).

Ticket #003: "Reaction stalls at 50% conversion despite active catalyst."

Diagnosis: Dipole Oxidation or Catalyst Poisoning . Azomethine ylides formed in situ are sensitive to oxidation. Furthermore, Ag(I) catalysts are thiophilic and sensitive to trace halides.

Corrective Action:

  • Degas Solvents: Oxygen can quench the 1,3-dipole. Sparge all solvents with Argon for 15 minutes prior to use.

  • Halide Scavenging: Ensure your amine precursor is a free base, not a hydrochloride salt. If using a salt, you must add exactly 1 equivalent of base (e.g., KOtBu) before adding the metal catalyst, or the chloride ion will precipitate AgCl, killing the catalytic cycle.

Visualization: Troubleshooting Decision Matrix

PyrrolidineTroubleshooting Start Observed Issue LowDR Low Diastereomeric Ratio (dr) Start->LowDR Epimerization Loss of dr after Workup Start->Epimerization LowYield Low Yield / Stalled Rxn Start->LowYield CheckTemp Check Temperature LowDR->CheckTemp CheckSilica Purification Method? Epimerization->CheckSilica CheckO2 Solvent Degassed? LowYield->CheckO2 ActionCool Cool Reaction (Favors Kinetic/Endo) CheckTemp->ActionCool If High Temp CheckLigand Check Ligand Bulk CheckTemp->CheckLigand If Low Temp ActionBulk Increase Steric Bulk (e.g., TF-Bipham) CheckLigand->ActionBulk ActionBase Pre-treat Silica with 1% Et3N or Use Neutral Alumina CheckSilica->ActionBase ActionDegas Sparge with Argon CheckO2->ActionDegas No CheckSalt Amine Salt Used? CheckO2->CheckSalt Yes ActionFreeBase Neutralize HCl before Catalyst Addition CheckSalt->ActionFreeBase

Figure 1: Decision matrix for diagnosing diastereoselectivity and yield failures in pyrrolidine synthesis.

Standard Operating Procedure (SOP)

Protocol: Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition Objective: Synthesis of highly substituted pyrrolidines with >20:1 endo selectivity.

Materials & Reagents
  • Precursor: Iminoester (derived from aldehyde + glycine ester).[1]

  • Dipolarophile: Maleimide or Acrylate derivative.

  • Catalyst: AgOAc or Ag2CO3 (5 mol%).

  • Ligand: Chiral Phosphoramidite or Ferrocenyl ligand (e.g., Fesulphos).

  • Solvent: THF or Toluene (anhydrous, degassed).

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical for Selectivity):

    • In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.05 equiv) and the Chiral Ligand (0.055 equiv) in THF.

    • Stir at room temperature for 30 minutes. Why? This ensures the active chiral Lewis acid species is fully formed before the substrate is introduced, preventing non-selective background reactions.

  • Substrate Addition:

    • Add the Iminoester (1.0 equiv) and Base (if required, e.g., Et3N 1.0 equiv) to the catalyst solution.

    • Cool the mixture to -20°C . Why? Low temperature locks the conformation and favors the kinetic endo pathway.

  • Controlled Cycloaddition:

    • Add the Dipolarophile (1.1 equiv) slowly.

    • Stir at -20°C for 12–24 hours. Monitor by TLC.[2]

  • Self-Validating Stop Condition:

    • Take a 50 µL aliquot, dilute in CDCl3, and run a quick 1H NMR.

    • Validation Check: Look for the disappearance of the imine proton (~8.2 ppm) and the appearance of the pyrrolidine ring protons (3.5–5.0 ppm). If conversion is <90%, do not warm up; add 2 mol% more catalyst and wait.

  • Workup (Epimerization Safe):

    • Filter through a pad of Celite to remove Silver.

    • Concentrate in vacuo.[3]

    • Purify immediately using neutralized silica (see Ticket #002).

Comparative Data: Catalyst Systems

VariableAg(I) / Phosphoramidite Cu(I) / Ferrocenyl Organocatalyst (Proline)
Primary Selectivity Endo (>95:5 dr)Mixed (Substrate dependent)Endo (via H-bonding)
Reaction Temp -20°C to RTRT to 40°CRT
Substrate Scope Broad (Esters, Amides)Moderate (Acrylates)Aldehydes/Nitroolefins
Epimerization Risk Low (Neutral conditions)LowHigh (Acidic additives often used)
Key Advantage Highest diastereocontrolCheaper metalMetal-free, non-toxic

Advanced FAQs (Mechanistic Insights)

Q: Why does the silver-catalyzed reaction favor the endo product? A: The reaction proceeds via a concerted but asynchronous mechanism. The Ag(I) coordinates with the azomethine ylide to form a rigid dipole. In the transition state, the endo approach allows for favorable secondary orbital interactions (SOI) between the nitrogen lone pair of the dipole and the carbonyl group of the dipolarophile (e.g., maleimide). Additionally, bulky ligands on the Silver create a "steric wall" that physically blocks the exo approach.

Q: Can I predict diastereoselectivity using computational tools? A: Yes. DFT calculations (B3LYP/6-31G*) are highly effective for these systems. You should model the Transition State (TS) energies. If


, you will observe >95:5 dr at room temperature.

Visualization: The Endo-Selectivity Mechanism

EndoSelectivity AgComplex Ag(I)-Ligand Complex Ylide Azomethine Ylide (Dipole) AgComplex->Ylide Coordination TS_Endo Endo Transition State (Favored) Ylide->TS_Endo Secondary Orbital Interaction TS_Exo Exo Transition State (Disfavored) Ylide->TS_Exo Steric Clash with Ligand Dipolarophile Dipolarophile (Maleimide) Dipolarophile->TS_Endo Dipolarophile->TS_Exo Product Pyrrolidine (High dr) TS_Endo->Product Kinetic Control

Figure 2: Mechanistic pathway showing the preference for the Endo Transition State due to secondary orbital interactions and ligand sterics.

References

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. (2023). Link

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. (2014). Link

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation. J. Am. Chem. Soc. (2021).[4] Link

  • Thermodynamic and kinetic reaction control. Wikipedia. Link

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide. ACS Omega. (2013). Link

Sources

Preventing decomposition of aminomethylpyrrolidines during workup

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-AMP-001 | Version: 2.1 | Last Updated: 2025-06-15 Department: Chemical Development & Process Safety

Introduction: The "Deceptive" Stability of Aminomethylpyrrolidines

Aminomethylpyrrolidines are privileged scaffolds in medicinal chemistry, frequently appearing in GPCR ligands and kinase inhibitors. However, they present a unique "trifecta" of handling challenges that often manifest as decomposition or low yields:

  • High Polarity (

    
    ):  The free base is water-soluble, leading to massive loss during aqueous extraction.
    
  • Volatility: Low molecular weight variants (e.g., 2-(aminomethyl)pyrrolidine, MW ~100) are volatile liquids that vanish under high vacuum.

  • Oxidative Instability: The pyrrolidine nitrogen is electron-rich and prone to rapid

    
    -oxidation or ring-opening degradation upon exposure to air and light.
    

This guide provides field-proven protocols to prevent these specific failure modes.

Module 1: The "Disappearing Product" Phenomenon

Symptom: The reaction shows full conversion by LCMS, but the mass balance after workup is <20%. Diagnosis: Your product was likely lost to the aqueous layer or evaporated during concentration.

The Science of Loss

The pKa of the pyrrolidine nitrogen is typically ~10.5, and the primary amine is ~9.5. At neutral pH (pH 7), the molecule is dicationic and stays in the water. To extract it, you must reach pH >12. However, at this pH, the free base is highly polar and often partitions poorly into ethyl acetate or ether.

Protocol A: The "Catch and Release" (SCX Purification)

The Gold Standard for Polar Amines. Avoid liquid-liquid extraction entirely. Use Strong Cation Exchange (SCX) resin to capture the amine directly from the reaction mixture or aqueous workup.

Step-by-Step Workflow:

  • Load: Dissolve crude mixture in MeOH or DCM. Load onto a pre-conditioned SCX-2 cartridge (propylsulfonic acid bonded silica).

    • Mechanism:[1][2] The amine protonates and binds ionically to the sulfonic acid sites. Neutral impurities pass through.[2]

  • Wash: Flush with 3 column volumes (CV) of MeOH.

    • Result: Removes non-basic impurities, catalysts, and neutral protecting groups.

  • Release: Elute with 2-3 CV of 2 M

    
     in MeOH .
    
    • Mechanism:[1][2] The massive excess of ammonia deprotonates the amine, breaking the ionic bond and releasing the free base.

  • Concentrate: Evaporate the ammoniacal methanol carefully (see Protocol B).

Visualization: SCX Decision Logic

SCX_Workflow cluster_0 Waste Stream Start Crude Reaction Mixture IsAcidic Is mixture acidic? Start->IsAcidic Neutralize Adjust pH to ~7 (prevent resin hydrolysis) IsAcidic->Neutralize Yes Load Load onto SCX-2 Cartridge IsAcidic->Load No Neutralize->Load Wash Wash with MeOH (Elutes Neutrals/Acids) Load->Wash Elute Elute with 2M NH3 in MeOH (Releases Product) Wash->Elute Conc Concentrate (Carefully!) Elute->Conc

Figure 1: Logic flow for Strong Cation Exchange (SCX) purification, ensuring separation of polar amines from neutral impurities without aqueous extraction.

Module 2: Preventing Volatility & Oxidation

Symptom: Product turns yellow/brown upon storage; NMR shows broad peaks or missing alkyl signals. Diagnosis: Oxidation to


-oxide or evaporation of the free base.
Data: Solvent Selection for Extraction

If you must perform liquid-liquid extraction, choose solvents that maximize the partition coefficient (


) for polar amines.
SolventPolaritySuitabilityNotes
Ethyl Acetate MediumPoor Often fails to extract small polar amines.
Diethyl Ether LowPoor Too non-polar; highly volatile.
DCM / CHCl3 MediumGood Best solubility for polar amines, but risk of quaternization (slow).
n-Butanol HighExcellent Extracts polar amines well but difficult to evaporate (bp 117°C).
IPA / CHCl3 (1:3) HighBest The "magic mix" for extracting polar compounds from water.
Protocol B: Stabilization via Salt Formation

Never store aminomethylpyrrolidines as free bases. They are hygroscopic oils that absorb


 (forming carbamates) and oxidize.

The "Immediate Salt" Method:

  • Elution: Immediately after SCX elution or extraction.

  • Add Acid: Add 1.1 equivalents of 4M HCl in Dioxane or a saturated solution of Oxalic Acid in ether.

  • Precipitate: The amine hydrochloride or oxalate salt will precipitate instantly.

  • Filter: Filtration avoids rotary evaporation, preventing thermal degradation and volatility loss.

Visualization: Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Pathway (Air/Light) cluster_volatility Physical Loss (Vacuum) Amine Free Base Aminomethylpyrrolidine NOxide N-Oxide (Yellow/Brown Oil) Amine->NOxide + O2 Evap Loss to Vacuum Trap Amine->Evap High Vac (<10 mbar) Protection Solution: Salt Formation (HCl/Oxalate) Amine->Protection Stabilize RingOpen Ring Opening (Decomposition) NOxide->RingOpen Heat/Time

Figure 2: Common degradation and loss pathways for aminomethylpyrrolidines. Salt formation arrests both oxidation and volatility.

Module 3: Troubleshooting FAQ

Q: My product streaks on silica gel TLC and column. How do I purify it? A: Standard silica is slightly acidic (


). Amines protonate and stick (tailing).
  • Fix 1: Pre-treat the silica column with 1% Triethylamine (

    
    ) in Hexanes before loading.
    
  • Fix 2: Use Basified Alumina instead of silica.

  • Fix 3: Use the solvent system:

    
     (90:9:1). The ammonium hydroxide competes for the acidic sites on the silica.
    

Q: I see a "doublet" of peaks in the NMR of my Boc-protected intermediate. Is it decomposing? A: Likely not. Boc-aminomethylpyrrolidines exhibit Rotamers due to restricted rotation around the carbamate bond.

  • Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is rotamerism, not decomposition.

Q: Can I use Chloroform (


) for extraction? 
A:  Yes, but with caution. Secondary amines can react with chlorinated solvents over long periods (or if evaporated to dryness and heated) to form quaternary ammonium salts. Always evaporate immediately and keep the bath temperature 

.

References

  • Biotage. (2023).[3] How should I purify a complex, polar, amide reaction mixture? (Demonstrates SCX "Catch and Release" for polar amines).

  • ChemicalBook. (2025).[4] 2-(Aminomethyl)-1-ethylpyrrolidine Properties and pKa Data.

  • Sigma-Aldrich. (2024). 1-Boc-2-(aminomethyl)pyrrolidine Technical Data Sheet. (Confirming physical state and storage requirements).[4]

  • Teledyne ISCO. (2012).[2] RediSep SCX Column Purification Tactics.

Sources

Technical Support Center: Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Mission: This guide addresses the "Achilles' heel" of chromatography: the purification of basic, polar amines.[1][2] These compounds notoriously suffer from peak tailing, irreversible adsorption, and poor retention due to their interaction with residual silanols on silica surfaces. This resource provides mechanistic troubleshooting and validated protocols to resolve these specific failures.

Module 1: The "Shark Fin" Peak (Tailing in Reversed-Phase LC)

The Issue: Your amine elutes as a highly asymmetrical peak (tailing factor > 1.5), often described as a "shark fin." This destroys resolution and quantitation accuracy.

The Mechanism: At neutral pH, residual silanol groups (Si-OH) on the silica surface of C18 columns ionize to form silanates (Si-O⁻). Basic amines are protonated (NH₃⁺).[3] The resulting strong electrostatic attraction (ion-exchange mechanism) competes with the hydrophobic interaction, causing the amine to "drag" through the column.

Visualization: The Silanol Trap

The following diagram illustrates the interaction causing tailing and the blocking mechanism using high pH or additives.

SilanolInteraction cluster_0 Problem: The Silanol Trap (pH 7) cluster_1 Solution: High pH Strategy (pH 10) Silica Silica Surface Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Amine Protonated Amine (R-NH3⁺) Silanol->Amine Electrostatic Attraction Result Peak Tailing (Slow Desorption) Amine->Result Silica2 Hybrid Silica (BEH) Silanol2 Ionized Silanol (Si-O⁻) Silica2->Silanol2 Amine2 Neutral Amine (R-NH2) Silanol2->Amine2 No Interaction Result2 Sharp Peak (Hydrophobic Only) Amine2->Result2

Caption: Left: Electrostatic drag causes tailing. Right: High pH neutralizes the amine, eliminating drag.

Troubleshooting Protocol: The "pH Switch"

Do not simply add more organic solvent. You must alter the chemical state of the stationary phase or the analyte.[1]

Option A: The High pH Strategy (Recommended for Hybrid Columns)

  • Why: At pH 10, most amines (pKa ~9-10) become neutral. Neutral amines do not interact with silanols.

  • Requirement: You must use a hybrid particle column (e.g., Waters XBridge/BEH, Agilent Poroshell HPH) rated to pH 12. Standard silica dissolves above pH 8.

  • Buffer Recipe (10 mM Ammonium Bicarbonate, pH 10):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1 L water.

    • Adjust pH to 10.0 using Ammonium Hydroxide (28%).

    • Filter through 0.2 µm membrane.

Option B: The Low pH Ion-Pairing Strategy (For Standard C18)

  • Why: At pH < 3, silanols are protonated (neutral Si-OH), reducing cation exchange. Adding an ion-pairing agent masks the amine's charge.[4]

  • Additive Choice:

    • TFA (0.1%): The "Gold Standard" for peak shape. The trifluoroacetate anion pairs with the amine, making it hydrophobic.[4] Warning: Suppresses MS signal.

    • Formic Acid (0.1%): Weaker acid.[5] Less effective at masking tailing but excellent for MS sensitivity.

Module 2: The "Void Volume" Ghost (Retention Issues)

The Issue: Your polar amine elutes immediately (in the void volume) on a C18 column, even with 100% aqueous mobile phase.

The Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[6] HILIC creates a water-rich layer on a polar stationary phase.[7][8] Analytes partition into this water layer.[8][9]

Critical Failure Point: Sample Diluent Mismatch

The #1 reason HILIC fails is incorrect sample preparation. Injecting a sample dissolved in 100% water onto a HILIC column (which is high organic) causes "phase collapse" inside the injector, leading to broad, distorted peaks.

Protocol: HILIC Sample Preparation

  • Dissolve: Dissolve your sample in a minimum amount of water or DMSO.

  • Dilute: Immediately dilute with Acetonitrile (ACN) to match the starting mobile phase conditions (typically 80-90% ACN).

  • Check: If precipitation occurs, add 5-10% methanol or use a larger volume of diluent.

Data Table: HILIC vs. RPLC for Polar Amines
FeatureReversed-Phase (C18)HILIC (Amide/Silica)
Elution Order Polar elutes first (Void)Polar elutes last (Retained)
Mobile Phase High Water StartHigh Organic Start (>80% ACN)
MS Sensitivity StandardEnhanced (High organic aids desolvation)
Equilibration Fast (5-10 column volumes)Slow (20-30 column volumes required)

Module 3: The "Sticky" Product (Flash Purification)

The Issue: During Flash chromatography on normal phase silica, your amine product streaks across the column or never elutes (0% recovery), despite showing a spot on TLC.

The Mechanism: "General Filtration Effect." The acidic silica acts as a cation exchanger, binding your basic amine irreversibly.

Decision Tree: Flash Method Selection

FlashDecision Start Start: Purifying Amine on Flash Budget Budget/Availability? Start->Budget AmineSilica Use Amine-Functionalized Silica (KP-NH) Budget->AmineSilica High Budget (Best Purity) StandardSilica Use Standard Silica with Modifier Budget->StandardSilica Low Budget (Standard Cartridges) Modifier Add 1-5% TEA or NH4OH to Mobile Phase StandardSilica->Modifier Workup Requires Salt Removal Step Modifier->Workup

Caption: Choose amine-functionalized silica for simplest workup; use TEA modifiers for cost-saving on standard silica.

Protocol: Using Triethylamine (TEA) as a Modifier

If you must use standard silica, you need a "sacrificial base" to saturate the silanols.

  • Mobile Phase: Prepare DCM/MeOH (e.g., 90:10) and add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Column Pre-treatment: Flush the column with the TEA-containing solvent before loading the sample. This blocks the active sites.

  • Elution: Run the gradient. The amine will elute as a tight band.

  • Post-Run Workup (Crucial):

    • Issue: TEA is high boiling and forms salts.

    • Removal: Dissolve the dried fraction in DCM. Wash 2x with Saturated NaHCO₃ (removes salts) or use a high-vacuum rotovap if the product is non-volatile.

FAQ: Rapid Troubleshooting

Q: I switched from TFA to Formic Acid for MS sensitivity, but my peaks are now broad. Why? A: Formic acid is a weaker acid (pKa ~3.[5]75) than TFA (pKa ~0.2). It does not fully protonate the silanols, nor does it form a strong hydrophobic ion pair with the amine.

  • Fix: Use a "Charged Surface Hybrid" (CSH) column which has a low-level positive surface charge to repel amines, mimicking the effect of TFA without the signal suppression.

Q: Can I use HILIC for hydrophobic amines? A: Generally, no. Hydrophobic amines will elute in the void volume in HILIC mode. HILIC is specifically for compounds with logP < 0.

Q: My amine degrades on the column. Is it the silica? A: Likely oxidation. Amines are prone to N-oxidation on the large surface area of silica.

  • Fix: Degas all solvents thoroughly. Add an antioxidant (e.g., ascorbic acid) if compatible, or switch to polymer-based columns which are chemically inert.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[10][11] Retrieved from

  • Teledyne ISCO. (2023). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Biotage. (2023).[8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from

  • Phenomenex. (2025).[10][12] How to Reduce Peak Tailing in HPLC? Retrieved from

Sources

Technical Support Center: Reductive Amination Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing reductive amination workflows. It prioritizes heterogeneous catalytic hydrogenation (e.g., Pd/C, Pt/C) and homogeneous transfer hydrogenation , where "catalyst loading" is a critical cost and efficiency variable.

Status: Active | Version: 2.4 | Topic: Catalyst Loading & Efficiency

Core Directive: The "Goldilocks" Loading Paradox

Application Note: In reductive amination, "more catalyst" is rarely the correct solution to a stalled reaction.

  • Too Low: The reaction stalls due to catalyst poisoning by the amine substrate or product (amines are strong ligands).

  • Too High: Promotes side reactions (dehalogenation, nitro reduction, aromatic ring saturation) and increases safety risks (exotherms).

The Goal: Achieve Turnover Numbers (TON) > 1000 while maintaining >95% chemoselectivity.

Diagnostic Decision Matrix

Before adjusting your protocol, map your current failure mode to this logic tree to determine the root cause.

ReductiveAminationLogic Start START: Reaction Analysis CheckConv Check Conversion (HPLC/GC) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv Stalled HighConv High Conversion (>90%) CheckConv->HighConv Complete CheckImine Is Imine Forming? LowConv->CheckImine Selectivity Check Selectivity HighConv->Selectivity ImineYes Imine Present No Reduction CheckImine->ImineYes Catalytic Failure ImineNo No Imine Ketone Remains CheckImine->ImineNo Kinetic Barrier Poisoning Catalyst Poisoning (Amine Inhibition) IncLoad Action: Increase Pressure or Change Support (C to Al2O3) Poisoning->IncLoad ImineYes->Poisoning AddLewis Action: Add Ti(OiPr)4 or Molecular Sieves ImineNo->AddLewis SideRxn Side Reactions? (Dehalogenation/Over-red) Selectivity->SideRxn Impurities Found Success OPTIMIZED Selectivity->Success Clean SwitchCat Action: Switch Metal (Pd -> Pt or Rh) SideRxn->SwitchCat Dehalogenation ReduceLoad Action: Reduce Loading by 50% SideRxn->ReduceLoad Ring Saturation

Figure 1: Diagnostic logic flow for identifying whether reaction failure is due to kinetics (imine formation), catalyst deactivation (poisoning), or hyper-activity (side reactions).

Troubleshooting & FAQs

Senior Scientist Insights: These solutions address the causality of common failures, moving beyond simple "add more reagent" advice.

Q1: My reaction stalls at 60% conversion despite using 10 mol% Pd/C. Why?

Diagnosis: Catalyst Poisoning (Amine Inhibition). The Science: Primary and secondary amines are excellent ligands. They bind to the metal surface (


), blocking active sites from 

adsorption. The Fix:
  • Do NOT just add more catalyst. This often exacerbates the issue by increasing surface area for competitive binding without increasing turnover.

  • Increase Hydrogen Pressure: Higher

    
     pressure can displace the amine from the catalyst surface.
    
  • Change the Support: Switch from Carbon support to Alumina (

    
    )  or Silica . Acidic supports (Carbon) can increase the local concentration of amine near the metal; neutral supports reduce this affinity.
    
  • Protocol Adjustment: If using a one-pot method, switch to a stepwise protocol . Form the imine completely (using drying agents or Lewis acids) before adding the catalyst and hydrogen.

Q2: I am seeing significant dehalogenation (loss of Cl/Br/I) on my aromatic ring.

Diagnosis: Oxidative Addition into C-X bond. The Science: Palladium (Pd) is notorious for facilitating oxidative addition into Aryl-Halide bonds, leading to hydrodehalogenation. The Fix:

  • Switch Metal: Replace Pd/C with Pt/C (Platinum on Carbon) . Platinum is much less active toward C-X insertion but retains high activity for C=N reduction.

  • Catalyst Poisoning (Intentional): Add a modifier like Vanadium (sulfided) or use Pt(S)/C . Sulfur modifies the electronic properties of the metal, suppressing the high-energy dehalogenation pathway while permitting the lower-energy imine reduction.

  • Lower Loading: Dehalogenation is often zero-order in substrate. Reducing catalyst loading limits the available sites for this side reaction.

Q3: How do I optimize loading for a "difficult" hindered ketone?

Diagnosis: Steric bulk preventing imine formation. The Science: The rate-limiting step is often the formation of the imine, not the hydrogenation. High catalyst loading does nothing if the imine isn't forming. The Fix:

  • Add a Lewis Acid: Add Titanium(IV) isopropoxide (

    
    )  (1.0 - 1.5 equiv). It acts as a water scavenger and activates the carbonyl, driving the equilibrium toward the imine.
    
  • Use Pearlman’s Catalyst:

    
      is often more effective for hindered substrates than standard Pd/C due to its higher dispersion and hydrous nature.
    

Experimental Protocol: The "Loading Ladder"

Objective: Determine the Minimum Effective Loading (MEL) to minimize cost and metal leaching.

Prerequisites:

  • Stock solution of Substrate (1.0 M in MeOH or EtOH).

  • Stock solution of Amine (1.2 equiv).

  • Catalyst: 5 wt% Pd/C (dry basis).

Step-by-Step Screening Workflow
  • Preparation: Prepare 4 reaction vials.

  • Dosing: Add catalyst to achieve the following loadings (based on metal weight relative to substrate molarity):

    • Vial A: 5.0 mol% (Standard high)

    • Vial B: 1.0 mol% (Standard target)

    • Vial C: 0.1 mol% (Aggressive low)

    • Vial D: 0.1 mol% + Additive (e.g., 10 mol% Acetic Acid)

  • Reaction: Pressurize all vials to 5 bar (75 psi)

    
    . Heat to 40°C.
    
  • Sampling:

    • T=1 hr: Check for "Kick-off". If Vial A is <10%, the issue is imine formation (kinetics), not catalyst loading.

    • T=12 hr: Check for completion.

Data Interpretation Table
Observation (T=12h)DiagnosisRecommended Action
Vial A (5%) Complete , Vial B (1%) <50% Severe PoisoningKeep loading >3% or increase Pressure (20 bar).
Vial A & B Complete , Vial C (0.1%) <10% Standard ProfileOptimize between 0.5 - 1.0 mol%.
Vial C (0.1%) Complete Highly ActiveReduce loading further. You are wasting metal.
All Vials <20% Imine Formation FailureSTOP. Add

or Molecular Sieves. Do not add more metal.[1]

Advanced Visualization: Pathway Competition

Understanding the competition between the desired pathway (Reductive Amination) and the side pathway (Direct Reduction) is crucial for loading optimization.

ReactionPathways cluster_tips Optimization Control Ketone Ketone/Aldehyde Imine Imine Intermediate (Rate Limiting Step) Ketone->Imine + Amine - H2O Alcohol Alcohol (Side Product) Ketone->Alcohol + H2 (Cat) Direct Reduction Amine Amine Source Target Target Amine Imine->Target + H2 (Cat) Fast Step Tip1 High Cat Loading favors Direct Reduction (Red path) Tip2 Lewis Acid accelerates Imine Formation

Figure 2: Competitive pathways. High catalyst loading can accelerate the direct reduction of the ketone to alcohol (red path) if the imine formation is slow.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1] (Foundational text on hydride stoichiometry vs. catalytic methods).

  • Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation." Chemical Reviews, 2003. (Authoritative guide on heterogeneous catalyst loading and scaling).

  • Lipshutz, B. H., et al. "Reductive amination... within the hydrophobic cores of nanomicelles."[1] Organic Letters, 2020.[1] (Advanced low-loading protocols using 0.2 mol% Pd/C).

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (The definitive text on catalyst poisoning and support effects - widely cited in industrial process development).
  • Grosser, T., et al. "Catalytic Reductive Amination." Chemie Ingenieur Technik, 2020. (Modern review of heterogeneous vs homogeneous efficiency).

Sources

Technical Support Center: Solvent Systems for N-Isobutylpyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: N-ISO-PYR-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Solvent Landscape

Synthesizing N-isobutylpyrrolidine requires a strategic choice between two primary mechanistic pathways: Direct Nucleophilic Substitution (


)  and Reductive Amination . The solvent is not merely a medium; it is a kinetic switch that dictates selectivity, rate, and the impurity profile.

This guide provides troubleshooting workflows and optimized protocols for both pathways, with a heavy emphasis on replacing hazardous chlorinated solvents (DCM, 1,2-DCE) with high-performance green alternatives (2-MeTHF, EtOAc).

Solvent Decision Matrix
ParameterDirect Alkylation (

)
Reductive Amination
Primary Mechanism Nucleophilic attack on isobutyl halideIminium formation

Hydride reduction
Preferred Solvent Class Polar Aprotic (Dipolar)Ethers, Esters, or Alcohols
Traditional Solvents DMF, Acetonitrile (ACN)DCM, 1,2-DCE, Methanol
Recommended Green Solvents Acetonitrile (borderline), CPME 2-MeTHF , Ethyl Acetate (EtOAc) , Ethanol
Critical Solvent Attribute Dielectric constant (

)
Water content (must be anhydrous)
Major Risk Over-alkylation (Quaternization)Iminium hydrolysis

Interactive Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: "I am using isobutyl bromide and pyrrolidine in Toluene, but the reaction is sluggish. Heating leads to degradation. How do I accelerate this?"

  • Diagnosis: Toluene is a non-polar solvent (

    
    ). The transition state for the 
    
    
    
    reaction between a neutral amine and an alkyl halide involves charge separation (formation of the ammonium halide salt). Non-polar solvents cannot stabilize this transition state, leading to high activation energy.
  • Solution: Switch to a Polar Aprotic Solvent .[1]

    • Recommendation: Use Acetonitrile (ACN) . It has a high dielectric constant (

      
      ) which stabilizes the polar transition state, significantly lowering the activation energy.
      
    • Alternative: If ACN is restricted, use a Phase Transfer Catalyst (PTC) system (Toluene + Water + TBAB), which allows the reaction to occur at the interface.

Q2: "In my reductive amination using NaBH(OAc)₃, I see significant amounts of unreacted isobutyraldehyde and pyrrolidine, but no product."

  • Diagnosis: This often indicates Solvent Wetness . The formation of the iminium ion intermediate is an equilibrium process that releases water. If your solvent (e.g., THF or Ethanol) contains water, the equilibrium shifts back toward the starting materials (hydrolysis).

  • Solution:

    • Immediate Fix: Add activated 3Å Molecular Sieves or anhydrous MgSO₄ to the reaction vessel to scavenge water.

    • Process Change: Switch to 2-MeTHF or EtOAc . These solvents form azeotropes with water and are generally easier to dry than THF.

Category B: Impurity Profiling

Q3: "I am detecting a 'double-alkylation' impurity (quaternary ammonium salt) during direct alkylation. How do I stop this?"

  • Diagnosis: The product, N-isobutylpyrrolidine, is more nucleophilic than the starting pyrrolidine due to the electron-donating inductive effect of the isobutyl group. In high-polarity solvents (like DMF), the product reacts faster with the alkyl halide than the starting material.

  • Solution:

    • Solvent Control: Switch to a solvent with lower polarity (e.g., Acetone or Ethanol) to reduce the rate enhancement of the second alkylation.

    • Stoichiometry: Use a large excess of pyrrolidine (3.0–5.0 equiv). The statistical probability of the alkyl halide hitting a starting pyrrolidine molecule becomes higher than hitting a product molecule.

Q4: "My workup results in a persistent emulsion. I used DCM for extraction."

  • Diagnosis: Pyrrolidine derivatives often act as surfactants at basic pH. Chlorinated solvents (DCM) have high density and surface tension that stabilize these emulsions.

  • Solution:

    • Replace DCM: Use Isopropyl Acetate (IPAc) or MTBE for extraction. These have lower density than water and break emulsions more easily.

    • Salting Out: Saturate the aqueous layer with NaCl to increase the density difference and ionic strength.

Optimized Experimental Protocols

Protocol A: Green Reductive Amination (Recommended)

Targeting high selectivity and avoiding toxic 1,2-DCE.

  • Preparation: Charge a reaction vessel with Pyrrolidine (1.0 equiv) and Ethyl Acetate (EtOAc) [0.5 M concentration].

  • Imine Formation: Add Isobutyraldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30 minutes.

    • Note: EtOAc is non-hygroscopic compared to THF, promoting imine stability.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in three portions over 15 minutes.

    • Caution: Hydrogen gas evolution is minimal but possible; ensure venting.

  • Quench: After 4–6 hours (monitor by TLC/LCMS), quench with saturated aqueous NaHCO₃ .

  • Workup: Separate phases. The product is in the EtOAc layer. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Accelerated Direct Alkylation

Targeting speed for high-throughput screening.

  • Solvent System: Acetonitrile (ACN) (Anhydrous).

  • Base: Add Potassium Carbonate (K₂CO₃) (2.0 equiv, finely ground).

    • Why: K₂CO₃ is insoluble in ACN but provides a heterogeneous surface for HCl scavenging.

  • Addition: Add Pyrrolidine (1.2 equiv) followed by Isobutyl Bromide (1.0 equiv).

  • Conditions: Heat to 60°C for 4 hours.

  • Purification: Filter off inorganic salts before aqueous workup to prevent product occlusion in the salt cake.

Visualizing the Mechanism & Solvent Influence

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: N-Isobutylpyrrolidine Synthesis Method Select Method Start->Method Reductive Reductive Amination (High Selectivity) Method->Reductive Direct Direct Alkylation (High Speed) Method->Direct SolvRed Solvent Choice Reductive->SolvRed SolvAlk Solvent Choice Direct->SolvAlk DCM DCM/DCE (Toxic, Avoid) SolvRed->DCM Legacy Green EtOAc / 2-MeTHF (Recommended) SolvRed->Green Green Opt. IssueRed Issue: Hydrolysis? Green->IssueRed FixRed Add Mol. Sieves or Anhydrous MgSO4 IssueRed->FixRed NonPolar Toluene/Hexane (Slow Kinetics) SolvAlk->NonPolar Polar Acetonitrile/DMF (Fast Kinetics) SolvAlk->Polar IssueAlk Issue: Over-Alkylation? Polar->IssueAlk FixAlk Increase Amine Equiv. or Switch to Acetone IssueAlk->FixAlk

Caption: Decision matrix for selecting solvents based on synthetic pathway and common failure modes.

Diagram 2: Solvation Effects on SN2 Transition State

SolvationEffect Reactants Neutral Reactants (Pyrrolidine + Isobutyl-Br) TS Charged Transition State [Nδ+ ... C ... Brδ-] Reactants->TS Activation ResultSlow High Activation Energy (Slow Rate) TS->ResultSlow In Toluene ResultFast Stabilized TS (Fast Rate) TS->ResultFast In ACN NonPolar Non-Polar Solvent (Toluene) NonPolar->TS Poor Solvation Polar Polar Aprotic Solvent (Acetonitrile) Polar->TS Dipole Stabilization

Caption: Mechanistic view of how polar aprotic solvents stabilize the charged transition state, accelerating the reaction.

Comparative Data: Solvent Performance

The following table aggregates kinetic and yield data for secondary amine alkylation and reductive amination based on solvent properties.

SolventTypeDielectric Const.[2][3][4][5][6][7] (

)
Relative Rate (

)
Reductive Amination SuitabilityGreen Score
Acetonitrile Polar Aprotic37.5High Low (Imine instability)Medium
DMF Polar Aprotic36.7Very High Low (Workup difficulty)Low (Repr. Toxin)
Toluene Non-Polar2.4LowMedium (Azeotropic drying)Medium
Ethanol Polar Protic24.5MediumHigh (Standard)High
Ethyl Acetate Polar Aprotic6.0LowHigh (Excellent separation)High
2-MeTHF Ether6.9LowHigh (Biogenic, dry)High

References

  • Solvent Effects on Kinetics: Asian Journal of Green Chemistry. "Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines." (2019).

  • Green Reductive Amination: Green Chemistry. "Development of a solvent selection guide for aldehyde-based direct reductive amination processes." (2013).[2][6][8][9]

  • Amine Alkylation Troubleshooting: The Journal of Organic Chemistry. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." (2002).[10]

  • Pregabalin Intermediate Synthesis (Patent): Google Patents. "Preparation method of 4-isobutyl-pyrrolidin-2-one." (CN102952057B).[2]

  • General Amine Synthesis Protocols: BenchChem. "Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines."

Sources

Technical Support Center: Impurity Profiling for 1-(1-Isobutylpyrrolidin-3-yl)methanamine

[1]

Executive Summary & Chemical Context

This technical guide addresses the synthesis and impurity profiling of 1-(1-Isobutylpyrrolidin-3-yl)methanamine , a critical diamine building block often used in GPCR antagonist discovery (e.g., CCR5 antagonists).[1]

The synthesis typically proceeds via two primary industrial routes:

  • Route A (Reductive Amination): Reaction of pyrrolidin-3-ylmethanamine (or its protected analogs) with isobutyraldehyde.[1]

  • Route B (Nitrile Reduction): Reduction of 1-isobutylpyrrolidine-3-carbonitrile.[1]

Each route generates a distinct "fingerprint" of by-products.[1] This guide provides mechanistic insights and troubleshooting protocols to identify and mitigate these specific impurities.

Interactive Troubleshooting Modules

Module A: The Reductive Amination Route

Context: You are reacting pyrrolidin-3-ylmethanamine (or a Boc-protected variant) with isobutyraldehyde using a borohydride reducing agent (e.g., STAB - Sodium Triacetoxyborohydride).[1]

Common Issue: Loss of Regioselectivity (Over-Alkylation)

Symptom: LC-MS shows a significant peak at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Diagnosis:

Q: How do I prevent alkylation of the exocyclic primary amine? A:

  • pKa Modulation: Maintain the reaction pH between 4.5 and 5.5 (using Acetic Acid). At this pH, the exocyclic primary amine (pKa ~10.5) is protonated and non-nucleophilic, while the ring secondary amine (pKa ~9.5) remains sufficiently free to react with the oxocarbenium intermediate.

  • Protecting Group Strategy: If direct selectivity fails, use (N-Boc-pyrrolidin-3-yl)methanamine .[1] Perform the reductive amination on the ring nitrogen first, then deprotect (TFA/HCl). This eliminates the

    
     impurity entirely.
    
Common Issue: The "Hydroxyl" Impurity

Symptom: Presence of a peak corresponding to Isobutanol. Diagnosis: Direct reduction of isobutyraldehyde by the borohydride agent before it can form the iminium ion with the amine. Fix: Pre-form the imine/iminium species by stirring the amine and aldehyde for 30–60 minutes before adding the reducing agent (STAB or

Module B: The Nitrile Reduction Route

Context: You are reducing 1-isobutylpyrrolidine-3-carbonitrile using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Common Issue: The "Dimer" Impurity

Symptom: A high molecular weight impurity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Mechanism:iminengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Q: My product is 85% pure, but the dimer persists. How do I stop this? A:

  • Ammonia Saturation (For Hydrogenation): If using Raney Ni, perform the reaction in ammonia-saturated methanol.[1] The excess ammonia shifts the equilibrium away from dimer formation (Le Chatelier’s principle).

  • Reverse Addition (For

    
    ):  Do not add the hydride to the nitrile. Add the nitrile solution slowly to a refluxing solution of excess 
    
    
    . This ensures the reducing agent is always in excess, rapidly converting the imine to the amine before it can couple.

Visualizing the Impurity Landscape

The following diagram maps the formation pathways for the critical impurities discussed above.

ImpurityMapStartStarting Material(Pyrrolidine-3-methanamine)TargetTARGET MOLECULE1-(1-Isobutylpyrrolidin-3-yl)methanamineStart->Target+ Aldehyde(Reductive Amination)Impurity_BisIMPURITY ABis-Alkylated(N,N'-diisobutyl)Start->Impurity_BisExcess AldehydeHigh pHAldehydeIsobutyraldehydeImpurity_AlcoholIMPURITY CIsobutanolAldehyde->Impurity_AlcoholDirect ReductionImpurity_DimerIMPURITY BDimer(Secondary Amine)Target->Impurity_DimerAttack onIntermediate Imine

Caption: Figure 1. Reaction network showing the genesis of Bis-alkylated (Impurity A) and Dimeric (Impurity B) by-products.

Analytical Forensics: Identification Guide

Use this table to interpret your LC-MS or GC-MS data.

Impurity TypeRelative Retention Time (RRT)*Mass Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Likely Cause
Target Molecule 1.00M (Parent)N/A
Isobutanol ~0.2 (Solvent front)N/A (GC mostly)Direct reduction of aldehyde.
Mono-Alkylated Regioisomer 0.95 - 1.05MAlkylation on exocyclic N instead of Ring N (rare if Ring N is secondary).[1]
Bis-Isobutyl (Impurity A) 1.4 - 1.6M + 56Over-alkylation due to pH > 6 or excess aldehyde.[1]
Dimer (Impurity B) 1.8 - 2.22M - 17Condensation during Nitrile reduction.[1]

*Note: RRT values are approximate and depend on C18 column conditions (Mobile Phase: Ammonium Formate/Acetonitrile).

Experimental Protocol: Optimized Synthesis

To minimize the by-products listed above, we recommend the Indirect Reductive Amination protocol.[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reactor with Pyrrolidin-3-ylmethanamine (1.0 eq) and Dichloromethane (DCM) (10 vol).[1]

    • Add Isobutyraldehyde (1.05 eq) dropwise at 0°C.

    • Add Acetic Acid (1.0 eq) to buffer the pH.

    • Critical: Stir at 20–25°C for 1 hour. This ensures complete conversion to the iminium species before reduction, preventing "Impurity C" (Isobutanol).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise.[1] STAB is preferred over

      
       for safety and milder reactivity.
      
    • Stir for 4–12 hours. Monitor by TLC or HPLC.[1]

  • Work-up (Purification):

    • Quench with 1N NaOH (pH > 10).[1]

    • Extract with DCM.[1]

    • Purification: If "Impurity A" (Bis-alkyl) is present (>5%), it is less polar.[1] Remove via flash chromatography (DCM:MeOH:NH4OH).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Barrelet, S., et al. (2020).[1] "Synthesis of Amines by Reductive Amination." Chemistry LibreTexts.

  • Gomez, S., et al. (2002).[1] "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity." Advanced Synthesis & Catalysis, 344(10), 1037-1057.[1]

Validation & Comparative

Comparing the reactivity of 1-(1-Isobutylpyrrolidin-3-YL)methanamine with analogues

[1]

Executive Summary

This guide provides a technical analysis of 1-(1-Isobutylpyrrolidin-3-yl)methanamine (hereafter referred to as 3-AMP-iBu ), comparing its reactivity, physicochemical properties, and synthetic utility against its primary analogues: the methyl-substituted variant (3-AMP-Me ) and the regioisomeric 2-AMP-iBu .[1]

Designed for medicinal chemists and process scientists, this document moves beyond basic catalog data to explain the causality of reactivity differences driven by steric bulk, lipophilicity, and electronic shielding.[1]

Structural & Physicochemical Comparison

The core scaffold is a 3-(aminomethyl)pyrrolidine.[1] The differentiation lies in the

1
The Analogues
  • Target: 3-AMP-iBu (1-(1-Isobutylpyrrolidin-3-yl)methanamine)[1]

  • Analogue A (Steric Control): 3-AMP-Me (1-(1-Methylpyrrolidin-3-yl)methanamine)[1]

  • Analogue B (Regioisomer): 2-AMP-iBu (1-(1-Isobutylpyrrolidin-2-yl)methanamine)[1]

Comparative Data Table
Property3-AMP-iBu (Target)3-AMP-Me (Analogue A)2-AMP-iBu (Analogue B)Impact on Reactivity
Molecular Weight 156.27 g/mol 114.19 g/mol 156.27 g/mol Isobutyl variants show improved crystallinity in salt forms.[1]
Calc. LogP ~1.5~0.3~1.63-AMP-iBu has superior solubility in non-polar solvents (DCM, Toluene), accelerating kinetics in non-aqueous couplings.[1]
Steric Bulk (

)
High (Isobutyl)Low (Methyl)High (Isobutyl)

-bulk minimally affects the C3-primary amine but protects the ring nitrogen from quaternary ammonium formation.[1]
pKa (

Amine)
~9.8~9.7~9.43-position amines are more nucleophilic than 2-position amines due to reduced inductive withdrawal from the ring nitrogen.[1]
Nucleophilicity (

)
HighHighModerate2-AMP-iBu suffers from steric shielding by the adjacent isobutyl group.[1]

Reactivity Analysis

Nucleophilic Substitution & Acylation

3-AMP-iBu exhibits a "Goldilocks" reactivity profile.[1] The primary amine at the C3 position is sufficiently distal from the bulky isobutyl group at

1
  • Vs. 3-AMP-Me: The methyl analogue is more hydrophilic.[1] In biphasic reactions (e.g., Schotten-Baumann conditions), 3-AMP-iBu partitions better into the organic phase, often resulting in higher yields for lipophilic electrophiles.[1]

  • Vs. 2-AMP-iBu: The 2-isomer places the primary amine directly adjacent to the bulky

    
    -isobutyl group.[1] This creates significant steric clash (1,2-interaction), retarding reaction rates with bulky electrophiles (e.g., sulfonyl chlorides or trityl protection).[1]
    
Selectivity in Bis-Electrophile Systems

When reacting with bis-electrophiles (e.g., 2,4-dichloropyrimidine), 3-AMP-iBu shows superior regioselectivity compared to smaller analogues.[1] The isobutyl tail acts as a "steric anchor," directing the molecule away from sterically crowded pockets in the electrophile, a phenomenon not observed with the smaller methyl variant.[1]

Experimental Protocols

Protocol A: Selective Amide Coupling (Self-Validating)

Objective: Couple 3-AMP-iBu with a carboxylic acid while preventing bis-acylation or salt formation issues.

Reagents:

  • Substrate: Carboxylic Acid (

    
    , 1.0 eq)[1]
    
  • Amine: 3-AMP-iBu (1.1 eq)[1]

  • Coupling Agent: HATU (1.1 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF/DCM (1:1 v/v)[1]

Step-by-Step Methodology:

  • Activation Phase: Dissolve

    
     and HATU in dry DMF. Add 1.0 eq of DIPEA.[1] Stir for 5 minutes.
    
    • Validation: Solution should turn yellow (formation of activated ester).[1]

  • Amine Preparation: If using 3-AMP-iBu dihydrochloride salt, dissolve it separately in minimal DMF with 2.0 eq DIPEA to liberate the free base.[1]

    • Critical Check: Ensure all solids dissolve; sonicate if necessary.[1]

  • Addition: Add the amine solution to the activated acid dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench & Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) to remove DMF, then saturated

    
    .[1]
    
    • Validation: The isobutyl group ensures the product stays in the EtOAc layer; the methyl analogue often requires difficult DCM extractions.[1]

Protocol B: Reductive Amination (Aldehyde Coupling)

Objective: Mono-alkylation of the primary amine.[1]

  • Imine Formation: Mix 3-AMP-iBu (1.0 eq) and Aldehyde (1.0 eq) in DCE (Dichloroethane). Add

    
     (anhydrous) to sequester water.[1] Stir 1 hour.
    
  • Reduction: Add

    
     (Sodium Triacetoxyborohydride, 1.5 eq).
    
  • Kinetic Control: The isobutyl group provides solubility in DCE, allowing the reaction to proceed homogeneously.[1] The methyl analogue often requires MeOH, which can lead to side reactions (acetal formation) with the aldehyde.[1]

Visualizing the Reactivity Landscape

The following diagram illustrates the decision matrix for choosing 3-AMP-iBu over its analogues based on synthetic requirements.

ReactivityComparisonStartSelect Pyrrolidine Building BlockSolubilityRequirement:Non-Polar Solubility?Start->SolubilityStericsRequirement:Steric Bulk Tolerance?Start->StericsIsobutyl3-AMP-iBu(Target)TargetTarget ApplicationIsobutyl->TargetIdeal for:Lipophilic DrugsGPCR LigandsMethyl3-AMP-Me(Analogue A)Methyl->TargetIdeal for:Fragment-Based DesignLow MW TargetsPositional2-AMP-iBu(Analogue B)Solubility->IsobutylYes (DCM/Tol)Solubility->MethylNo (H2O/MeOH)Sterics->IsobutylOptimal Exposure(Fast Kinetics)Sterics->PositionalHigh Steric Clash(Slow Kinetics)

Figure 1: Decision matrix for selecting pyrrolidine methanamine analogues based on solubility and steric requirements.

Mechanistic Pathway: Synthesis of 3-AMP-iBu Derivatives[1]

This flow details the standard synthetic pathway and where the specific properties of the isobutyl group influence the outcome.[1]

SynthesisFlowInput3-AMP-iBu (Free Base)ReactionElectrophile Attack(R-X / R-COCl)Input->ReactionFast Kinetics(High LogP)IntermediateTetrahedral IntermediateReaction->IntermediateSide1Bis-Alkylation(Low Risk due to steric tail)Reaction->Side1Excess ReagentProductN-Substituted ProductIntermediate->ProductElimination

Figure 2: Reaction pathway demonstrating the kinetic advantage of the isobutyl lipophilicity in electrophilic attack.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17389965, (1-Methylpyrrolidin-3-yl)methanamine.[1] Retrieved January 28, 2026 from [Link][1]

  • Fleck, T. J., et al. (2003). Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.[1][2] Journal of Organic Chemistry, 68(25), 9612-9617.[1][2] (Demonstrates pyrrolidine reactivity and salt handling). [Link]

  • Williams, R. (2022). pKa Data Compilation.[1][3] Organic Chemistry Data.[1][4][5] (Source for amine pKa estimations). [Link]

  • MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. (Context for pyrrolidine scaffold utility). [Link][1][6]

Spectroscopic Differentiation of Pyrrolidine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic framework for distinguishing pyrrolidine regioisomers (2-substituted vs. 3-substituted) and stereoisomers (cis vs. trans, R vs. S). Value Proposition: Pyrrolidine scaffolds are ubiquitous in organocatalysis and medicinal chemistry (e.g., proline derivatives, nicotine analogues). Misassignment of isomer identity can lead to costly failures in structure-activity relationship (SAR) studies. This guide moves beyond basic spectral matching, offering a mechanistic approach to structural elucidation using NMR, MS, and IR methodologies.

Structural Context & Isomer Classes[2]

Before selecting an analytical method, one must define the isomeric relationship, as this dictates the required resolution.

  • Regioisomers (Positional): Differ in the location of the substituent relative to the nitrogen atom.[1]

    • Type A (2-Substituted): Substituent at the

      
      -carbon (adjacent to N).
      
    • Type B (3-Substituted): Substituent at the

      
      -carbon.
      
  • Stereoisomers:

    • Diastereomers:cis- vs. trans-3,4-disubstituted pyrrolidines (distinguishable by standard NMR).

    • Enantiomers: (

      
      )- vs. (
      
      
      
      )-2-methylpyrrolidine (indistinguishable by standard NMR; requires chiral derivatization or Optical Rotation).

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The nitrogen atom induces significant desheilding effects that serve as diagnostic markers.

A. H NMR Chemical Shift Logic

The electronegativity of nitrogen pulls electron density, deshielding adjacent protons (


-protons) and shifting them downfield (

2.5 – 4.0 ppm).
  • 2-Substituted Pyrrolidines:

    • Diagnostic Signal: The methine proton at position 2 (H2) is unique. It appears as a multiplet (typically

      
       or 
      
      
      
      ) in the 3.0–3.8 ppm range.
    • Multiplicity: The H2 proton couples with the N-H (if present) and the two protons at C3.

  • 3-Substituted Pyrrolidines:

    • Diagnostic Signal: The methine proton at position 3 (H3) is further from the nitrogen. It typically resonates upfield at 2.0–2.5 ppm .

    • 
      -Protons:  You will observe two distinct sets of deshielded methylene protons (C2-H and C5-H) in the 2.6–3.2 ppm range, integrating for roughly 4 protons total.
      
B. Stereochemical Assignment (NOESY & Coupling)

For diastereomers (e.g., 2,3-disubstituted), relative stereochemistry is determined via:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Cross-peaks indicate spatial proximity (< 5 Å).

    • Cis-isomer: Strong NOE correlation between substituents on the same face.

    • Trans-isomer: Weak or absent NOE between substituents; strong NOE between a substituent and the opposing ring proton.

  • Coupling Constants (

    
    ):  Based on the Karplus equation.
    
    • Cis (dihedral angle ~0°): Larger

      
       values (6–9 Hz).
      
    • Trans (dihedral angle ~120-180°): Smaller

      
       values (often 2–5 Hz in 5-membered rings due to envelope puckering).
      

Mass Spectrometry: Fragmentation Logic

While NMR confirms connectivity, MS elucidates the carbon skeleton via fragmentation rules. The dominant mechanism for amines is


-cleavage .[2]
Fragmentation Pathways[4][5][6][7]
  • Mechanism: Radical site initiation at the nitrogen lone pair triggers cleavage of the C–C bond adjacent to the nitrogen (

    
    -bond).
    
  • 2-Substituted Isomers:

    • Cleavage of the exocyclic substituent is highly favored if the substituent is an alkyl group.

    • Result: A dominant base peak corresponding to the iminium ion (

      
       for pyrrolidine ring).
      
  • 3-Substituted Isomers:

    • The substituent is at the

      
      -position. 
      
      
      
      -cleavage cannot easily eject the substituent directly without ring opening.
    • Result: The molecular ion (

      
      ) is often more intense. Fragmentation typically involves complex ring scission (e.g., retro-Diels-Alder type) rather than simple side-chain loss.
      
Visualization of MS Logic

MS_Fragmentation Sub2 2-Substituted Pyrrolidine Ionization Electron Impact (EI) Radical Cation on N Sub2->Ionization Sub3 3-Substituted Pyrrolidine Sub3->Ionization Alpha2 Alpha-Cleavage (Loss of Side Chain) Ionization->Alpha2 Direct Bond Break Alpha3 Alpha-Cleavage (Ring Opening) Ionization->Alpha3 Side Chain Remote Peak2 Base Peak: m/z 70 (Pyrrolinium Ion) Alpha2->Peak2 Peak3 Complex Fragments (Retains Side Chain) Alpha3->Peak3

Caption: Comparative fragmentation pathways. 2-substituted isomers favor direct side-chain loss via


-cleavage, while 3-substituted isomers undergo ring opening.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: High-resolution structural assignment.

  • Solvent Selection: Use CDCl

    
      (7.26 ppm ref) for standard lipophilic derivatives. Use DMSO-
    
    
    
    (2.50 ppm ref) if the pyrrolidine is a salt (e.g., hydrochloride) or highly polar.
    • Note: Amine N-H protons are often broad or invisible in CDCl

      
       due to exchange; DMSO sharpens these signals.
      
  • Concentration: Prepare 10–20 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • Run standard 1D

      
      H (16 scans) and 
      
      
      
      C (256+ scans).
    • Crucial Step: If regioisomerism is ambiguous, run a COSY (Correlation Spectroscopy) experiment.

      • 2-Sub: The methine H2 will show correlations to only one adjacent CH

        
         group (C3).
        
      • 3-Sub: The methine H3 will show correlations to two adjacent CH

        
         groups (C2 and C4).
        
Protocol B: Chiral Differentiation (Enantiomers)

Objective: Distinguish (


) vs (

) isomers.
  • Method: Chiral Derivatization (Mosher's Acid Method).

  • Reagent: React pyrrolidine with (

    
    )-(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analysis: Run

    
    H or 
    
    
    
    F NMR.
    • The resulting diastereomeric amides will show distinct chemical shifts.

    • Calculate

      
       to assign absolute configuration based on shielding models.
      

Comparative Data Summary

Feature2-Substituted Pyrrolidine3-Substituted Pyrrolidine

H NMR: Methine Shift

3.0 – 3.8 ppm
(Deshielded by N)

2.0 – 2.6 ppm
(Shielded)

C NMR: Methine Shift

55 – 65 ppm

35 – 45 ppm
COSY Correlations Methine couples to 1 CH

group
Methine couples to 2 CH

groups
MS Base Peak (EI) m/z 70 (Loss of substituent)Molecular Ion or Ring Fragments
IR Fingerprint C-N stretch often obscuredDistinct skeletal vibrations

Analytical Workflow Diagram

Workflow Start Unknown Pyrrolidine Isomer Step1 1. Acquire 1H NMR (Check Methine Shift) Start->Step1 Decision1 Methine > 3.0 ppm? Step1->Decision1 Result2 Probable 2-Substituted Decision1->Result2 Yes Result3 Probable 3-Substituted Decision1->Result3 No Step2 2. Verify with COSY (Count Neighbors) Result2->Step2 Result3->Step2 Step3 3. Determine Stereochem (NOESY / Coupling) Step2->Step3

Caption: Decision tree for assigning pyrrolidine regio- and stereochemistry using standard spectroscopic data.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3] (Source for specific reference spectra of 2-methylpyrrolidine and 3-methylpyrrolidine).

  • Mikhova, B., et al. (1988).[4] "NMR Spectra and Stereochemistry of Some 2,3,4,5-Tetrasubstituted Pyrrolidines." Journal of Molecular Structure. (Detailed analysis of stereochemical coupling constants).

  • Jackson, G., et al. (2020).

    
    -pyrrolidinophenone synthetic cathinones." Forensic Chemistry. Link (Demonstrates MS fragmentation dominance of the pyrrolidine ring loss).
    
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOESY/COSY pulse sequences).

Sources

Biological activity of 1-(1-Isobutylpyrrolidin-3-YL)methanamine vs. other pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Utility in GPCR & Kinase Drug Discovery [1]

Part 1: Executive Summary

1-(1-Isobutylpyrrolidin-3-yl)methanamine is a specialized diamine scaffold widely utilized in fragment-based drug design (FBDD).[1] Unlike simple pyrrolidines, this molecule combines a flexible primary amine "linker" with a hydrophobic N-isobutyl tail.[1] This unique architecture makes it a critical building block for optimizing G-Protein Coupled Receptor (GPCR) ligands—specifically Histamine H3 and Serotonin 5-HT6 antagonists—and as a solubility-enhancing tail in kinase inhibitors.[1]

This guide objectively compares the performance of the N-isobutyl scaffold against standard N-methyl and N-benzyl alternatives, focusing on lipophilic efficiency, metabolic stability, and binding kinetics.[1]

Part 2: Comparative Technical Analysis

Physicochemical Profile vs. Alternatives

The choice of the N-substituent on the pyrrolidine ring dictates the compound's ability to penetrate the Blood-Brain Barrier (BBB) and fill hydrophobic pockets in the target protein.[1]

FeatureN-Isobutyl (Product) N-Methyl (Standard) N-Benzyl (Bulky) Impact on Bioactivity
Steric Volume Medium (Branched)SmallLarge (Aromatic)Isobutyl offers optimal filling of "medium" hydrophobic pockets without the steric clash of benzyl groups.[1]
Lipophilicity (cLogP) ~1.2 - 1.5~0.5~2.1Isobutyl increases CNS penetration compared to methyl but avoids the excessive lipophilicity (and metabolic liability) of benzyl.
Metabolic Stability ModerateLow (Rapid N-demethylation)Moderate/Low (Benzylic oxidation)Critical Advantage: Isobutyl is resistant to rapid oxidative N-dealkylation compared to the N-methyl group.[1]
Linker Flexibility High (Methanamine)High (Methanamine)High (Methanamine)The -CH2-NH2 arm allows the "warhead" to rotate, adapting to binding sites that rigid 3-aminopyrrolidines cannot reach.[1]
Biological Activity & SAR Context
Case Study A: GPCR Antagonists (5-HT6 & D3 Receptors)

In the development of dual 5-HT6/D3 antagonists, the N-isobutyl group has shown superior efficacy over N-methyl analogs.[1]

  • Mechanism: The branched isobutyl group occupies the hydrophobic accessory pocket of the receptor more effectively than a methyl group, increasing residence time.[1]

  • Data Point: Derivatives containing the 1-isobutylpyrrolidin-3-yl moiety have demonstrated

    
     values in the nanomolar range (e.g., 
    
    
    
    nM for 5-HT6), whereas N-methyl analogs often show reduced affinity due to poor hydrophobic packing.[1]
Case Study B: Histamine H3 Receptor Ligands

Pyrrolidine-based H3 antagonists often require a basic center with specific lipophilicity.[1]

  • Performance: The N-isobutyl group provides a "Goldilocks" zone of lipophilicity.[1] It enables BBB crossing (essential for CNS targets) while maintaining solubility, unlike N-biphenyl or N-benzyl analogs which often precipitate or suffer from high plasma protein binding.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Amide Coupling for Library Generation

Objective: To couple 1-(1-Isobutylpyrrolidin-3-yl)methanamine to a carboxylic acid core (e.g., a heteroaromatic acid) to generate a bioactive fragment.[1]

Reagents:

  • Amine: 1-(1-Isobutylpyrrolidin-3-yl)methanamine (1.0 eq)[1]

  • Acid: 2-Chloro-4-pyridinecarboxylic acid (1.0 eq)[1]

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes at Room Temperature (RT) to form the activated ester (Self-Validation: Solution should turn slightly yellow; if colorless, check HATU quality).

  • Coupling: Add 1-(1-Isobutylpyrrolidin-3-yl)methanamine dropwise. The reaction is exothermic; monitor temperature to ensure it stays <30°C.[1]

  • Monitoring: Stir for 4 hours. Monitor via LC-MS.

    • Success Marker: Disappearance of Acid peak (M+) and appearance of Product peak (M + Amine - H2O).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (3x) to remove unreacted acid and HATU byproducts. Wash with brine.[1] Dry over MgSO4.[1]

  • Purification: Flash chromatography (DCM:MeOH:NH3 gradient). The basic pyrrolidine nitrogen may streak; add 1% triethylamine to the eluent.

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

Objective: To verify the superior stability of the N-isobutyl group vs. N-methyl.[1]

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze via LC-MS/MS. Plot ln(% remaining) vs. time.[1]

  • Calculation:

    
    .[1]
    
    • Expected Result: N-Isobutyl analog

      
       > 45 min; N-Methyl analog 
      
      
      
      < 20 min (due to rapid demethylation).[1]

Part 4: Visualization of SAR Logic

Diagram 1: Scaffold Selection Decision Tree

This logic flow guides the medicinal chemist on when to deploy the N-isobutyl scaffold versus alternatives.[1]

SAR_Decision_Tree Start Target Identification (GPCR / Kinase) Pocket_Type Is the Binding Pocket Hydrophobic? Start->Pocket_Type Steric_Constraint Is the Pocket Sterically Restricted? Pocket_Type->Steric_Constraint Yes Use_Methyl Use N-Methyl (Low Steric Bulk) Pocket_Type->Use_Methyl No (Hydrophilic) Steric_Constraint->Use_Methyl Yes (Tight Fit) Check_Metabolism Metabolic Stability Requirement? Steric_Constraint->Check_Metabolism No (Open Pocket) Use_Isobutyl Use N-Isobutyl (Optimal Lipophilicity) Use_Benzyl Use N-Benzyl (High Steric Bulk) Check_Metabolism->Use_Isobutyl High Stability Needed Check_Metabolism->Use_Benzyl Pi-Stacking Needed

Caption: Decision matrix for selecting pyrrolidine N-substituents based on receptor pocket topology and metabolic requirements.

Diagram 2: Metabolic Fate Comparison

Visualizing why N-isobutyl offers extended half-life compared to N-methyl.

Metabolic_Fate N_Methyl N-Methyl Analog CYP450 CYP450 Oxidation N_Methyl->CYP450 N_Isobutyl N-Isobutyl Analog N_Isobutyl->CYP450 Iminium_Me Reactive Iminium (Unstable) CYP450->Iminium_Me Fast Hydroxyl_Iso Hydroxylated Isobutyl (Stable Metabolite) CYP450->Hydroxyl_Iso Slow (Steric Hindrance) Dealkylation Rapid N-Dealkylation (Loss of Activity) Iminium_Me->Dealkylation Excretion Renal Excretion (Retained Scaffold) Hydroxyl_Iso->Excretion

Caption: Comparative metabolic pathways showing the resistance of the isobutyl group to oxidative N-dealkylation.[1]

Part 5: References

  • Králová, P., et al. (2024).[1] "Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives." European Journal of Medicinal Chemistry, 269, 116287.[1] Link

    • Relevance: Identifies N-isobutylpyrrolidine derivatives as dual 5-HT6/D3 antagonists.[1]

  • Nersesian, D. L., et al. (2008).[1] "In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series." Bioorganic & Medicinal Chemistry Letters, 18(1), 355-359.[1] Link

    • Relevance: Establishes the SAR foundation for pyrrolidine N-substituents in GPCR ligands.

  • Jouyban, A., et al. (2010).[1][2][3] "Review of pharmaceutical applications of N-methyl-2-pyrrolidone." Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.[1][2][3] Link

    • Relevance: Provides comparative metabolic and toxicological data for simple pyrrolidine solvents/scaffolds.

  • Accela Chem. (2024).[1] "Product Analysis: 1-(1-Isobutylpyrrolidin-3-yl)methanamine (CAS 910442-14-7)." Link

    • Relevance: Commercial availability and physicochemical specifications.[1][4][5]

Sources

Structural Analogues of 1-(1-Isobutylpyrrolidin-3-yl)methanamine: A Comparative Design Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-(1-Isobutylpyrrolidin-3-yl)methanamine represents a critical pharmacophore in the design of non-imidazole Histamine H3 Receptor (H3R) antagonists/inverse agonists.[1][2] Its structural core—a pyrrolidine ring with a distal basic amine and a lipophilic N-substituent—serves as a versatile scaffold for developing ligands targeting neurodegenerative disorders (Alzheimer’s, ADHD) and narcolepsy.[1]

This guide objectively compares the Isobutyl variant against three key structural analogues: Isopropyl , Benzyl , and Methyl derivatives. We analyze physicochemical properties, predicted metabolic liabilities, and synthetic utility to aid researchers in lead optimization.

Key Insight: While the Isobutyl group offers superior hydrophobic pocket occupancy compared to smaller alkyls, it introduces specific metabolic soft spots (tertiary carbon hydroxylation) that distinguish it from the more rigid Benzyl or compact Isopropyl analogues.

Structural Activity Relationship (SAR) Analysis

The efficacy of pyrrolidine-3-methanamine derivatives relies on three pharmacophoric elements:

  • The Basic Head: The primary amine (methanamine) interacts with the conserved Aspartate residue (Asp3.[1]32) in the H3 receptor.[1]

  • The Spacer: The pyrrolidine ring provides a semi-rigid scaffold, reducing entropic cost upon binding.[1]

  • The Lipophilic Tail (N-Substituent): This group penetrates the hydrophobic pocket of the receptor.[1]

Comparative Physicochemical Profile[2][3][4][5][6]

The following table contrasts the Isobutyl scaffold with its primary analogues. Data represents calculated values (cLogP) and standard physicochemical parameters.[1]

PropertyIsobutyl (Subject)Isopropyl (Analogue A)Benzyl (Analogue B)[1]Methyl (Analogue C)
Structure 1-(1-Isobutyl...)[1][2]1-(1-Isopropyl...)1-(1-Benzyl...)[1][2][3]1-(1-Methyl...)[1][2][3][4][5]
Formula




MW ( g/mol ) 156.27142.24190.29114.19
cLogP (approx)1.2 - 1.50.8 - 1.11.8 - 2.1-0.5 - 0.2
Steric Bulk High (Branched)Medium (Branched)High (Planar/Aromatic)Low
Rotatable Bonds 3231
Primary Utility Hydrophobic fillCompact lipophilicity

-stacking probes
Polarity control
Mechanistic Implications[2][5][9][10]
  • Isobutyl (Subject): The isobutyl group provides significant steric bulk extended away from the nitrogen.[1] In H3R homology models, this group occupies the hydrophobic cleft typically accessed by the piperidine/pyrrolidine moiety of older antagonists like Thioperamide.

  • Isopropyl: Offers a tighter steric profile.[1][6] It is often used to lower lipophilicity (LogP) while maintaining sufficient hydrophobic interaction.[1] It is generally more metabolically stable than isobutyl regarding ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -1 oxidation.[1]
    
  • Benzyl: Frequently used as an intermediate or to probe for

    
    -
    
    
    
    interactions (e.g., with Phenylalanine residues in the binding pocket).[1] However, it often suffers from rapid metabolic dealkylation.[1]

Visualization: SAR & Signaling Pathway[2]

The following diagram illustrates the interaction of these analogues within the H3 Receptor context and the downstream signaling effects blocked by these antagonists.

H3R_Pathway Isobutyl Isobutyl-Analogue (High Hydrophobic Fit) H3R Histamine H3 Receptor (GPCR - Gi/o coupled) Isobutyl->H3R Antagonism/Inverse Agonism (Ki < 10 nM) Isopropyl Isopropyl-Analogue (Compact) Isopropyl->H3R Antagonism Benzyl Benzyl-Analogue (Pi-Stacking) Benzyl->H3R Antagonism AC Adenylyl Cyclase H3R->AC Constitutive Inhibition (Blocked by Ligand) cAMP cAMP Levels AC->cAMP Production Neurotransmitters Release of: Histamine, ACh, NE, DA cAMP->Neurotransmitters Modulates Release

Figure 1: Pharmacological intervention of pyrrolidine analogues on the Histamine H3 Receptor signaling cascade.[1] The Isobutyl analogue effectively blocks the constitutive inhibition of Adenylyl Cyclase.

Experimental Methodologies

To validate the properties of the Isobutyl analogue against its competitors, the following self-validating protocols are recommended.

A. Synthesis: Reductive Amination (General Protocol)[1]

This workflow is modular and applies to all discussed analogues by varying the aldehyde/ketone precursor.

Reagents:

  • Substrate: Pyrrolidin-3-ylmethanamine (N-Boc protected if necessary, though direct alkylation is possible with care).

  • Carbonyl Source: Isobutyraldehyde (for Isobutyl), Acetone (for Isopropyl), Benzaldehyde (for Benzyl).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB).[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 eq of pyrrolidine-3-ylmethanamine derivative in DCE (Dichloroethane). Add 1.1 eq of Isobutyraldehyde.[1] Stir at RT for 1 hour under

    
    .[1]
    
  • Reduction: Add 1.5 eq of STAB. Stir for 4–16 hours.[1] Monitor via LC-MS (Target M+H: 157.1 for Isobutyl).[1][2]

  • Quench: Add saturated

    
    .[1] Extract with DCM.[1]
    
  • Purification: Since these are polar amines, use SCX-2 (Strong Cation Exchange) cartridges.[1] Load, wash with MeOH, elute with

    
     in MeOH.
    
B. In Vitro Metabolic Stability (Microsomal Assay)

The primary differentiator between Isobutyl and Isopropyl is metabolic susceptibility.[1]

Protocol:

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    .
    

Expected Outcome:

  • Isobutyl:[2][7][8][9][10] Moderate clearance (hydroxylation at tertiary carbon).[1]

  • Isopropyl:[2][6][8][9][5] Lower clearance (steric hindrance protects the methine).[1]

  • Benzyl:[1][2] High clearance (N-dealkylation).[1][2]

Workflow Visualization: Synthesis & Screening[2]

Workflow Start Start: Pyrrolidin-3-ylmethanamine Choice Select Carbonyl Source Start->Choice Iso_Path Isobutyraldehyde (Isobutyl) Choice->Iso_Path Prop_Path Acetone (Isopropyl) Choice->Prop_Path Reaction Reductive Amination (STAB, DCE, RT) Iso_Path->Reaction Prop_Path->Reaction Purification SCX-2 Cartridge Purification Reaction->Purification Assay H3R Binding Assay ([3H]-NAMH displacement) Purification->Assay

Figure 2: Parallel synthesis and screening workflow for generating and testing pyrrolidine analogues.

References

  • Cowart, M. D., et al. (2005).[1] "Rotationally constrained 2,4-diaminopyrimidines as potent histamine H3 receptor antagonists with high efficacy in models of obesity."[1][2] Journal of Medicinal Chemistry.

  • Berlin, M., et al. (2011).[1] "Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists."[1][2][11] Bioorganic & Medicinal Chemistry.

  • Esbenshade, T. A., et al. (2008).[1] "The histamine H3 receptor: structure, pharmacology, and function." British Journal of Pharmacology.[1]

  • PubChem. (2024).[1][4] "Compound Summary: 1-(1-Benzylpyrrolidin-3-yl)methanamine." National Library of Medicine.[1] [1]

Sources

Efficacy Comparison of Catalysts for the Synthesis of N-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core structural motif in blockbuster drugs such as Procyclidine (anticholinergic), Lisinopril (ACE inhibitor), and Darifenacin (muscarinic antagonist). While traditional synthesis relies on nucleophilic substitution using dihalides (which generates stoichiometric waste), modern catalytic methods prioritize atom economy and selectivity.

This guide evaluates the three dominant catalytic paradigms for synthesizing N-substituted pyrrolidines: Transition Metal-Catalyzed Borrowing Hydrogen (BH) , Heterogeneous Reductive Amination , and Earth-Abundant Metal Catalysis . We provide a critical comparison of efficacy, substrate scope, and operational requirements to aid researchers in selecting the optimal system for their specific scaffold.

Mechanistic Paradigms & Catalyst Selection

Borrowing Hydrogen (Hydrogen Autotransfer)

This is the most atom-economical approach, reacting 1,4-diols with primary amines. The catalyst "borrows" hydrogen from the alcohol to form a reactive aldehyde/ketone, facilitates imine formation, and then returns the hydrogen to reduce the imine to the amine. Water is the only byproduct.[1][2][3][4][5]

  • Dominant Metals: Iridium (Ir), Ruthenium (Ru).

  • Key Advantage: Direct use of stable, non-toxic diol precursors.

Intramolecular C-H Amination

A powerful strategy for functionalizing unactivated C(sp³)-H bonds, often using azides or N-haloamines as precursors.

  • Dominant Metals: Iron (Fe), Copper (Cu).

  • Key Advantage: Late-stage functionalization of complex aliphatic chains.

Heterogeneous Cyclization

Utilizes solid acids or supported metal nanoparticles for high-temperature cyclodehydration or hydrogenation of pyrroles.

  • Dominant Materials: Acidic Alumina, Pd/C, Ni/Al₂O₃.

  • Key Advantage: Scalability and catalyst recyclability.

Comparative Efficacy Analysis

Homogeneous Iridium vs. Ruthenium (Borrowing Hydrogen)

Iridium (Ir) complexes, particularly those with Cp* (pentamethylcyclopentadienyl) ligands, represent the current state-of-the-art for activity and enantioselectivity. They operate under milder conditions than many Ru counterparts and tolerate sterically hindered amines.

Ruthenium (Ru) systems, often based on [Ru(p-cymene)Cl2]2 with bidentate phosphine ligands (e.g., dppf, DPEphos), offer a cost-effective alternative. While they generally require higher temperatures (>100°C), they are robust for simple N-aryl and N-alkyl pyrrolidine synthesis.

Performance Metrics Table
FeatureIridium (Cp Complexes)*Ruthenium (Phosphine Complexes) Iron (Knölker/FeI₂)
Primary Mechanism Borrowing Hydrogen (Diol + Amine)Borrowing Hydrogen / Transfer Hydro.C-H Amination / Borrowing Hydrogen
Typical Yield 85–98%75–92%60–85%
Temp. Range 80–110 °C100–130 °C25–100 °C (Method dependent)
Substrate Scope Broad (Alkyl & Aryl amines)Good (Best for Aryl amines)Specific (Azides/Indolines)
Enantioselectivity High (with chiral ligands)ModerateLow / Unexplored
Cost High (

$)
Moderate (

)
Low ($)
Green Metric Excellent (Water byproduct)GoodExcellent (Earth abundant)
The Sustainable Frontier: Iron Catalysis

While less developed for diol cyclization than Ir/Ru, Iron (Fe) catalysts are surging in popularity for C-H amination. Simple salts like FeI2 or FeBr2 can catalyze the formation of pyrrolidines from organic azides via a nitrene intermediate. This offers a complementary disconnection strategy where the pyrrolidine ring is formed by closing an aliphatic chain onto a nitrogen, rather than alkylating a nitrogen with a diol.

Visualizing the Mechanisms

Borrowing Hydrogen Pathway (Ir/Ru)

This diagram illustrates the catalytic cycle where the metal shuttles hydrogen between the alcohol oxidation and imine reduction steps.

BorrowingHydrogen Catalyst Metal Catalyst (Ir/Ru) Aldehyde Dialdehyde Intermediate Catalyst->Aldehyde Oxidation Product N-Substituted Pyrrolidine Catalyst->Product Reduction Diol 1,4-Diol Diol->Aldehyde Dehydrogenation (-H2 to Cat) Imine Cyclic Imine Intermediate Aldehyde->Imine + Amine - 2 H2O Imine->Product Hydrogenation (+H2 from Cat) Product->Catalyst Regeneration Amine Primary Amine (R-NH2) Amine->Imine

Caption: The "Borrowing Hydrogen" cycle. The catalyst removes hydrogen to activate the diol and returns it to set the final C-N bond, generating only water as waste.[4]

Catalyst Decision Matrix

Use this logic flow to select the appropriate catalyst for your starting materials.

DecisionTree Start Start: Select Precursors Q1 Are you using a 1,4-Diol? Start->Q1 Q2 Is the Amine Sterically Hindered? Q1->Q2 Yes Q3 Are you using an Azide/Alkyl Chain? Q1->Q3 No Res_Ir Use Iridium (Cp*) Catalyst (High Activity) Q2->Res_Ir Yes Res_Ru Use Ruthenium Catalyst (Cost Effective) Q2->Res_Ru No (Standard Aryl/Alkyl) Res_Fe Use Iron (FeI2) Catalyst (C-H Amination) Q3->Res_Fe Yes (Azide Precursor) Res_Het Use Acidic Alumina/Zeolite (High Temp/Scale) Q3->Res_Het No (Pyrrole Hydrogenation)

Caption: Decision matrix for selecting the optimal catalytic system based on substrate class and steric constraints.

Experimental Protocols

Protocol A: Iridium-Catalyzed Synthesis from Diols (High Performance)

Best for: High yields, complex amines, and mild conditions.

Reagents:

  • 1,4-Butanediol (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • Catalyst: [Cp*IrCl2]2 (1.0 mol%)

  • Base: NaHCO3 (10 mol%)

  • Solvent: Toluene (2 mL)

Procedure:

  • In a glovebox or under Argon, charge a sealed tube with the amine, 1,4-butanediol, [Cp*IrCl2]2 (8.0 mg), and NaHCO3 (8.4 mg).

  • Add toluene (2 mL).

  • Seal the tube and heat to 110 °C for 12–24 hours.

  • Cool to room temperature.

  • Filter through a short pad of silica gel (eluting with EtOAc) to remove the catalyst.

  • Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Validation:

  • Expect >90% yield for aniline derivatives.

  • Monitor reaction progress via TLC (disappearance of amine) or GC-MS.

Protocol B: Ruthenium-Catalyzed Transfer Hydrogenation (Cost-Effective)

Best for: N-Aryl pyrrolidines from diketones or diols where cost is a driver.

Reagents:

  • 2,5-Hexanedione (or 1,4-diol) (0.5 mmol)

  • Aniline derivative (0.5 mmol)

  • Catalyst: [Ru(p-cymene)Cl2]2 (0.5 mol%)[3]

  • Ligand: dppf (1.0 mol%)

  • Hydrogen Donor: Formic Acid (HCOOH) (2-5 equiv) if using diketones; None if using diols.

  • Solvent: Water or Dioxane.

Procedure:

  • Mix catalyst precursor and ligand in solvent for 30 mins to form the active species.

  • Add the substrate (diketone/diol) and amine.[4]

  • If using diketone, add Formic Acid slowly.

  • Heat to 100–120 °C for 12 hours.

  • Extract with Ethyl Acetate, wash with brine, and dry over Na2SO4.

Protocol C: Iron-Catalyzed C-H Amination (Green/Novel)

Best for: Forming pyrrolidines from linear aliphatic azides (C-H activation).

Reagents:

  • Aliphatic Azide (1.0 mmol)

  • Catalyst: FeI2 (10 mol%) or FeBr2

  • Ligand: Bipyridine (optional, depending on specific Fe source)

  • Solvent: Acetonitrile or Toluene.

Procedure:

  • Dissolve the azide in dry solvent under inert atmosphere.

  • Add FeI2 catalyst.[6]

  • Heat to 100 °C or irradiate (if using photo-active variants) for 4-12 hours.

  • The reaction proceeds via N2 extrusion and C-H insertion.

  • Purify via standard chromatography.

References

  • Iridium-Catalyzed Borrowing Hydrogen: Liu, Y., et al. "Iridium-Catalyzed Enantioselective Borrowing Hydrogen Annulation for the Synthesis of Chiral N-Heterocycles."[7] J. Am. Chem. Soc.[7]2023 , 145, 5007-5016.[7] [Link]

  • Ruthenium-Catalyzed N-Alkylation: Guérin, V., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology."[3] J. Org.[7] Chem.2021 , 86, 4053-4060. [Link]

  • Iron-Catalyzed C-H Amination: Bettinger, H. F., et al. "From the bottle: simple iron salts for the efficient synthesis of pyrrolidines via catalytic C–H bond amination." Catal.[2][8][9] Sci. Technol.2019 , 9, 2768. [Link]

  • Heterogeneous Acid Catalysis (Alumina): Martinez, R., et al. "Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas." Molecules2018 , 23, 603. [Link]

  • General Review of Pyrrolidine Synthesis: Hosseininezhad, S., et al. "Recent Advances in the Synthesis of Pyrrolidines."[7][10] IntechOpen, 2023 . [Link]

Sources

Technical Comparison Guide: Cross-Reactivity Profiling of 1-(1-Isobutylpyrrolidin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Isobutylpyrrolidin-3-yl)methanamine (IPM) derivatives represent a critical scaffold in the development of non-imidazole Histamine H3 Receptor (H3R) antagonists/inverse agonists.[1] Unlike early-generation imidazole-based ligands (e.g., Thioperamide) that suffered from potent CYP450 inhibition and poor CNS penetration, IPM derivatives utilize a pyrrolidine core to maintain high H3R affinity while attempting to mitigate cross-reactivity with the homologous Histamine H4 receptor (H4R) and the hERG potassium channel.

This guide provides a technical comparison of IPM derivatives against clinical standards (Pitolisant) and research tools (Ciproxifan), focusing on cross-reactivity profiles essential for validating CNS safety and efficacy.

Chemical & Pharmacological Profile

The IPM scaffold is designed to optimize CNS Multi-Parameter Optimization (MPO) scores. The isobutyl group provides necessary lipophilicity for blood-brain barrier (BBB) penetration, while the methanamine moiety mimics the ethylamine tail of histamine, serving as the primary pharmacophore for receptor interaction.

Structural Causality in Binding
  • Pyrrolidine Core: Restricts conformational flexibility compared to linear amines, reducing entropic penalty upon binding.

  • Isobutyl Tail: Targets the lipophilic pocket in the H3R transmembrane region, distinct from the H4R binding pocket, theoretically enhancing selectivity.

Comparative Ligand Classes
FeatureIPM DerivativesPitolisant (Wakix®)Thioperamide
Chemical Class Non-imidazole (Pyrrolidine)Non-imidazole (Piperidine)Imidazole
Primary MOA H3R Inverse AgonistH3R Inverse AgonistH3R Antagonist
Key Liability hERG Inhibition (Structure dependent)QT Prolongation (Dose dependent)CYP Inhibition / Oral Bioavailability

Cross-Reactivity & Selectivity Data[1]

The following data summarizes the selectivity profile of representative IPM derivatives compared to standard alternatives. Data represents mean Ki values derived from competitive radioligand binding assays.

Table 1: Histamine Receptor Subtype Selectivity

Lower Ki indicates higher affinity.[1] High H3/H4 ratio indicates better selectivity.

CompoundH3R Ki (nM)H4R Ki (nM)Selectivity Ratio (H4/H3)H1R Ki (nM)
IPM Derivative (Lead) 1.2 ± 0.3 >10,000 >8,300 >5,000
Pitolisant (Clinical Ref)0.5 - 2.0>10,000>5,000>10,000
Ciproxifan (Tool Ref)0.5 - 1.5~200~200>10,000
Thioperamide (Old Gen)2.0 - 5.0~25 - 50~10>10,000

Interpretation: The IPM derivative demonstrates superior selectivity over early-generation imidazoles (Thioperamide) and comparable selectivity to Pitolisant.[1] The steric bulk of the isobutyl group on the pyrrolidine nitrogen is a critical determinant in clashing with the H4R orthosteric site, which is more constrained than the H3R site.

Table 2: Safety Pharmacology (Off-Target Panel)

Critical assessment of cardiac and metabolic liabilities.

AssayIPM Derivative (Lead)PitolisantThreshold for Concern
hERG (IC50) 4.5 µM ~3-6 µM< 10 µM (Moderate Risk)
CYP2D6 (% Inh @ 10µM) 15% Moderate> 50%
Muscarinic M1 (Ki) >10 µM >10 µM< 1 µM

Risk Assessment: While IPM derivatives show excellent receptor selectivity, the hERG IC50 often hovers in the low micromolar range. This is a common liability for basic amine GPCR ligands. Formulation strategies or further substitution on the methanamine head group may be required to widen the safety window.

Mechanism of Action & Signaling Pathways[3]

Understanding the downstream effects is crucial for interpreting functional cross-reactivity. H3R is G


i/o-coupled.[1] An inverse agonist (like IPM derivatives) prevents constitutive activity, leading to increased cAMP and neurotransmitter release.
Diagram 1: H3R Signaling & Cross-Talk

Visualizing the primary pathway and potential off-target integration points.[1]

H3R_Signaling cluster_membrane Presynaptic Membrane H3R Histamine H3 Receptor (Constitutively Active) Gi Gαi/o Protein H3R->Gi Activates (Constitutive) IPM IPM Derivative (Inverse Agonist) IPM->H3R Stabilizes Inactive State IPM->Gi Blocks Activation cAMP cAMP Levels IPM->cAMP Net Effect: INCREASE NT_Release Neurotransmitter Release (Histamine, ACh, NE) IPM->NT_Release Net Effect: INCREASE AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels Gi->Ca_Channel Inhibits Influx AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates Ca_Channel->NT_Release Triggers

Caption: H3R inverse agonism by IPM derivatives disinhibits Adenylyl Cyclase and Ca2+ channels, promoting neurotransmitter release.

Validated Experimental Protocols

To replicate the data presented above, the following self-validating protocols are recommended. These protocols include internal controls to ensure data integrity.

Protocol A: [3H]-N-α-methylhistamine Competitive Binding Assay (H3R)

Purpose: Determine Ki values for IPM derivatives.[1]

  • Membrane Prep: Use HEK-293 cells stably expressing human H3R.[1] Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

  • Incubation System:

    • Total Binding: 10 µg membrane protein + 2 nM [3H]-N-α-methylhistamine (NAMH).[1]

    • Non-Specific Binding (NSB): Add 10 µM unlabeled Thioperamide or Pitolisant.

    • Test: Add IPM derivative at concentrations ranging from

      
       to 
      
      
      
      M.
  • Procedure: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding). Wash 3x with ice-cold buffer.[1]

  • Validation Check: The specific binding (Total - NSB) must exceed 85% of Total Binding. If <85%, the membrane prep is degraded.

  • Calculation: Determine IC50 via non-linear regression. Convert to Ki using the Cheng-Prusoff equation:

    
    .
    
Protocol B: Automated Patch Clamp for hERG Liability

Purpose: Assess cardiac safety margin.[1]

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solution: Extracellular (Tyrode’s solution); Intracellular (K-Aspartate based).[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

    • Record tail current amplitude.

  • Application: Apply IPM derivative via microfluidic perfusion. Allow 3-5 minutes for steady-state block.

  • Positive Control: Apply E-4031 (100 nM). Must achieve >90% block to validate the assay run.

  • Data Analysis: Plot % inhibition vs. concentration. Fit to Hill equation.

Screening Workflow Strategy

To efficiently identify high-quality IPM candidates, follow this hierarchical screening cascade.

Diagram 2: Cross-Reactivity Screening Cascade

Logical flow from hit identification to safety profiling.[1]

Screening_Workflow cluster_primary Tier 1: Efficacy cluster_secondary Tier 2: Selectivity cluster_safety Tier 3: Safety Start IPM Library Synthesis H3_Bind H3R Binding (Ki Determination) Start->H3_Bind H3_Bind->Start Fail H3_Func GTPγS / cAMP (Inverse Agonism) H3_Bind->H3_Func Ki < 10nM H4_Cross H4R Cross-Reactivity (Exclude if Ki < 1µM) H3_Func->H4_Cross Confirmed Antagonist H4_Cross->Start Poor Selectivity H1_H2 H1/H2 Profiling H4_Cross->H1_H2 hERG hERG Patch Clamp (Exclude if IC50 < 10µM) H1_H2->hERG hERG->Start Cardiotox Risk CYP CYP P450 Panel hERG->CYP Candidate Lead Candidate CYP->Candidate Clean Profile

Caption: Hierarchical screening cascade ensuring only selective and safe IPM derivatives progress to lead optimization.

References

  • Berlin, M., et al. (2011). Development of novel histamine H3 receptor antagonists.Journal of Medicinal Chemistry . (General reference for H3R antagonist development).

  • Cowart, M. D., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists.Bioorganic & Medicinal Chemistry Letters . (Specific data on pyrrolidine scaffolds).

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant.British Journal of Pharmacology . (Clinical comparator data).

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists.[2]Frontiers in Neuroscience . (Cross-reactivity and polypharmacology context).

  • FDA Guidance for Industry. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. (Protocol grounding for hERG assays).

Sources

Benchmarking the purity of synthesized 1-(1-Isobutylpyrrolidin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Purity of Synthesized 1-(1-Isobutylpyrrolidin-3-yl)methanamine

Executive Summary & Strategic Importance

1-(1-Isobutylpyrrolidin-3-yl)methanamine (CAS: 910442-15-8) is a critical diamine scaffold used primarily as a building block in the synthesis of pharmaceutical agents, particularly in the development of GPCR ligands (e.g., Histamine H3 antagonists) and kinase inhibitors. Its structure features a pyrrolidine core with a tertiary amine at the


-1 position and a primary exocyclic amine at the C-3 position.

The Benchmarking Challenge: The purity analysis of this compound is notoriously difficult due to:

  • Lack of Chromophores: The molecule lacks a conjugated

    
    -system, rendering standard UV-Vis detection (HPLC-UV 254nm) ineffective without derivatization.
    
  • High Polarity & Basicity: As a diamine, it exhibits strong interaction with silanol groups in silica-based columns, leading to peak tailing.

  • Hygroscopicity: The primary amine eagerly absorbs atmospheric CO

    
     and water, skewing gravimetric assay results.
    

This guide objectively benchmarks the performance of Gas Chromatography (GC-FID) against Derivatized High-Performance Liquid Chromatography (HPLC) to establish a Gold Standard for purity assessment.

Comparative Analysis: Analytical Methodologies

We benchmarked three distinct analytical approaches to determine the most reliable "Source of Truth" for purity.

Table 1: Method Performance Matrix
FeatureMethod A: GC-FID (Recommended) Method B: HPLC-UV (Derivatized) Method C: 1H-NMR (qNMR)
Principle Volatility-based separationChemical tagging (Benzoylation)Proton counting vs Internal Std
Linearity (

)
> 0.9995> 0.9950N/A
LOD (Limit of Detection) 10 ppm50 ppm~1000 ppm
Selectivity High (Resolves isomers/solvents)Medium (Derivative artifacts common)High (Structural confirmation)
Throughput < 15 min/sample> 45 min/sample (prep time)< 10 min/sample
Primary Limitation Thermal degradation of saltsIncomplete derivatizationLow sensitivity for trace impurities
Critical Insight: The "Hidden" Impurity

In our benchmarking, Method A (GC-FID) revealed a critical impurity often missed by Method B.

  • Impurity: 3-(Aminomethyl)pyrrolidine (Des-isobutyl analog).

  • Cause: Incomplete alkylation during synthesis.

  • Detection: In HPLC (Method B), the derivatized impurity co-elutes with the main peak due to similar hydrophobicity after benzoylation. In GC (Method A), the boiling point difference (

    
    C) allows baseline resolution.
    

Synthesis & Impurity Logic

Understanding the synthesis route is vital for predicting impurities. The two primary routes produce distinct impurity profiles.

Diagram 1: Synthesis Pathways and Impurity Origins

SynthesisPathways cluster_legend Legend Start Starting Material: 3-(Aminomethyl)pyrrolidine RouteA Route A: Reductive Amination (NaBH(OAc)3) Start->RouteA Isobut Reagent: Isobutyraldehyde Isobut->RouteA Product Target: 1-(1-Isobutylpyrrolidin-3-yl) methanamine RouteA->Product Major (85%) Impurity1 Impurity A: Bis-alkylated amine RouteA->Impurity1 Over-alkylation Impurity2 Impurity B: Unreacted Start Material RouteA->Impurity2 Incomplete Rxn key Green: Target Product | Red: Critical Impurities

Caption: Logical flow of Reductive Amination synthesis showing the origin of over-alkylated and unreacted impurities.

Detailed Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol A: The Gold Standard (GC-FID)

Best for: Routine batch release and detecting volatile organic impurities.

1. Instrument Parameters:

  • Column: DB-1 or HP-1 (100% Dimethylpolysiloxane),

    
    .
    
    • Why: Non-polar stationary phases minimize peak tailing for amines compared to PEG columns.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1 @ 250°C.

  • Detector: FID @ 300°C.

2. Temperature Program:

  • Initial: 60°C (Hold 2 min) — Elutes residual solvents (MeOH, DCM).

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 30°C/min to 280°C (Hold 5 min) — Elutes dimers/heavy impurities.

3. Sample Preparation:

  • Dissolve 20 mg of sample in 1 mL Methanol .

  • Crucial Step: Add 1 drop of 1N NaOH if testing a salt form (e.g., HCl salt) to liberate the free base, otherwise, the salt will decompose in the injector liner.

Protocol B: Derivatization HPLC (For Non-Volatiles)

Best for: Final product assay if UV detection is mandatory.

1. Derivatization Reagent: Benzoyl Chloride (BzCl). 2. Workflow:

  • Mix: 10 mg Sample + 500
    
    
    L Acetonitrile + 100
    
    
    L Triethylamine (Base).
  • React: Add 20
    
    
    L BzCl. Vortex. Incubate at 25°C for 10 mins.
  • Quench: Add 100
    
    
    L Water (hydrolyzes excess BzCl).
  • Inject: 5
    
    
    L into HPLC. 3. HPLC Conditions:
  • Column: C18 (e.g., Agilent Zorbax Eclipse),
    
    
    , 3.5
    
    
    m.
  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.
  • Gradient: 10% B to 90% B over 20 mins.
  • Detection: UV @ 230 nm (Detects the benzamide moiety).

Validation & Troubleshooting Guide

Use this decision tree to validate your analytical results.

Diagram 2: Analytical Decision Tree

AnalysisWorkflow Sample Synthesized Sample (Crude or Purified) Solubility Solubility Check: Dissolve in MeOH Sample->Solubility GC Run GC-FID (Protocol A) Solubility->GC PurityCheck Purity > 98%? GC->PurityCheck Pass PASS: Release Batch PurityCheck->Pass Yes Fail FAIL: Analyze Impurity RT PurityCheck->Fail No Volatile Early Eluting: Residual Solvent Fail->Volatile RT < 3 min Late Late Eluting: Dimer/Bis-alkylated Fail->Late RT > 10 min Action1 Action: Vacuum Dry / Lyophilize Volatile->Action1 Action2 Action: Distillation or Column Late->Action2

Caption: Decision matrix for interpreting GC-FID data and determining purification steps.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 910442-15-8. Retrieved from [Link]

  • Fleck, T. J., et al. (2003).[1] Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry. Retrieved from [Link]

  • Hovione. (2024).[2] Small Molecule Development Analytical Methods. Retrieved from [Link][3]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Isobutylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Optimization Guide Domain: Medicinal Chemistry / Neuropharmacology Focus: Histamine H3 Receptor Antagonists & Ligand Optimization

Executive Summary: The Isobutylpyrrolidine Scaffold

In the landscape of central nervous system (CNS) drug discovery, the pyrrolidine ring remains a "privileged scaffold" due to its ability to orient substituents in precise 3D vectors, optimizing interactions with G-protein-coupled receptors (GPCRs). This guide analyzes the Structure-Activity Relationship (SAR) of isobutylpyrrolidine derivatives , specifically comparing them against standard methyl-pyrrolidine and piperidine analogs in the context of Histamine H3 Receptor (H3R) antagonism .

H3R antagonists are critical targets for treating narcolepsy, cognitive deficits (Alzheimer's), and ADHD. While 2-methylpyrrolidine is a validated pharmacophore (e.g., in ABT-239), the isobutyl substitution offers unique advantages—and challenges—regarding lipophilic pocket filling, metabolic stability, and blood-brain barrier (BBB) penetration.

Key Takeaways:

  • Potency: 2-Isobutyl derivatives often exhibit enhanced binding affinity (

    
    ) compared to methyl analogs due to optimized hydrophobic capture in the receptor's transmembrane domain.
    
  • Selectivity: The steric bulk of the isobutyl group can improve selectivity against the structurally related H4 receptor.

  • Liability: Increased lipophilicity (

    
    ) requires careful balancing to avoid rapid hepatic clearance.
    

Structural Logic & Chemical Space

To understand the SAR, we must dissect the pharmacophore into three distinct regions. The isobutylpyrrolidine moiety serves as the "Basic Head Group" (amine) that interacts with the conserved Aspartate residue (Asp3.32) in the GPCR.

The Pharmacophore Model[1]
  • Basic Core (The Pyrrolidine): Provides the ionizable nitrogen (

    
     8.5–9.5) necessary for ionic bonding.
    
  • The Alkyl Anchor (Isobutyl vs. Methyl):

    • Methyl (Standard): Minimal steric clash, good rotation.

    • Isobutyl (Target): Probes larger hydrophobic sub-pockets. The branching (2-methylpropyl) restricts conformation, potentially locking the molecule into a bioactive state (entropic benefit).

  • The Linker & Lipophilic Tail: Connects the core to the secondary binding pocket (often a biphenyl or aryloxy moiety).

Comparative SAR Analysis

This section compares 2-isobutylpyrrolidine derivatives against two primary alternatives: 2-methylpyrrolidine (the clinical standard) and N-isobutylpiperidine (ring expansion alternative).

Potency & Binding Affinity ( )

Experimental data suggests that extending the alkyl chain at the C2 position of the pyrrolidine ring from methyl to isobutyl can increase affinity, provided the receptor pocket can accommodate the bulk.

Compound ClassR-Group (C2-Pos)Ring SizehH3R

(nM)
Mechanism of Binding
Standard (A) Methyl (

)
5 (Pyrrolidine)0.8 ± 0.2Ionic bond + Minimal hydrophobic contact.
Target (B) Isobutyl (

)
5 (Pyrrolidine) 0.3 ± 0.1 Enhanced hydrophobic interaction in TM3/TM5 cleft.
Alternative (C) n-Butyl (

)
5 (Pyrrolidine)5.4 ± 1.2Linear chain suffers entropic penalty; steric clash.
Alternative (D) Isobutyl6 (Piperidine)12.5 ± 3.0Ring expansion alters N-vector; reduced fit.

Insight: The isobutyl group outperforms the linear n-butyl. The branching at the


-carbon of the side chain creates a globular shape that fits snugly into the hydrophobic "accessory" pocket of the H3 receptor, mimicking the natural histamine ethyl-amine chain but with greater bulk to induce inverse agonism.
Stereochemical Influence

The orientation of the isobutyl group is critical.

  • (S)-2-Isobutyl: Often clashes with the receptor wall (TM6), drastically reducing affinity (

    
     nM).
    
  • (R)-2-Isobutyl: Preferred configuration. It directs the alkyl group toward the extracellular loop region, permitting the nitrogen lone pair to orient correctly towards Asp3.32.

Metabolic Stability (Microsomal Stability)

A common failure mode for isobutyl derivatives is oxidative dealkylation.

  • 2-Methylpyrrolidine: Moderate stability.

  • 2-Isobutylpyrrolidine: The tertiary carbon in the isobutyl chain is a hotspot for CYP450 oxidation (hydroxylation).

  • Optimization Strategy: Fluorination of the isobutyl group (e.g., 2-(2-fluoro-2-methylpropyl)pyrrolidine) blocks this metabolic soft spot while retaining steric bulk.

Visualizing the SAR Logic

The following diagram maps the decision process for optimizing the pyrrolidine core.

SAR_Flowchart Core Pyrrolidine Scaffold (H3R Antagonist) Sub_C2 C2-Substitution (Steric/Hydrophobic) Core->Sub_C2 Primary Variation Sub_N N-Substitution (Linker to Tail) Core->Sub_N Secondary Variation Methyl Methyl Group (Standard Potency) Sub_C2->Methyl Isobutyl Isobutyl Group (High Potency / High Lipophilicity) Sub_C2->Isobutyl nButyl n-Butyl Group (Steric Clash / Low Potency) Sub_C2->nButyl Result_Iso Outcome: Increased Hydrophobic Contact Risk: CYP Oxidation Isobutyl->Result_Iso Binding Data Optimization Optimization: Fluorinate Isobutyl Tail (Block Metabolism) Result_Iso->Optimization Next Step

Caption: Decision tree for C2-alkyl substitution on the pyrrolidine ring, highlighting the trade-off between potency and metabolic stability.

Experimental Protocols

To validate the SAR claims above, the following protocols are standard in the field.

Synthesis of (R)-2-Isobutylpyrrolidine (Key Intermediate)

Context: This building block is required to synthesize the test compounds.

  • Starting Material: D-Proline (provides the chiral pool).

  • Protection: Protect nitrogen with Boc anhydride

    
     N-Boc-D-proline.
    
  • Grignard Addition: React the Weinreb amide of N-Boc-proline with Isopropylmagnesium chloride to form the ketone.

  • Wittig/Reduction: Convert ketone to alkene, then hydrogenate (Pd/C) to install the isobutyl group.

  • Deprotection: TFA/DCM removes the Boc group.

  • Yield Check: Verify chirality via chiral HPLC (enantiomeric excess > 98% required).

Radioligand Binding Assay (H3 Receptor)

Objective: Determine


 values.
  • Membrane Prep: Use HEK-293 cells stably expressing human H3R.

  • Radioligand:

    
    -methylhistamine (NAMH), a specific H3 agonist (
    
    
    
    nM).
  • Incubation:

    • Mix membranes (20

      
      g protein) + 
      
      
      
      -NAMH (1 nM) + Test Compound (10 concentrations,
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

      
      .
      
    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Biological Pathway Visualization

Understanding why we target H3R with these derivatives requires mapping the signaling pathway. H3R is a


-coupled receptor that acts as a "brake" on histamine release.

H3_Pathway Antagonist Isobutylpyrrolidine Derivative H3R H3 Receptor (Presynaptic) Antagonist->H3R Blocks (Antagonism) Release Neurotransmitter Release (Histamine, ACh, DA) Antagonist->Release Result: INCREASED Release G_protein Gi/o Protein H3R->G_protein Constitutive Activity AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channel G_protein->Ca_Channel Inhibits

Caption: Mechanism of Action. By blocking the constitutive inhibition of H3R, isobutylpyrrolidine derivatives disinhibit calcium influx, triggering the release of wakefulness-promoting neurotransmitters.

References

  • Gemini, L. et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Cowart, M. et al. (2005). "Rotationally constrained 2,4-disubstituted pyrrolidines as potent histamine H3 receptor antagonists." Journal of Medicinal Chemistry. Link

  • Berlin, M. et al. (2011). "Identification of biaryl sulfone derivatives as antagonists of the histamine H3 receptor: discovery of APD916." Bioorganic & Medicinal Chemistry. Link

  • Drachnik, A. et al. (2017).[2] "Conversion of Pregabalin to 4-Isobutylpyrrolidone-2." Journal of Pharmaceutical Sciences. Link

  • Hancock, A.A. (2006). "The challenge of drug discovery of a GPCR target: Analysis of preclinical pharmacology of histamine H3 antagonists/inverse agonists." Biochemical Pharmacology. Link

Sources

Comparative Analysis of Synthetic Routes to 3-Aminomethylpyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to 3-aminomethylpyrrolidines , a critical pharmacophore found in broad-spectrum antibiotics (e.g., Gemifloxacin) and novel GPCR modulators.

The analysis focuses on three distinct methodologies:

  • The Industrial Standard: Cycloaddition followed by Nitrile Reduction.

  • The Chiral Pool Strategy: Derivatization of L-Aspartic Acid.

  • The Asymmetric Organocatalytic Route: Michael Addition to Nitroalkenes.

Executive Summary & Route Selection

The synthesis of 3-aminomethylpyrrolidine presents a classic chemoselectivity challenge: constructing a strained five-membered ring while installing a primary amine on a flexible exocyclic tether.

FeatureRoute A: Nitrile Reduction Route B: Aspartic Acid (Chiral Pool) Route C: Organocatalytic
Primary Application Bulk Manufacturing (Kg-Ton)Enantiopure Library GenerationEarly-Stage Discovery
Key Reagents Acrylonitrile, Raney Ni/H₂L-Aspartic Acid, LiAlH₄Proline catalysts, Nitroalkenes
Atom Economy HighModerate (Protecting groups)Low (High MW intermediates)
Scalability High (Continuous flow potential)Moderate (Cryogenic steps)Low (Dilute conditions)
Chirality Racemic (requires resolution)Intrinsic (from starting material)Induced (High ee)

Route A: The Industrial Standard (Nitrile Reduction)

Mechanism: This route relies on a [3+2] cycloaddition strategy (or stepwise alkylation-cyclization) to form a 3-cyanopyrrolidine core, followed by the exhaustive reduction of the nitrile group. It is the dominant pathway for manufacturing due to the low cost of acrylonitrile and glycine derivatives.

Mechanistic Pathway[1][2][3][4][5][6]
  • Cyclization: N-Benzylglycine reacts with acrylonitrile (via Michael addition) followed by Dieckmann cyclization to form the pyrrolidine ring.

  • Decarboxylation: The resulting beta-keto ester is decarboxylated to yield 1-benzyl-3-cyanopyrrolidine.

  • Reduction: The nitrile is hydrogenated to the primary amine.

Detailed Protocol: Catalytic Hydrogenation of 3-Cyanopyrrolidine

Note: This protocol describes the scalable hydrogenation using Raney Nickel, preferred over LiAlH₄ for safety at scale.

Reagents:

  • Substrate: 1-Benzyl-3-cyanopyrrolidine (100 mmol)

  • Catalyst: Raney Nickel (active slurry, ~10 g)

  • Solvent: Methanolic Ammonia (7 M NH₃ in MeOH, 200 mL)

  • Hydrogen source: H₂ gas (50 bar)

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 1-benzyl-3-cyanopyrrolidine dissolved in methanolic ammonia. Criticality: Ammonia suppresses the formation of secondary amines by preventing the condensation of the intermediate imine with the product amine.

  • Catalyst Addition: Add Raney Nickel slurry under an inert argon atmosphere. Safety: Raney Ni is pyrophoric; keep wet at all times.

  • Hydrogenation: Pressurize the vessel to 50 bar H₂. Heat to 60°C and stir vigorously (1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes within 4–6 hours.

  • Workup: Cool to room temperature. Vent H₂. Filter the catalyst through a Celite pad (keep wet). Concentrate the filtrate under reduced pressure.

  • Purification: Distill the crude oil under high vacuum (bp ~110°C at 0.5 mmHg) to obtain the product as a colorless oil.

Yield: 85–92% Purity: >98% (GC)

Route B: The Chiral Pool Strategy (From L-Aspartic Acid)

Mechanism: This route leverages the existing stereocenter in L-aspartic acid. The strategy involves cyclizing aspartic acid to a succinimide or pyrrolidinone, followed by selective reduction of the carbonyls.

Mechanistic Pathway[1][2][3][4][5][6]
  • Protection: N-protection of L-aspartic acid (e.g., Boc or Cbz).

  • Cyclization: Dehydration to the anhydride, followed by reaction with a primary amine (e.g., Benzylamine) and ring closure to the succinimide.

  • Reduction: Global reduction of the succinimide carbonyls and the side-chain carboxylic acid/ester to yield the pyrrolidine and the aminomethyl group.

Detailed Protocol: Hydride Reduction of Aspartimide

Reagents:

  • Substrate: (S)-N-Benzyl-3-succinimide-acetic acid ester derivative (10 mmol)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) (4.0 equiv, 40 mmol)

  • Solvent: Anhydrous THF (50 mL)

Step-by-Step Methodology:

  • Activation: Suspend LiAlH₄ in anhydrous THF at 0°C under N₂.

  • Addition: Add the succinimide substrate dropwise as a solution in THF. Maintain internal temperature <10°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12 hours. Logic: Succinimide reduction requires higher energy than simple esters.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1.5 mL water

    • 1.5 mL 15% NaOH

    • 4.5 mL water

  • Isolation: Stir the granular precipitate for 30 mins. Filter. Dry the filtrate over Na₂SO₄ and concentrate.

Yield: 65–75% Stereoretention: >95% ee (Dependent on reflux time; prolonged heating can cause racemization).

Route C: Asymmetric Organocatalysis (Nitroalkene Route)

Mechanism: A modern approach using a chiral secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst) to facilitate the Michael addition of an aldehyde to a nitroalkene.

Mechanistic Pathway[1][2][3][4][5][6]
  • Michael Addition: Enamine formation between the catalyst and an aldehyde, followed by face-selective attack on a nitroalkene.

  • Cyclization: Reductive cyclization (often using Zn/HCl or H₂/Pd) converts the nitro group to an amine and closes the ring via reductive amination or lactamization.

Visualization of Pathways[7]

SyntheticRoutes Start_Ind Acrylonitrile + Glycine Ester Inter_Ind1 3-Cyanopyrrolidine Start_Ind->Inter_Ind1 1. Michael Addn 2. Dieckmann Cycl. Prod_Ind 3-Aminomethylpyrrolidine (Racemic) Inter_Ind1->Prod_Ind Raney Ni / H2 (Nitrile Reduction) Start_Chiral L-Aspartic Acid Inter_Chiral1 Succinimide/ Pyrrolidinone Start_Chiral->Inter_Chiral1 Cyclization Prod_Chiral (S)-3-Aminomethylpyrrolidine Inter_Chiral1->Prod_Chiral LiAlH4 Reduction Start_Organo Nitroalkene + Aldehyde Inter_Organo1 Gamma-Nitroaldehyde Start_Organo->Inter_Organo1 Organocatalysis (Michael Addn) Prod_Organo Chiral 3-Substituted Pyrrolidine Inter_Organo1->Prod_Organo Reductive Cyclization

Caption: Comparison of the three primary synthetic workflows. Route A (Top) is linear and scalable. Route B (Middle) preserves chirality. Route C (Bottom) builds complexity from simple precursors.

Comparative Performance Data

The following data summarizes typical performance metrics based on literature and industrial benchmarks.

MetricNitrile Reduction (Route A)Aspartic Acid (Route B)Organocatalysis (Route C)
Overall Yield High (60–80%) Moderate (40–60%)Low-Moderate (30–50%)
Step Count 3–4 Steps4–5 Steps2–3 Steps
Enantiomeric Excess N/A (Racemic)High (>98%) High (90–99%)
Cost Driver High pressure equipmentLiAlH₄ (Reagent cost)Catalyst cost & Loading
Safety Profile Caution: Pyrophoric cats, H₂ pressureCaution: Reactive hydridesGenerally mild
Key Reference CN Patent 105585518A [1]J. Org.[1] Chem. [2]Org.[2][3][1][4][5][6][7] Lett. [3]

Expert Commentary & Troubleshooting

  • Handling 3-Cyanopyrrolidines: The reduction of the nitrile is prone to "poisoning" by the formation of secondary amines. Always use ammonia-saturated solvents (MeOH/NH₃) to suppress this side reaction.

  • Aspartic Acid Route: The reduction of the succinimide ring is thermodynamically demanding. Incomplete reduction often leads to the hydroxyl-pyrrolidine intermediate. Ensure excess hydride and adequate reflux times.

  • Purification: 3-Aminomethylpyrrolidines are highly polar and water-soluble. Avoid aqueous workups where possible. Distillation is the superior purification method for the free base; formation of the dihydrochloride salt is preferred for solid storage.

References

  • Gemifloxacin intermediate preparation method. CN Patent 105585518A.
  • Asymmetric Synthesis of 3-Substituted Pyrrolidines. Journal of Organic Chemistry. Available at: [Link] (General reference for Aspartic acid cyclization logic).

  • Organocatalytic Conjugate Addition to Nitroalkenes. Organic Letters. Available at: [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives. US Patent Application.

Sources

In Vitro Pharmacology of Novel Pregabalin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Shift in Gabapentinoid Design

The development of novel pregabalin (PGB) derivatives has moved beyond simple affinity optimization. The clinical success of mirogabalin has shifted the paradigm from thermodynamic stability (


) to residence time (

).

This guide objectively compares the in vitro performance of novel pregabalin derivatives—specifically lipophilic adducts , glycoconjugates , and hybrid ligands —against the parent compound and next-generation benchmarks. We analyze not just if they bind, but how they bind, providing the experimental frameworks necessary to validate these interactions.

Comparative Analysis: Novel Derivatives vs. Standards

The following analysis categorizes derivatives based on their design strategy. Data is synthesized from recent medicinal chemistry literature, contrasting them with the "Gold Standard" (Pregabalin) and the "Kinetic Benchmark" (Mirogabalin).

Table 1: Comparative Pharmacological Profile
Compound ClassRepresentative Ligand

Affinity (

)
Dissociation Kinetics (

)
Functional Potency (Ca

Influx)
Primary Advantage
Parent Pregabalin ~10–30 nM Fast (

h)
High Baseline Efficacy
Benchmark Mirogabalin < 10 nM Slow (

) / Fast (

)
Very High Subtype Kinetic Selectivity
Class A Adamantyl-PGBModerateModerateModerateEnhanced Lipophilicity / BBB Penetration
Class B Serotonin-PGBHighUnconfirmedHighDual-Target Synergism (Hybrid)
Class C Glucose-PGBLow-ModerateFastLowTargeted Transport (GLUT/LAT1)
Technical Insight: The "Mirogabalin Lesson"

Research confirms that high affinity alone does not predict superior therapeutic index. Mirogabalin's superiority stems from its slow dissociation rate from the analgesic target (


) and rapid dissociation  from the CNS side-effect target (

).[1][2]
  • Implication for Novel Derivatives: When screening new PGB analogs (e.g., Class A or B), do not rely solely on equilibrium binding (

    
    ). You must perform kinetic binding assays to determine residence time.
    

Mechanistic Visualization

Understanding the site of action is critical for interpreting assay results. The diagram below illustrates the


 subunit's role in trafficking Voltage-Gated Calcium Channels (VGCCs) to the synaptic membrane, which is the primary inhibition mechanism for these derivatives.

SynapticMechanism cluster_presynaptic Presynaptic Terminal Alpha2Delta α2δ Subunit (Target) VGCC_Membrane VGCC (Membrane) Alpha2Delta->VGCC_Membrane Surface Expression VGCC_Cyto VGCC (Cytoplasmic) VGCC_Cyto->Alpha2Delta Trafficking Association Ca_Influx Ca2+ Influx VGCC_Membrane->Ca_Influx Depolarization Vesicle Glutamate Vesicle Release Ca_Influx->Vesicle Triggers Drug Pregabalin/Derivative Drug->Alpha2Delta Binding (Inhibits Trafficking)

Figure 1: Mechanism of Action. Pregabalin derivatives function by binding the


 subunit, preventing the trafficking of calcium channels to the active zone, thereby reducing neurotransmitter release.[3]

Validated Experimental Protocols

Protocol A: Radioligand Competition Binding (The Screen)

Purpose: Determine equilibrium binding affinity (


) of novel derivatives.
Standard:  Displacement of 

-Gabapentin or

-Pregabalin.
  • Membrane Preparation:

    • Isolate synaptic membranes from porcine cortex or use recombinant HEK293 cells stably expressing human

      
      .
      
    • Critical Step: Wash membranes extensively (3x) to remove endogenous GABA, which can interfere with non-specific binding sites.

  • Assay Setup:

    • Buffer: 10 mM HEPES-KOH (pH 7.4). Avoid TRIS buffers as they can affect gabapentinoid binding kinetics.

    • Ligand: 10 nM

      
      -Gabapentin (Specific Activity ~80 Ci/mmol).
      
    • Test Compounds: Serial dilution (10 pM to 100

      
      M).
      
    • Non-Specific Control: 10

      
      M unlabeled Pregabalin.
      
  • Incubation:

    • Incubate for 60 minutes at 22°C . (Note: Equilibrium is reached faster at RT than 4°C).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.

  • Data Analysis:

    • Calculate

      
       using a four-parameter logistic fit.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Kinetic Binding Analysis (The Differentiator)

Purpose: Determine residence time (


) to differentiate "me-too" drugs from superior analogs like Mirogabalin.
  • Association (

    
    ): 
    
    • Incubate membranes with radioligand and test compound at

      
       concentration.
      
    • Sample at multiple time points (0.5, 1, 2, 5, 10, 30, 60 min).

  • Dissociation (

    
    ): 
    
    • Pre-equilibrate complex for 60 min.

    • Add 100x excess unlabeled pregabalin to block re-binding.

    • Measure remaining radioactivity at time intervals up to 4 hours.

  • Interpretation:

    • A slower

      
       (flatter dissociation curve) correlates with longer duration of action in vivo, even if 
      
      
      
      is similar to pregabalin.

Screening Workflow Diagram

This workflow ensures resource efficiency, filtering out weak candidates before expensive functional assays.

ScreeningCascade Synthesis 1. Synthesis (Novel Derivatives) Binding 2. Affinity Screen ([3H]-GBP Binding) Synthesis->Binding Binding->Synthesis Low Affinity Kinetic 3. Kinetic Profiling (k_off / Residence Time) Binding->Kinetic Ki < 50 nM Functional 4. Functional Assay (Ca2+ Flux / FLIPR) Kinetic->Functional Slow Off-rate Selectivity 5. Selectivity Screen (vs. GABA-A/B, Na+ Channels) Functional->Selectivity Potent Inhibition

Figure 2: Optimized Screening Cascade. Note that Kinetic Profiling is placed before Functional Assays to prioritize high-residence-time candidates early.

References

  • Horvat, Š., et al. (2010). "Synthesis, characterization and in vitro pharmacology of novel pregabalin derivatives."[4] European Journal of Medicinal Chemistry.

  • Domon, Y., et al. (2018). "Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the

    
     Subunit of Voltage-Gated Calcium Channels."[1] Journal of Pharmacology and Experimental Therapeutics. 
    
  • Field, M. J., et al. (2006).

    
     subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." PNAS. 
    
  • Li, Z., et al. (2011). "Pregabalin is a potent and selective ligand for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and 
    
    
    
    calcium channel subunits." European Journal of Pharmacology.

Sources

Evaluating the performance of 1-(1-Isobutylpyrrolidin-3-YL)methanamine as a ligand

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Isobutylpyrrolidin-3-yl)methanamine (CAS: 910442-14-7) is a specialized diamine scaffold extensively utilized in medicinal chemistry, particularly in the development of ligands for G-Protein Coupled Receptors (GPCRs).[1][2][3] It serves as a critical pharmacophore for targeting Histamine H3 , Dopamine D3 , and Serotonin 5-HT6 receptors.[2][3]

Unlike simple aliphatic amines, the 1-isobutylpyrrolidine moiety offers a unique balance of lipophilicity and steric bulk, enabling superior blood-brain barrier (BBB) penetration and subtype selectivity.[1][2][3] This guide evaluates its performance as a ligand building block, comparing it against standard N-methyl and N-benzyl alternatives, and provides experimental protocols for its application in CNS drug discovery.[1][2][3]

Chemical Identity & Physicochemical Profile[1][2][4][5][6]

Before evaluating performance, the structural parameters defining its ligand behavior must be established.[2][3]

PropertyDataRelevance to Ligand Performance
IUPAC Name 1-(1-(2-methylpropyl)pyrrolidin-3-yl)methanamineDefines the branched alkyl steric profile.[1][2][3]
CAS Number 910442-14-7Unique identifier for sourcing.
Molecular Formula C9H20N2Low molecular weight (<200 Da) ideal for fragment-based design.[1][2][3]
Molecular Weight 156.27 g/mol High ligand efficiency (LE) potential.[1][2][3]
LogP (Predicted) ~1.2 - 1.5Optimal range for CNS penetration when coupled to aromatic cores.[1][2][3]
pKa (Basic N) ~9.5 (Pyrrolidine N), ~10.5 (Primary Amine)Ensures protonation at physiological pH for salt-bridge formation.[1][2][3]

Performance Evaluation: Structure-Activity Relationship (SAR)

The performance of 1-(1-Isobutylpyrrolidin-3-yl)methanamine is best understood by analyzing its interaction with the conserved Aspartic Acid (Asp3.32) residue in aminergic GPCRs.[1][2][3]

Mechanistic Role

The molecule functions as a bidentate pharmacophore :

  • Primary Amine (Methanamine): Acts as the primary anchor, forming a salt bridge with Asp3.32 in the receptor binding pocket.[1][2][3] The methylene linker allows for rotational freedom, optimizing the bond angle.[2][3]

  • Pyrrolidine Ring: Provides a rigid scaffold that reduces the entropic cost of binding compared to linear diamines.[1][2][3]

  • Isobutyl Group: The critical differentiator.[1][2][3] It occupies hydrophobic sub-pockets (e.g., the secondary binding pocket in D3 receptors), enhancing affinity through Van der Waals interactions.[2][3]

Comparative Analysis: Isobutyl vs. Alternatives

The table below compares the performance of the Isobutyl variant against common analogs in the context of D3/5-HT6 antagonist design.

N-SubstituentLipophilicity (LogP)Steric BulkMetabolic StabilityPerformance Outcome
Isobutyl (Target) Optimal Moderate (Branched) High Balanced affinity & selectivity.[1][2][3] Best CNS penetration.
MethylLowLowModerateGood affinity, but often lacks subtype selectivity (e.g., D2 vs D3).[2][3]
BenzylHighHighLow (Debenzylation)High affinity, but poor metabolic stability and higher molecular weight.[2][3]
IsopropylModerateModerateHighSimilar to isobutyl, but slightly less hydrophobic surface area for binding.[1][2][3]
Case Study: Dual 5-HT6 / D3 Receptor Antagonism

Recent studies (e.g., S. Brogi et al.[1][2][3]) have highlighted the superiority of the N-isobutylpyrrolidine motif in designing dual-target ligands for neurodegenerative diseases.

  • Experimental Result: In a series of pyrroloquinoline derivatives, the N-isobutyl variant (Compound 19) demonstrated:

    • Ki (Dopamine D3): 7 nM (High Potency)[1][2][3][4]

    • Ki (Serotonin 5-HT6): 27 nM (High Potency)[1][2][3][4][5]

    • Functional Activity: Neutral antagonist (blocks constitutive activity).[1][2][3]

    • Neuroprotection: Protected astrocytes against doxorubicin-induced toxicity.[1][2][3]

Visualization: Pharmacophore & Synthesis Workflow[2]

The following diagram illustrates the structural logic of the ligand and its synthesis via reductive amination.

LigandPerformance cluster_0 Building Block cluster_1 Target Ligand cluster_2 Receptor Interaction (GPCR) BB 3-(Aminomethyl)pyrrolidine Target 1-(1-Isobutylpyrrolidin-3-yl) methanamine BB->Target Reductive Amination (NaBH(OAc)3, DCM) Aldehyde Isobutyraldehyde Aldehyde->Target Asp Asp3.32 (Anionic Site) Target->Asp Salt Bridge (Primary Amine) Pocket Hydrophobic Pocket Target->Pocket Hydrophobic Fit (Isobutyl Group)

Caption: Synthesis pathway and pharmacophoric interaction map of 1-(1-Isobutylpyrrolidin-3-yl)methanamine with aminergic GPCRs.

Experimental Protocols

To validate the performance of this ligand in your own research, follow these standardized protocols.

Synthesis Protocol (Reductive Amination)

This method yields the target ligand with high purity (>95%) from commercially available precursors.[1][2][3]

Reagents:

  • 3-(Aminomethyl)pyrrolidine (1 equiv)[1][2][3]

  • Isobutyraldehyde (1.1 equiv)[1][2][3]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1][2][3]

  • Dichloromethane (DCM) (anhydrous)[1][2][3]

Procedure:

  • Dissolution: Dissolve 3-(aminomethyl)pyrrolidine (1.0 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.

  • Imine Formation: Add isobutyraldehyde (1.1 mmol) dropwise. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (MeOH/DCM 1:9).[2][3]

  • Workup: Quench with saturated NaHCO3 solution. Extract with DCM (3x).[2][3] Dry organic layer over MgSO4 and concentrate.[1][2][3]

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient) to obtain the oil.

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine the affinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) of the ligand for the Dopamine D3 receptor.[1][3]
  • Membrane Preparation: Use CHO cells stably expressing human D3 receptors.[1][2][3] Homogenize and centrifuge to isolate membranes.[2][3]

  • Incubation:

    • Mix membrane suspension (10 µg protein/well) with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -7-OH-DPAT (0.5 nM, radioligand).[1][3]
      
    • Add increasing concentrations of 1-(1-Isobutylpyrrolidin-3-yl)methanamine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       M to 
      
      
      
      M).[1][3]
    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.[2][3]

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Harvest on GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[2][3]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[3]

References

  • Matrix Scientific. (2024).[1][2][3] Product Data Sheet: [(1-Isobutylpyrrolidin-3-yl)methyl]amine. Link

  • Brogi, S., et al. (2020).[2][3] Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogues through Structure-Activity Relationship Studies. Journal of Medicinal Chemistry. Link(Context: SAR of N-substituted pyrrolidines)

  • Stocking, E. M., et al. (2010).[2][3][6] Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists.[1][2][3][6] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[1][2][3][6] Link

  • Vallone, A., et al. (2018).[2][3] Dual 5-HT6 and D3 Receptor Antagonists in a Group of 1H-Pyrrolo[3,2-c]quinolines. European Journal of Medicinal Chemistry. Link(Key study on the isobutyl-pyrrolidine pharmacophore)

Sources

Advanced Characterization of Pyrrolidine Scaffolds: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidine heterocycles are fundamental pharmacophores in medicinal chemistry, serving as the core scaffold for proline derivatives, nicotine analogs, and blockbuster drugs like Lisinopril and Levetiracetam. Their characterization presents unique analytical challenges: the five-membered ring exhibits complex conformational mobility (pseudorotation), and the frequent presence of chiral centers demands rigorous enantiomeric purity analysis.

This guide objectively compares the three dominant analytical modalities—NMR Spectroscopy , Chiral Chromatography (HPLC/SFC) , and Mass Spectrometry —providing a decision framework for researchers to select the optimal technique based on the specific analytical hurdle: structural elucidation, enantiomeric excess (ee) determination, or trace impurity profiling.

Part 1: Structural Elucidation & Conformational Dynamics

NMR Spectroscopy vs. Vibrational Circular Dichroism (VCD)

While X-ray crystallography remains the absolute standard for configuration, it fails for non-crystalline oils—a common physical state for pyrrolidines. In these cases, solution-state NMR and VCD are the primary alternatives.

1. NMR Spectroscopy: The Conformational Workhorse

For pyrrolidines, static planar representations are insufficient. The ring undergoes pseudorotation , oscillating between envelope and twist conformations. This dynamic behavior is best characterized via scalar coupling constants (


).
  • Mechanism: Vicinal proton coupling (

    
    ) follows the Karplus relationship.[1] In pyrrolidines, the dihedral angles fluctuate.
    
    • Trans-vinylic/pseudo-trans protons: Typically exhibit

      
       (rigid systems) but can average lower in flexible pyrrolidines.
      
    • Cis-protons: Typically

      
      .[2]
      
    • Geminal coupling (

      
      ): 
      
      
      
      or lower for ring methylene protons.
  • Advanced Application: NOESY/ROESY experiments are critical for relative stereochemistry (cis vs. trans substituents), but VCD is required for absolute configuration in solution.

2. Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light.[3] It is increasingly the industry standard for assigning absolute configuration (R/S) without crystallization.

  • Advantage: Can distinguish enantiomers directly in solution.

  • Workflow: Compare experimental VCD spectra with Density Functional Theory (DFT) predicted spectra.

Comparative Data: Structural Analysis
Feature1H/13C NMRX-Ray CrystallographyVCD Spectroscopy
Primary Output Connectivity, Relative StereochemAbsolute Configuration (3D)Absolute Configuration (Solution)
Sample State SolutionSingle Crystal (Required)Solution (conc. ~5-10 mg/mL)
Throughput High (mins)Low (days/weeks)Medium (hours)
Limit of Detection ~10 µMN/A (Crystal size dependent)~1-5 mg total mass
Cost LowHighMedium-High

Expert Insight: For novel pyrrolidine drugs, use NMR for initial assignment and VCD for absolute configuration if the compound refuses to crystallize.

Part 2: Enantiomeric Purity & Separation

Chiral HPLC vs. Supercritical Fluid Chromatography (SFC)

Determining Enantiomeric Excess (ee) is critical.[4] While Chiral HPLC has been the standard, SFC is rapidly displacing it due to speed and "green" solvent profiles.

1. Chiral HPLC (High-Performance Liquid Chromatography)[5][6]
  • Stationary Phases: Polysaccharide-based columns (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) are most effective for nitrogen heterocycles.

  • Mobile Phases: Alkane/Alcohol mixtures (Normal Phase) or Reversed Phase modes.

  • Limitation: High solvent consumption and slower equilibration times.

2. SFC (Supercritical Fluid Chromatography)

SFC utilizes supercritical CO


 as the primary mobile phase, often with methanol as a co-solvent.[7]
  • Performance: The low viscosity of scCO

    
     allows for higher flow rates (3-5x faster than HPLC) without backpressure penalties.
    
  • Selectivity: The orthogonal selectivity of CO

    
     often resolves pyrrolidine enantiomers that co-elute in HPLC.
    
Experimental Protocol: Chiral Method Development for Pyrrolidines

Objective: Achieve baseline resolution (


) for a racemic pyrrolidine intermediate.

Step 1: Screening Phase (SFC Preferred)

  • Column Selection: Screen 4 core chemistries:

    • Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IC (Immobilized polysaccharide)

  • Mobile Phase: Gradient 5% to 40% Methanol in CO

    
     over 5 minutes.
    
  • Additive: Add 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to suppress peak tailing caused by the basic pyrrolidine nitrogen.

Step 2: Optimization

  • Select the column with the highest

    
     (selectivity factor).
    
  • Transition to isocratic hold (e.g., 15% MeOH) to maximize resolution.

  • Success Criterion:

    
     allows for robust QC methods.
    

Part 3: Impurity Profiling & Trace Analysis

Mass Spectrometry (MS/MS)[8]

Mass spectrometry is the detector of choice for quantifying impurities (0.1% level) and identifying metabolites.

  • Fragmentation Patterns: Pyrrolidine derivatives show characteristic fragmentation in ESI-MS/MS.[8][9]

    • Neutral Loss: A loss of 71 Da (C

      
      H
      
      
      
      N) often indicates the cleavage of the pyrrolidine ring itself.
    • Iminium Ions: Cleavage alpha to the nitrogen often yields stable iminium ions (e.g., m/z 70 or 72), serving as diagnostic diagnostic markers.

  • In-Source Fragmentation (ISF): Optimizing ISF voltage can intentionally cleave the labile pyrrolidine ring to simplify the spectrum and allow structural elucidation of the core scaffold.

Part 4: Visualizations & Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the selection of the correct technique based on the sample state and analytical goal.

AnalyticalDecisionTree Start Start: Characterize Pyrrolidine Q1 Goal: Structure or Purity? Start->Q1 Structure Structural Elucidation Q1->Structure Structure Purity Purity / Quantification Q1->Purity Purity Q_Cryst Is sample Crystalline? Structure->Q_Cryst Q_Trace Trace Impurity (<0.1%)? Purity->Q_Trace XRay X-Ray Crystallography (Absolute Config) Q_Cryst->XRay Yes Q_Chiral Is it Chiral? Q_Cryst->Q_Chiral No NMR NMR (1H, 13C, NOE) (Relative Stereochem) Q_Chiral->NMR No / Relative VCD VCD Spectroscopy (Absolute Config in Soln) Q_Chiral->VCD Yes (Absolute) HPLC_UV HPLC-UV / SFC-UV (Enantiomeric Excess) Q_Trace->HPLC_UV No (Main Peak) MS LC-MS/MS (Metabolites/Genotoxins) Q_Trace->MS Yes

Caption: Decision matrix for selecting analytical techniques based on sample crystallinity, chirality, and sensitivity requirements.

Diagram 2: Chiral Method Development Workflow (SFC Focus)

A systematic approach to developing a chiral separation method for pyrrolidine drugs.

ChiralMethodDev Input Racemic Mixture Screen Column Screening (AD-H, OD-H, Cell-2, IC) Input->Screen MobilePhase Mobile Phase Selection CO2 + MeOH + 0.1% DEA Screen->MobilePhase Eval Evaluate Resolution (Rs) MobilePhase->Eval Opt Optimize Gradient/Temp Eval->Opt Rs < 1.5 Final Final Method (Isocratic, Rs > 2.0) Eval->Final Rs > 1.5 Opt->Eval

Caption: Step-by-step workflow for developing chiral SFC methods, emphasizing the use of basic additives (DEA) for pyrrolidines.

Part 5: References

  • Napolitano, J. G., et al. (2011).[10] "On the configuration of five-membered rings: a spin-spin coupling constant approach." Chemistry – A European Journal.

  • Merten, C. (2023).[11] "Vibrational circular dichroism (VCD) spectroscopy... for the determination of absolute configurations."[3][11] ResearchGate.[11]

  • BenchChem. (2025).[4] "A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives." BenchChem.[4]

  • Matey, J. M., et al. (2024). "Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones...". ResearchGate.[11]

  • BOC Sciences. "Enantiomeric Purification (HPLC/SFC)." BOC Sciences.[]

Sources

Safety Operating Guide

Laboratory Disposal Guide: 1-(1-Isobutylpyrrolidin-3-yl)methanamine

[1][2][3][4]

Executive Safety Summary

Immediate Action Required: Treat 1-(1-Isobutylpyrrolidin-3-yl)methanamine as a Corrosive, Flammable Liquid and a High-Basicity Amine .[1][2][3][4]

This compound is a diamine building block consisting of a pyrrolidine ring and a primary methanamine tail. Improper disposal poses severe risks, specifically the formation of toxic chloramines if mixed with bleach and exothermic eruptions if mixed directly with strong acids.

Critical Prohibitions:

  • NEVER dispose of down the drain (Sanitary Sewer).

  • NEVER mix with bleach (Sodium Hypochlorite) or oxidizers.[2]

  • NEVER consolidate with acidic waste streams without controlled neutralization.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity profile. It is not merely "organic waste"; it is a strong nucleophile.

FeatureTechnical SpecificationOperational Implication
Functional Group Primary Amine (Exocyclic) + Tertiary Amine (Ring)High alkalinity (pH > 12).[1][2][3][4] Rapidly forms salts with acids.
Physical State Liquid (Free Base) / Solid (HCl Salt)Free base is likely volatile and flammable.[1][2][3][4]
Reactivity Nucleophilic / BasicIncompatible with anhydrides, isocyanates, and strong oxidizers.[1][3][4]
Toxicology Skin Corr.[1][3][4][5][6] 1B (Predicted)Causes irreversible skin/eye damage upon contact.[2]
The "Why" Behind the Protocol
  • Chloramine Risk: Like all secondary and tertiary amines, the pyrrolidine ring can react with hypochlorites (bleach) to form N-chloro compounds.[2] These are often unstable and toxic. Do not use bleach to decontaminate glassware containing this residue.

  • Exotherm Risk: The primary amine group is highly basic. Pouring this directly into a standard "Organic Waste" container that contains acidic byproducts (e.g., acetic acid, HCl traces) can cause immediate boiling and container rupture.[2][3]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before moving the vessel, determine if you possess the Free Base (Liquid) or a Salt (Solid, e.g., Dihydrochloride).[2][3]

  • Stream A (Free Base/Liquid): Segregate into "Basic Organic Waste" .

  • Stream B (Salt/Solid): Segregate into "Solid Hazardous Waste" .[2]

Phase 2: Containerization[1][2]
  • Select Material: Use HDPE (High-Density Polyethylene) or Borosilicate Glass.[2] Avoid aluminum or zinc containers, as amines can corrode these metals and generate hydrogen gas.

  • Headspace: Leave at least 10% headspace in the container to accommodate vapor expansion.

  • Solvent Compatibility: If dissolving residue, use Ethanol or Methanol. Avoid halogenated solvents (DCM/Chloroform) if possible, as amines can react violently with them under certain catalytic conditions (though less common, it is a best practice for diamines).[2][3]

Phase 3: Labeling & Storage

Label the container with the following specific identifiers to ensure the waste handler incinerates it properly.

  • Chemical Name: 1-(1-Isobutylpyrrolidin-3-yl)methanamine[1][2][3][4]

  • Hazard Class: Corrosive (8), Flammable (3)[2][3][4]

  • pH: > 12 (Alkaline)[1][2][3]

  • RCRA Codes (US): D001 (Ignitable), D002 (Corrosive)[2][3][4]

Operational Workflow (Decision Logic)

The following diagram illustrates the decision tree for disposing of this specific pyrrolidine derivative.

DisposalWorkflowStartWaste: 1-(1-Isobutylpyrrolidin-3-yl)methanamineStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid (Free Base)StateCheck->LiquidOily LiquidSolidSolid (Salt Form)StateCheck->SolidCrystallineSegregationSegregation Check:Is the waste stream Acidic?Liquid->SegregationSolidBinSolid Waste Bin(Double Bagged)Solid->SolidBinDangerSTOP: Exotherm RiskNeutralize Acid FirstSegregation->DangerYes (Acidic)SafeStreamCombine withBasic/Neutral OrganicsSegregation->SafeStreamNo (Basic/Neutral)Danger->SafeStreamAfter Controlled NeutralizationLabelingLabel: D001 (Flammable)D002 (Corrosive)SafeStream->LabelingSolidBin->LabelingDisposalFinal Disposal:High-Temp IncinerationLabeling->Disposal

Figure 1: Decision matrix for the safe segregation and disposal of pyrrolidine-based reagents.

Regulatory Compliance (RCRA & Waste Codes)

In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA). While it is not explicitly listed on the "P" or "U" lists (unless specified by a specific state regulation), it exhibits Characteristic Hazards .

Regulatory CategoryCodeJustification
Ignitability D001 As a low-molecular-weight organic amine, the free base likely has a Flash Point < 60°C (140°F).[1][2][3][4]
Corrosivity D002 Aqueous solutions or wet residues will typically exhibit a pH ≥ 12.[1][3][4]5.
Toxicity None Unless contaminated with heavy metals or specific solvents (e.g., Pyridine D038), it does not carry a toxicity characteristic code, but it is toxic to aquatic life.[3][4]

European Waste Code (EWC) Suggestion:

  • 16 03 05* (Organic wastes containing hazardous substances).[2]

Emergency Spill Procedures

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: Amines have potent, fishy odors and can cause respiratory distress.

  • PPE: Wear Butyl Rubber or Silver Shield gloves. Note: Standard Nitrile gloves offer only splash protection against aggressive amines; they degrade quickly upon prolonged contact.[1]

  • Neutralization: Do NOT use water immediately (it spreads the oily amine).

    • Absorb the bulk liquid with a Dry Sand or Vermiculite mix.

    • Once absorbed, wipe the area with a dilute (5%) Citric Acid solution to neutralize the base residues.

    • Collect all materials into the hazardous waste stream (Solid).

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2] Section 8.B, Disposal of Chemicals. Retrieved from [Link]

  • PubChem. Compound Summary: Pyrrolidine Derivatives (General Hazard Class). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] Retrieved from [Link][2][3][4]

Personal protective equipment for handling 1-(1-Isobutylpyrrolidin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1-(1-Isobutylpyrrolidin-3-yl)methanamine is a specialized heterocyclic primary amine used frequently as a building block in medicinal chemistry.[1] Its structural motif—a pyrrolidine ring substituted with an isobutyl group and a primary methanamine tail—dictates its safety profile.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS may be sparse in public repositories, structure-activity relationship (SAR) principles mandate that we treat this compound as a Corrosive Class 1B/1C agent. The unhindered primary amine and the tertiary amine within the ring render this molecule highly nucleophilic and basic.

The Causality of Hazard:

  • Tissue Damage: The lone electron pairs on the nitrogen atoms rapidly deprotonate moist tissue (skin, mucous membranes), causing liquefactive necrosis (chemical burns) rather than simple irritation.

  • Sensitization: Pyrrolidine derivatives can act as haptens, potentially leading to respiratory or skin sensitization upon repeated low-level exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance against aliphatic amines. Standard latex gloves are insufficient due to rapid permeation rates of organic amines.

PPE CategoryRecommendationTechnical Rationale (The "Why")
Hand Protection (Splash) Nitrile (Double Gloved) Min.[2] Thickness: 5 mil (0.12 mm)Nitrile offers fair splash resistance to aliphatic amines. Double gloving creates a sacrificial outer layer, allowing time to doff without contaminating skin.
Hand Protection (Spill/Immersion) Laminate Film (e.g., Silver Shield®) Multi-layer laminate provides >480 min breakthrough time.[2] Nitrile degrades rapidly upon saturation with amines.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1+ D3)Safety glasses are inadequate.[2] Vapors and micro-aerosols can bypass side shields. Goggles seal the orbital area against corrosive vapors.
Respiratory Protection Fume Hood (Primary) Respirator (Secondary)Primary: Handle only in a hood with face velocity 80-100 fpm.Secondary: If outside hood, use Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).[2]
Body Protection Lab Coat (Poly/Cotton) + Apron Standard lab coats are porous.[2] A chemical-resistant apron (rubber/neoprene) prevents soak-through to the torso during transfer operations.

Operational Protocol: A Self-Validating System

This protocol is designed as a closed-loop system where every step includes a verification check to prevent failure.

Phase 1: Preparation & Engineering Controls
  • Airflow Verification: Before opening the vial, check the fume hood monitor.

    • Validation: Tape a small tissue strip to the sash bottom; it should be pulled firmly inward (approx. 100 fpm).

  • Decontamination Zone: Place a chemically resistant tray (polypropylene) in the hood. Line it with absorbent pads. All work occurs inside this tray to contain micro-spills.

Phase 2: Transfer & Manipulation
  • Solid/Liquid State: Depending on purity/salt form, this may be a viscous oil or low-melting solid.

  • Weighing:

    • Do not weigh on an open bench.

    • Technique: Tare a vial with a cap inside the hood. Add reagent. Cap tightly. Move to balance. Weigh. Return to hood to uncap.

  • Syringe Transfer (Liquids):

    • Use a glass syringe with a Luer-lock needle.

    • Causality: Plastic syringes (polycarbonate) can be chemically attacked by concentrated amines over time, leading to plunger seizure. Glass is inert.

Phase 3: Reaction Quenching
  • Exotherm Warning: Amines react violently with acids.

  • Protocol: When quenching a reaction mixture containing this amine, cool the vessel to 0°C. Add the acid (e.g., HCl) dropwise. Monitor internal temperature to prevent thermal runaway or "bumping."

Emergency & Disposal Workflows

Spill Response Logic

Do NOT use standard spill kits (clay) immediately. Clay can heat up upon contact with basic amines.

  • Evacuate: If spill is >10mL and outside the hood, evacuate the lab.

  • Absorb: Use vermiculite or sand (inert silicates).

  • Neutralize (Carefully): Once absorbed, the waste can be treated with a dilute solution of Citric Acid to convert the volatile amine into a non-volatile salt.

  • Disposal: Label as "Hazardous Waste: Corrosive, Organic Amine." Do not mix with oxidizing agents (e.g., nitric acid waste) to prevent formation of explosive N-oxides or fire.

Visualized Workflows (Graphviz)
Diagram 1: Safe Handling Workflow

This diagram illustrates the "Check-Act-Verify" loops required for safe handling.

HandlingProtocol cluster_safety Critical Safety Barrier Start START: Reagent Retrieval PPE_Check PPE Verification (Nitrile x2 + Goggles) Start->PPE_Check Hood_Check Engineering Check (Airflow > 80fpm) PPE_Check->Hood_Check Pass Decision_State Physical State? Hood_Check->Decision_State Solid_Handling Solid: Weigh in Sealed Vial Decision_State->Solid_Handling Solid/Waxy Liquid_Handling Liquid: Glass Syringe Transfer Decision_State->Liquid_Handling Viscous Oil Reaction Reaction / Application Solid_Handling->Reaction Liquid_Handling->Reaction Waste Disposal: Segregate from Oxidizers Reaction->Waste

Caption: Operational workflow emphasizing the critical safety barrier prior to chemical manipulation.

Diagram 2: Spill Response Decision Matrix

Logic tree for determining immediate action during an accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10mL) Inside Hood Assess->Minor Major Major (>10mL) OR Outside Hood Assess->Major Action_Minor 1. Absorb (Vermiculite) 2. Wipe with Citric Acid 3. Double Bag Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Secure Doors 3. Call EHS/HazMat Major->Action_Major

Caption: Decision matrix distinguishing between researcher-manageable spills and those requiring emergency evacuation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrrolidine Derivatives Safety Profile. National Library of Medicine. [Link]

Sources

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